2-(2,4-Dichloro-5-fluorophenyl)piperazine
Description
Properties
IUPAC Name |
2-(2,4-dichloro-5-fluorophenyl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl2FN2/c11-7-4-8(12)9(13)3-6(7)10-5-14-1-2-15-10/h3-4,10,14-15H,1-2,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXYATDLPBMRWFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(CN1)C2=CC(=C(C=C2Cl)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50661685 | |
| Record name | 2-(2,4-Dichloro-5-fluorophenyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50661685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
914348-92-8 | |
| Record name | 2-(2,4-Dichloro-5-fluorophenyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50661685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis and Characterization of 2-(2,4-dichloro-5-fluorophenyl)piperazine
Introduction: The Significance of Fluorinated Phenylpiperazines in Modern Drug Discovery
The piperazine moiety is a cornerstone in medicinal chemistry, recognized for its prevalence in a vast array of therapeutic agents.[1][2] Its unique physicochemical properties, including its ability to modulate aqueous solubility and its basic nature, make it a valuable scaffold for optimizing pharmacokinetic profiles.[1] When incorporated into a molecule, the piperazine ring can serve as a linker or a pharmacophore, profoundly influencing the compound's interaction with biological targets.[1][2]
The introduction of fluorine and chlorine atoms onto the phenyl ring of a phenylpiperazine derivative, as in the case of 2-(2,4-dichloro-5-fluorophenyl)piperazine, can further enhance its pharmacological properties. Halogenation is a well-established strategy in drug design to modulate metabolic stability, receptor binding affinity, and lipophilicity. The specific substitution pattern of dichlorination and fluorination on the phenyl ring can lead to unique electronic and steric properties, potentially resulting in novel and highly selective biological activities. Such compounds are often investigated as intermediates for the synthesis of complex drug candidates, including kinase inhibitors and central nervous system agents.[1][3][4]
This in-depth technical guide provides a comprehensive overview of a proposed synthetic route and detailed characterization of this compound, offering valuable insights for researchers and professionals engaged in drug development and medicinal chemistry.
Proposed Synthesis of this compound
The synthesis of N-arylpiperazines is a well-trodden path in organic chemistry, with several robust methods available.[1][5] For the synthesis of this compound, a nucleophilic aromatic substitution (SNAr) reaction is a logical and efficient approach. This strategy leverages the electron-withdrawing nature of the chlorine and fluorine substituents on the aromatic ring, which activates the ring towards nucleophilic attack by piperazine.
An alternative, and often higher-yielding, approach is the Palladium-catalyzed Buchwald-Hartwig amination.[1][6] This cross-coupling reaction is renowned for its broad substrate scope and functional group tolerance.
Synthetic Workflow Overview
Caption: Proposed synthetic workflow for this compound.
Experimental Protocols
Method 1: Nucleophilic Aromatic Substitution (SNAr)
This protocol is based on established procedures for the synthesis of similar N-arylpiperazines.[7]
Materials:
| Reagent/Solvent | CAS Number | Molecular Formula | Molar Mass ( g/mol ) |
| 1,2,4-Trichloro-5-fluorobenzene | 1593-77-7 | C₆H₂Cl₃F | 199.44 |
| Piperazine | 110-85-0 | C₄H₁₀N₂ | 86.14 |
| N,N-Dimethylformamide (DMF) | 68-12-2 | C₃H₇NO | 73.09 |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | K₂CO₃ | 138.21 |
| Dichloromethane (DCM) | 75-09-2 | CH₂Cl₂ | 84.93 |
| Saturated Sodium Bicarbonate Solution | N/A | NaHCO₃ (aq) | N/A |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | MgSO₄ | 120.37 |
| Silica Gel (for column chromatography) | 7631-86-9 | SiO₂ | 60.08 |
| Hexane | 110-54-3 | C₆H₁₄ | 86.18 |
| Ethyl Acetate | 141-78-6 | C₄H₈O₂ | 88.11 |
Procedure:
-
To a stirred solution of 1,2,4-trichloro-5-fluorobenzene (1.0 eq) in N,N-dimethylformamide (DMF), add piperazine (2.5 eq) and potassium carbonate (3.0 eq).
-
Heat the reaction mixture to 110 °C and stir for 24-48 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford this compound.
Method 2: Buchwald-Hartwig Amination
This protocol is adapted from established methods for palladium-catalyzed N-arylation.[1][6]
Materials:
| Reagent/Solvent | CAS Number | Molecular Formula | Molar Mass ( g/mol ) |
| 1-Bromo-2,4-dichloro-5-fluorobenzene | 156425-07-9 | C₆H₂BrCl₂F | 243.89 |
| Piperazine | 110-85-0 | C₄H₁₀N₂ | 86.14 |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | 51364-51-3 | C₅₁H₄₂O₃Pd₂ | 915.72 |
| 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) | 564483-18-7 | C₃₉H₅₃P | 548.81 |
| Sodium tert-butoxide (NaOtBu) | 865-48-5 | C₄H₉NaO | 96.10 |
| Toluene | 108-88-3 | C₇H₈ | 92.14 |
| Diethyl Ether | 60-29-7 | C₄H₁₀O | 74.12 |
| Saturated Ammonium Chloride Solution | N/A | NH₄Cl (aq) | N/A |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | Na₂SO₄ | 142.04 |
| Silica Gel (for column chromatography) | 7631-86-9 | SiO₂ | 60.08 |
| Hexane | 110-54-3 | C₆H₁₄ | 86.18 |
| Ethyl Acetate | 141-78-6 | C₄H₈O₂ | 88.11 |
Procedure:
-
In a glovebox, add 1-bromo-2,4-dichloro-5-fluorobenzene (1.0 eq), piperazine (1.2 eq), Pd₂(dba)₃ (0.02 eq), XPhos (0.04 eq), and sodium tert-butoxide (1.4 eq) to an oven-dried flask.
-
Add anhydrous toluene to the flask.
-
Seal the flask and heat the reaction mixture to 100 °C for 12-24 hours, monitoring by TLC or HPLC.
-
After completion, cool the reaction to room temperature and quench with saturated ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate.
Characterization of this compound
A thorough characterization is essential to confirm the identity, purity, and structure of the synthesized compound. The following techniques are recommended.
Characterization Workflow
Caption: Comprehensive characterization workflow for the final product.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR spectra should be acquired.
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the protons on the piperazine ring and the aromatic proton. The chemical shifts and coupling patterns will provide information about the connectivity of the atoms. The piperazine protons will likely appear as multiplets in the aliphatic region (δ 2.5-3.5 ppm).[8][9][10] The aromatic proton will appear as a doublet in the aromatic region (δ 7.0-7.5 ppm), with coupling to the fluorine atom.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for each unique carbon atom in the molecule. The chemical shifts of the aromatic carbons will be influenced by the electron-withdrawing effects of the chlorine and fluorine atoms. The piperazine carbons will appear in the aliphatic region (δ 40-55 ppm).[10][11]
-
¹⁹F NMR: The fluorine NMR spectrum will show a singlet corresponding to the single fluorine atom on the phenyl ring. The chemical shift will be characteristic of a fluorine atom attached to an aromatic ring.[12]
Expected NMR Data Summary:
| Nucleus | Expected Chemical Shift Range (ppm) | Expected Multiplicity |
| ¹H | 2.5 - 3.5 (piperazine CH₂) | Multiplets |
| 7.0 - 7.5 (aromatic CH) | Doublet (due to F) | |
| ¹³C | 40 - 55 (piperazine CH₂) | - |
| 110 - 160 (aromatic C) | - | |
| ¹⁹F | -110 to -130 (aromatic F) | Singlet |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.
-
Expected Molecular Ion Peak (M+): For C₁₀H₁₁Cl₂FN₂, the expected monoisotopic mass is approximately 248.0287 g/mol . The mass spectrum will also show characteristic isotopic patterns due to the presence of two chlorine atoms.[13][14]
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in the molecule.
-
Expected Characteristic Peaks:
-
N-H stretching (secondary amine in piperazine): ~3300-3500 cm⁻¹
-
C-H stretching (aromatic and aliphatic): ~2850-3100 cm⁻¹
-
C=C stretching (aromatic ring): ~1450-1600 cm⁻¹
-
C-N stretching: ~1250-1350 cm⁻¹
-
C-F stretching: ~1100-1200 cm⁻¹
-
C-Cl stretching: ~600-800 cm⁻¹
-
Purity Analysis: HPLC and GC-MS
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are essential for determining the purity of the final compound.[15][16][17]
-
HPLC: A suitable HPLC method should be developed using a C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with or without a modifier like formic acid or trifluoroacetic acid). The purity can be determined by the area percentage of the main peak.
-
GC-MS: GC-MS can also be used to assess purity and identify any volatile impurities. The mass spectrum obtained from the GC-MS can be compared with the data from direct infusion mass spectrometry.[15]
Discussion and Conclusion
The synthesis of this compound can be effectively achieved through established synthetic methodologies such as nucleophilic aromatic substitution or Buchwald-Hartwig amination. The choice of method may depend on the availability of starting materials, desired scale, and optimization of reaction conditions. A comprehensive characterization using a suite of spectroscopic and analytical techniques is crucial to unequivocally confirm the structure and purity of the final product.
This technical guide provides a robust framework for researchers and drug development professionals to synthesize and characterize this valuable fluorinated phenylpiperazine intermediate. The detailed protocols and expected analytical data serve as a practical resource for the successful execution of these procedures in a laboratory setting. The availability of well-characterized this compound will undoubtedly facilitate the discovery and development of novel therapeutic agents.
References
- 1. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and biological characterization of alpha-(4-fluorophenyl)-4-(5-fluoro-2-pyrimidinyl)-1-piperazinebutanol and analogues as potential atypical antipsychotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Piperazine synthesis [organic-chemistry.org]
- 6. Synthesis of piperazine-based fluorinated fibroblast activation protein inhibitors for the development of a novel 18F-labeled PET imaging probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. 1-(2-FLUOROPHENYL)PIPERAZINE HYDROCHLORIDE(1011-16-1) 1H NMR spectrum [chemicalbook.com]
- 9. Piperazine(110-85-0) 1H NMR [m.chemicalbook.com]
- 10. scispace.com [scispace.com]
- 11. 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione [mdpi.com]
- 12. 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. New designer drug 1-(3-trifluoromethylphenyl) piperazine (TFMPP): gas chromatography/mass spectrometry and liquid chromatography/mass spectrometry studies on its phase I and II metabolism and on its toxicological detection in rat urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Item - The synthesis, analysis and characterisation of piperazine based drugs - Anglia Ruskin Research Online (ARRO) - Figshare [aru.figshare.com]
- 16. Simultaneous determination of N-benzylpiperazine and 1-(3-trifluoromethylphenyl)piperazine in rat plasma by HPLC-fluorescence detection and its application to monitoring of these drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. [Determination of (trans)-1-[bis(4-fluorophenyl)methyl]-4-(3-phenyl-2-propenyl) piperazine dihydrochloride with HPLC] - PubMed [pubmed.ncbi.nlm.nih.gov]
The Enigmatic Potential of Dichlorofluorophenyl Piperazine Derivatives: A Technical Guide to Unraveling Their Biological Activity
Foreword: Charting the Unexplored Terrain of Poly-halogenated Phenylpiperazines
To our fellow researchers, scientists, and pioneers in drug development, we present this in-depth technical guide on the potential biological activity of dichlorofluorophenyl piperazine derivatives. The piperazine moiety, a six-membered heterocycle with two opposing nitrogen atoms, is a cornerstone in medicinal chemistry, gracing the structures of numerous approved drugs for a spectrum of central nervous system (CNS) disorders.[1][2] Its remarkable versatility allows for structural modifications that can fine-tune pharmacological activity.[3][4] This guide delves into the intriguing subclass of phenylpiperazines bearing a dichlorofluoro-substitution on the phenyl ring.
While direct, extensive research on dichlorofluorophenyl piperazine derivatives remains nascent, this guide will build upon the robust foundation of knowledge surrounding their close structural cousins: the dichlorophenyl piperazines. By understanding the well-documented activities of these analogs, primarily as potent modulators of dopaminergic and serotonergic systems, and by overlaying the known effects of fluorine substitution on pharmacokinetic and pharmacodynamic properties, we can construct a predictive framework to guide future research and development in this promising chemical space. This document will serve as a technical resource, providing not only a synthesis of current understanding but also detailed experimental protocols to empower your own investigations into this compelling class of compounds.
I. The Core Scaffold: Understanding the Pharmacological Significance of Phenylpiperazines
The N-arylpiperazine framework is a privileged scaffold in CNS drug discovery, largely due to its interaction with key neurotransmitter receptors.[1] The piperazine ring itself, with its two nitrogen atoms, offers a unique combination of structural rigidity and the capacity for hydrogen bonding, contributing to favorable pharmacokinetic profiles and target affinity.[3] The nature and position of substituents on the phenyl ring dramatically influence the compound's affinity and selectivity for various receptors, thereby shaping its overall biological activity.[5]
The Influence of Dichloro-Substitution: A Gateway to Dopamine and Serotonin Receptor Modulation
The presence of two chlorine atoms on the phenyl ring has been a successful strategy in the development of potent ligands for dopamine and serotonin receptors. For instance, derivatives of 1-(2,3-dichlorophenyl)piperazine have been extensively studied as high-affinity ligands for the dopamine D2 and D3 receptors.[5][6][7] These receptors are critical targets for antipsychotic medications used in the treatment of schizophrenia and other psychotic disorders.[8][9]
Similarly, dichlorophenyl piperazine derivatives have demonstrated significant affinity for serotonin receptors, particularly the 5-HT1A and 5-HT2A subtypes.[10] These receptors are implicated in the pathophysiology of depression and anxiety, making their modulation a key strategy for developing novel antidepressant and anxiolytic agents.[10][11]
The Fluorine Factor: Enhancing "Drug-Likeness"
The introduction of a fluorine atom to a drug candidate is a common tactic in medicinal chemistry to enhance metabolic stability, improve blood-brain barrier penetration, and modulate receptor binding affinity. While specific data on dichlorofluorophenyl piperazines is scarce, the general principles of fluorine substitution suggest that adding a fluorine atom to the dichlorophenyl scaffold could further refine the pharmacological profile of these derivatives.
II. Unveiling the Biological Activity: Key Therapeutic Areas and Mechanisms of Action
Based on the activities of structurally related compounds, dichlorofluorophenyl piperazine derivatives are anticipated to exhibit significant potential in the following therapeutic areas:
Antipsychotic Activity: Targeting the Dopaminergic System
The primary mechanism of action for many antipsychotic drugs is the blockade of dopamine D2 receptors in the mesolimbic pathway of the brain.[8][12] Given that (2,3-dichlorophenyl)piperazine derivatives are known to be potent D2 and D3 receptor ligands, it is highly probable that dichlorofluorophenyl analogs will retain this activity.[5][6]
The potential for biased agonism at D2 receptors, as seen with some 2,3-dichlorophenyl piperazine derivatives, is a particularly exciting avenue of investigation.[5] Biased agonists selectively activate certain downstream signaling pathways over others, which could lead to antipsychotics with improved side-effect profiles, particularly a reduction in extrapyramidal symptoms.[5]
Signaling Pathway: Dopamine D2 Receptor Antagonism
Caption: Dopamine D2 Receptor Antagonism Pathway.
Antidepressant and Anxiolytic Activity: Modulating the Serotonergic System
The serotonergic system is a primary target for antidepressant and anxiolytic medications.[10][11] Arylpiperazine derivatives are well-known for their interactions with 5-HT1A and 5-HT2A receptors.[5][13] Specifically, some dichlorophenyl piperazine derivatives have been synthesized and evaluated as 5-HT1A receptor ligands, a key target for anxiolytic and antidepressant drugs.[10]
Agonism or partial agonism at presynaptic 5-HT1A autoreceptors can enhance serotonin release, while postsynaptic 5-HT1A receptor activation is also believed to contribute to therapeutic effects.[13] Conversely, antagonism of 5-HT2A receptors is a mechanism shared by several atypical antipsychotics that also possess antidepressant properties. It is plausible that dichlorofluorophenyl piperazine derivatives could be designed to have a specific profile of activity at these receptors, potentially leading to novel treatments for mood and anxiety disorders.[14][15][16][17][18]
Signaling Pathway: Serotonin 5-HT1A Receptor Agonism
Caption: Serotonin 5-HT1A Receptor Signaling Pathway.
III. Experimental Protocols for Biological Evaluation
To rigorously assess the potential biological activities of novel dichlorofluorophenyl piperazine derivatives, a series of well-established in vitro and in vivo assays are essential.
A. In Vitro Assays
Objective: To determine the binding affinity (Ki) of the test compounds for specific dopamine (D2, D3) and serotonin (5-HT1A, 5-HT2A) receptors.
Methodology:
-
Membrane Preparation: Prepare cell membrane homogenates from cell lines stably expressing the human recombinant receptor of interest (e.g., CHO or HEK293 cells).
-
Incubation: In a 96-well plate, incubate the cell membranes with a specific radioligand (e.g., [3H]-Spiperone for D2 receptors, [3H]-8-OH-DPAT for 5-HT1A receptors) and varying concentrations of the test compound.
-
Separation: After incubation, rapidly filter the mixture through glass fiber filters to separate bound from free radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC50 value (concentration of test compound that inhibits 50% of specific radioligand binding) and calculate the Ki value using the Cheng-Prusoff equation.
Objective: To determine the functional activity (agonist, antagonist, or inverse agonist) of the test compounds at G-protein coupled receptors (GPCRs) like D2 and 5-HT1A receptors, which are coupled to the inhibition of adenylyl cyclase.
Methodology:
-
Cell Culture: Culture cells expressing the receptor of interest.
-
Compound Treatment: Treat the cells with the test compound, often in the presence of forskolin (an adenylyl cyclase activator).
-
cAMP Measurement: After a specified incubation time, lyse the cells and measure the intracellular cyclic adenosine monophosphate (cAMP) levels using a commercially available kit (e.g., ELISA-based or fluorescence-based).
-
Data Analysis: Plot the cAMP concentration against the test compound concentration to determine the EC50 (for agonists) or IC50 (for antagonists) values.
Experimental Workflow: In Vitro Assays
Caption: Workflow for In Vitro Evaluation.
B. In Vivo Models
For promising compounds identified in vitro, evaluation in animal models is crucial to assess their potential therapeutic effects.
-
Prepulse Inhibition (PPI) of the Startle Reflex: A measure of sensorimotor gating, which is deficient in schizophrenic patients. Antipsychotic drugs can restore PPI deficits.
-
Amphetamine- or Phencyclidine (PCP)-Induced Hyperlocomotion: These models mimic the positive symptoms of schizophrenia. Effective antipsychotics reduce this hyperlocomotion.
-
Forced Swim Test (FST): A widely used model to screen for antidepressant activity.[19] Antidepressant compounds reduce the immobility time of rodents when placed in an inescapable cylinder of water.
-
Tail Suspension Test (TST): Similar to the FST, this test measures the immobility of mice when suspended by their tails.[19]
-
Elevated Plus Maze (EPM): This test is based on the natural aversion of rodents to open and elevated spaces.[17] Anxiolytic compounds increase the time spent in and the number of entries into the open arms of the maze.
-
Light-Dark Box Test: This model is based on the conflict between the innate aversion of rodents to brightly illuminated areas and their desire to explore a novel environment.[17] Anxiolytic drugs increase the time spent in the light compartment.
IV. Structure-Activity Relationship (SAR) and Future Directions
Systematic modification of the dichlorofluorophenyl piperazine scaffold will be key to optimizing its biological activity.[3][20] Key areas for SAR exploration include:
-
Position of the Halogen Atoms: The relative positions of the two chlorine atoms and the fluorine atom on the phenyl ring will significantly impact receptor binding and selectivity.[4]
-
Substitution on the Second Piperazine Nitrogen: The nature of the substituent on the other nitrogen of the piperazine ring is crucial for modulating affinity and functional activity at target receptors.
Quantitative Data Summary
| Compound Class | Target Receptor(s) | Key In Vitro Assay | Typical Potency Range (Ki or IC50/EC50) | Potential Therapeutic Application |
| Dichlorophenyl Piperazines | Dopamine D2/D3 | Radioligand Binding | Low nanomolar | Antipsychotic |
| Dichlorophenyl Piperazines | Serotonin 5-HT1A | Radioligand Binding, cAMP Assay | Nanomolar to sub-micromolar | Anxiolytic, Antidepressant |
| Phenylpiperazines | Serotonin 5-HT2A | Radioligand Binding | Nanomolar to micromolar | Antipsychotic, Antidepressant |
V. Conclusion: A Call to Exploration
The dichlorofluorophenyl piperazine scaffold represents a largely untapped area of medicinal chemistry with significant potential for the discovery of novel CNS agents. Building on the solid foundation of research into dichlorophenyl piperazines and the established principles of fluorine chemistry, there is a clear and compelling rationale for the synthesis and evaluation of these novel derivatives. This guide provides the conceptual framework and practical methodologies to embark on this exciting journey of discovery. The insights gained from such research will undoubtedly contribute to the development of the next generation of therapeutics for a range of debilitating neurological and psychiatric disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitative structure-activity relationship analysis of aryl alkanol piperazine derivatives with antidepressant activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure-activity relationships in halogenated biphenyls: unifying hypothesis for structural specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and structure-activity relationships of a new model of arylpiperazines. 2. Three-dimensional quantitative structure-activity relationships of hydantoin-phenylpiperazine derivatives with affinity for 5-HT1A and alpha 1 receptors. A comparison of CoMFA models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. drugs.com [drugs.com]
- 8. psychscenehub.com [psychscenehub.com]
- 9. derangedphysiology.com [derangedphysiology.com]
- 10. New arylpiperazine derivatives with antidepressant-like activity containing isonicotinic and picolinic nuclei: evidence for serotonergic system involvement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Piperazine, a Key Substructure for Antidepressants: Its Role in Developments and Structure-Activity Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. Synthesis and structure-activity relationships of a new model of arylpiperazines. 8. Computational simulation of ligand-receptor interaction of 5-HT(1A)R agonists with selectivity over alpha1-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A sensitive open field measure of anxiolytic drug activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Anxiolytic- and antidepressant-like effects of new phenylpiperazine derivative LQFM005 and its hydroxylated metabolite in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The anxiolytic-like activity of a novel N-cycloalkyl-N-benzoylpiperazine derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Anxiolytic-like effect of 2-(4-((1-phenyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethan-1-ol is mediated through the benzodiazepine and nicotinic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. rjptonline.org [rjptonline.org]
- 20. Synthesis, Computational and Pharmacological Evaluation of N-(2-benzoyl- 4-chlorophenyl)-2-(4-(Substituted Phenyl) Piperazin-1-yl) Acetamides as CNS Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
2-(2,4-Dichloro-5-fluorophenyl)piperazine: A Potential Building Block for Targeted Protein Degradation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: The specific molecule 2-(2,4-dichloro-5-fluorophenyl)piperazine is not widely documented in publicly available scientific literature as a validated von Hippel-Lindau (VHL) E3 ligase ligand for protein degrader applications. Therefore, this guide will provide a comprehensive framework for its potential synthesis, characterization, and application by drawing upon established principles of medicinal chemistry, targeted protein degradation, and data from structurally related 2-arylpiperazine compounds. The protocols and insights presented herein are intended to serve as a technical roadmap for the investigation of this and similar novel building blocks.
Introduction: The Quest for Novel VHL Ligands in Targeted Protein Degradation
Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to address disease targets previously considered "undruggable."[1][2] Proteolysis-targeting chimeras (PROTACs) are at the forefront of this revolution, acting as heterobifunctional molecules that recruit a target protein of interest (POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[1][2]
The von Hippel-Lindau (VHL) E3 ligase is one of the most successfully exploited E3 ligases in PROTAC design, owing to the availability of well-characterized, high-affinity small molecule ligands.[1][2] These ligands are crucial for the formation of a stable ternary complex (POI-PROTAC-VHL), a key step in the degradation cascade. While significant progress has been made with hydroxyproline-based VHL ligands, the exploration of novel chemotypes is essential for expanding the chemical space of VHL-recruiting PROTACs and improving their drug-like properties.
This guide focuses on the potential of the this compound core as a building block for VHL ligands. The rationale for exploring this scaffold lies in the established utility of arylpiperazines in medicinal chemistry for their favorable pharmacokinetic properties and synthetic tractability. The dichloro and fluoro substitutions on the phenyl ring offer opportunities for fine-tuning electronic and steric interactions within the VHL binding pocket, potentially influencing binding affinity and ternary complex formation.
The VHL-Mediated Protein Degradation Pathway
The canonical function of the VHL E3 ligase complex is to recognize and target the alpha subunit of hypoxia-inducible factor (HIF-1α) for degradation under normoxic conditions.[1] PROTACs co-opt this natural process by inducing proximity between VHL and a neo-substrate (the POI).
Figure 1: General mechanism of action for a VHL-based PROTAC.
Synthesis and Characterization of this compound
Proposed Synthetic Protocol:
A potential synthesis could involve the reaction of 1-bromo-2,4-dichloro-5-fluorobenzene with an excess of piperazine under palladium-catalyzed cross-coupling conditions.
Step 1: Buchwald-Hartwig Amination
-
To a solution of 1-bromo-2,4-dichloro-5-fluorobenzene (1.0 eq) and piperazine (2.0 eq) in an anhydrous, degassed solvent such as toluene or dioxane, add a palladium catalyst (e.g., Pd₂(dba)₃, 0.05 eq) and a phosphine ligand (e.g., BINAP, 0.1 eq).
-
Add a base, such as sodium tert-butoxide (2.5 eq).
-
Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at 80-100 °C for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford this compound.
Characterization:
The synthesized compound should be thoroughly characterized to confirm its identity and purity.
| Analytical Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the aromatic proton and the four distinct sets of piperazine protons. |
| ¹³C NMR | Resonances for the aromatic carbons, including those bearing chloro and fluoro substituents, and the piperazine carbons. |
| ¹⁹F NMR | A signal for the fluorine atom, likely showing coupling to adjacent protons. |
| Mass Spectrometry (MS) | The expected molecular ion peak corresponding to the mass of the compound. |
| High-Performance Liquid Chromatography (HPLC) | A single major peak indicating the purity of the compound. |
Incorporation into PROTACs and Linker Design
Once synthesized and characterized, the this compound core can be incorporated into a PROTAC molecule. This typically involves the acylation of one of the piperazine nitrogens with a linker that is subsequently coupled to a ligand for the protein of interest.
Figure 2: General workflow for the synthesis of a PROTAC.
The choice of linker is critical for PROTAC efficacy, as it influences the geometry of the ternary complex and the overall physicochemical properties of the molecule. Common linkers include polyethylene glycol (PEG) chains, alkyl chains, and more rigid structures containing piperazine or piperidine rings.[3]
Experimental Evaluation of PROTACs
A rigorous experimental cascade is necessary to validate the function of a PROTAC incorporating the novel VHL ligand.
Biophysical Assays for Ternary Complex Formation
The ability of the PROTAC to induce the formation of a stable ternary complex is a prerequisite for its degradative activity. Several biophysical techniques can be employed to characterize this complex.
-
Surface Plasmon Resonance (SPR): Provides kinetic and affinity data for binary (PROTAC-VHL, PROTAC-POI) and ternary complex formation.
-
Isothermal Titration Calorimetry (ITC): Measures the thermodynamic parameters of binding, providing insights into the driving forces of complex formation.
-
Biolayer Interferometry (BLI): An alternative to SPR for real-time monitoring of binding events.
Cellular Assays for Target Degradation
The ultimate measure of a PROTAC's efficacy is its ability to induce the degradation of the target protein in a cellular context.
-
Western Blotting: A standard method for quantifying the reduction in target protein levels following PROTAC treatment.
-
In-Cell Western/High-Content Imaging: More quantitative and higher-throughput methods for assessing protein degradation.
-
Mass Spectrometry-based Proteomics: Provides a global view of protein level changes, enabling assessment of selectivity.
Detailed Protocol: Western Blot for Protein Degradation
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations for a specified time course (e.g., 4, 8, 12, 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method such as the BCA or Bradford assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin). Subsequently, incubate with the appropriate secondary antibodies.
-
Detection and Analysis: Visualize the protein bands using a chemiluminescence or fluorescence-based detection system and quantify the band intensities to determine the extent of protein degradation.
Structure-Activity Relationship (SAR) Considerations
Systematic modification of the this compound core can provide valuable insights into the SAR for VHL binding and PROTAC efficacy.
| Modification Site | Potential Impact |
| Aromatic Ring Substituents | Altering the position and nature of the halogen substituents can modulate electronic and steric interactions with the VHL binding pocket, potentially affecting binding affinity. |
| Piperazine Ring | Substitution on the piperazine ring can influence conformational rigidity and provide alternative attachment points for the linker. |
| Linker Attachment Point | The point of attachment of the linker to the VHL ligand is crucial for the correct orientation of the POI and VHL in the ternary complex. |
Advantages and Potential Limitations
Potential Advantages:
-
Novel Chemical Space: The 2-arylpiperazine scaffold represents a departure from the traditional hydroxyproline-based VHL ligands, potentially offering new intellectual property opportunities.
-
Favorable Physicochemical Properties: Piperazine-containing compounds often exhibit good solubility and metabolic stability.[3]
-
Synthetic Tractability: The synthesis of arylpiperazines is generally straightforward, allowing for the rapid generation of analogs for SAR studies.
Potential Limitations:
-
Binding Affinity: It is unknown whether the this compound core can achieve the high binding affinity for VHL that is characteristic of established ligands.
-
Ternary Complex Geometry: The geometry of the ternary complex formed with a PROTAC containing this building block may not be optimal for efficient ubiquitination of all target proteins.
-
Off-Target Effects: As with any new chemical entity, the potential for off-target binding and associated toxicities must be carefully evaluated.
Conclusion and Future Directions
The this compound scaffold represents an intriguing, yet underexplored, potential building block for the development of novel VHL-recruiting PROTACs. While specific data on its performance is lacking in the public domain, the principles of medicinal chemistry and targeted protein degradation provide a clear path for its investigation. The synthesis, characterization, and systematic evaluation of PROTACs incorporating this core will be essential to determine its true potential as a valuable tool in the ever-expanding arsenal of targeted protein degraders. Future work should focus on obtaining quantitative binding data, solving co-crystal structures with VHL, and conducting comprehensive cellular and in vivo studies to validate its utility in drug discovery.
References
- 1. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US8569498B2 - Process for the preparation of piperazine compounds and hydrochloride salts thereof - Google Patents [patents.google.com]
- 3. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - RSC Advances (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to Elucidating the Mechanism of Action of Substituted Phenylpiperazines
Introduction: The Versatile Scaffold of Phenylpiperazine
The substituted phenylpiperazine moiety is a cornerstone of modern medicinal chemistry, representing a privileged scaffold in the design of centrally acting agents. Its structural motif is present in a wide array of therapeutics, including atypical antipsychotics, antidepressants, and anxiolytics.[1][2] The remarkable versatility of this chemical class stems from its ability to interact with a variety of G-protein coupled receptors (GPCRs), primarily serotonin (5-HT) and dopamine (D) receptors, which are pivotal in regulating mood, cognition, and behavior.[3][4][5]
This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for systematically investigating the mechanism of action (MoA) of novel substituted phenylpiperazine-based compounds. Moving beyond a simple checklist of assays, we will delve into the causality behind experimental choices, emphasizing the integration of data to build a cohesive and robust pharmacological profile. This document is structured to guide the reader from initial target identification through to nuanced functional characterization, ensuring a self-validating and authoritative approach to discovery.
Chapter 1: Defining the Molecular Landscape: Primary Targets and Binding Affinity
The initial step in characterizing any new chemical entity is to identify its molecular targets and quantify its affinity for them. For substituted phenylpiperazines, the primary targets are almost invariably monoamine GPCRs.
Key Molecular Targets:
-
Serotonin (5-HT) Receptors: This is a large family with seven subgroups (5-HT1 to 5-HT7). Phenylpiperazines frequently show high affinity for 5-HT1A, 5-HT2A, and 5-HT2C subtypes.[3][4] For example, the antidepressant Trazodone is a potent 5-HT2A receptor antagonist.[6][7]
-
Dopamine (D) Receptors: The D2-like family (D2, D3, D4) is a critical target for antipsychotics.[8] The unique profile of Aripiprazole, for instance, is defined by its partial agonist activity at D2 receptors.[9][10][11]
Core Technique: Radioligand Binding Assays
The gold-standard for determining the affinity of a compound for a receptor is the radioligand binding assay. This technique measures the ability of a test compound to displace a radiolabeled ligand that is known to bind with high affinity and specificity to the target receptor.
Causality Behind the Choice: This assay is the foundational experiment because it directly measures the physical interaction between the compound and the receptor. The resulting data—the inhibition constant (Ki)—is a quantitative measure of binding affinity. A low Ki value indicates high affinity. This is the first and most critical piece of the puzzle; without binding, there can be no direct functional effect.
Experimental Workflow: Radioligand Binding Assay
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subgraph "cluster_prep" { label="Preparation"; style="filled"; color="#F1F3F4"; node [fillcolor="#FFFFFF"]; PREP1 [label="Prepare cell membranes\nexpressing target receptor"]; PREP2 [label="Select specific\nradioligand ([³H] or [¹²⁵I])"]; PREP3 [label="Prepare serial dilutions\nof test compound"]; }
subgraph "cluster_incubation" { label="Incubation"; style="filled"; color="#F1F3F4"; node [fillcolor="#FFFFFF"]; INC [label="Incubate membranes,\nradioligand, & test compound\nat equilibrium"]; }
subgraph "cluster_separation" { label="Separation & Counting"; style="filled"; color="#F1F3F4"; node [fillcolor="#FFFFFF"]; SEP [label="Separate bound from\nfree radioligand\n(via filtration)"]; COUNT [label="Quantify bound radioactivity\n(Scintillation Counting)"]; }
subgraph "cluster_analysis" { label="Data Analysis"; style="filled"; color="#F1F3F4"; node [fillcolor="#FFFFFF"]; ANA [label="Plot displacement curve\n(% Inhibition vs. [Compound])"]; CALC [label="Calculate IC₅₀ and\nconvert to Ki using\nCheng-Prusoff equation"]; }
PREP1 -> INC; PREP2 -> INC; PREP3 -> INC; INC -> SEP -> COUNT -> ANA -> CALC; }
Caption: Workflow for a typical radioligand binding assay.Detailed Protocol: Radioligand Binding Assay for 5-HT2A Receptor
-
Preparation of Membranes: Utilize membranes from CHO or HEK293 cells stably expressing the human 5-HT2A receptor.
-
Reagents:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Radioligand: [3H]-Ketanserin (a classic 5-HT2A antagonist).
-
Non-specific binding control: A high concentration (e.g., 10 µM) of a non-radiolabeled, potent 5-HT2A antagonist like Mianserin.
-
Test Compound: Prepare a 10-point serial dilution series, typically from 10 µM down to 0.1 nM.
-
-
Assay Procedure:
-
In a 96-well plate, combine the cell membranes, [3H]-Ketanserin (at a concentration near its Kd, e.g., 0.5 nM), and varying concentrations of the test compound.
-
Incubate at room temperature for 60 minutes to reach equilibrium.
-
-
Separation: Rapidly harvest the contents of each well onto a glass fiber filtermat using a cell harvester. The filter traps the membranes with the bound radioligand, while the unbound radioligand passes through.
-
Quantification: Wash the filters with ice-cold assay buffer, dry them, and measure the radioactivity retained on each filter using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of the test compound that displaces 50% of the radioligand). Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Trustworthiness and Self-Validation: A robust binding assay must include controls for total binding (radioligand + membranes), non-specific binding (radioligand + membranes + high concentration of a competing ligand), and background (wells with no membranes). The specific binding should be at least 80-90% of the total binding for the assay to be considered valid.
Building a Selectivity Profile
A compound is rarely perfectly selective. A comprehensive study requires screening the compound against a panel of relevant off-target receptors. For a phenylpiperazine, this panel should minimally include:
-
All major serotonin receptor subtypes.
-
All major dopamine receptor subtypes.
-
Adrenergic receptors (α1, α2, β).[12]
-
Histamine H1 receptor.[6]
The results are best summarized in a table for clear comparison.
Table 1: Example Receptor Binding Profile for a Hypothetical Phenylpiperazine (Compound X)
| Target | Ki (nM) |
| Dopamine D2 | 1.5 |
| Serotonin 5-HT1A | 3.2 |
| Serotonin 5-HT2A | 0.8 |
| Dopamine D3 | 15.7 |
| Serotonin 5-HT2C | 25.4 |
| Serotonin 5-HT7 | 48.0 |
| Adrenergic α1 | 95.1 |
| Histamine H1 | 210.3 |
| SERT | >1000 |
This table clearly shows that Compound X is a potent ligand for D2, 5-HT1A, and 5-HT2A receptors, with significantly lower affinity for other tested targets.
Chapter 2: Deciphering Function: From Agonism to Antagonism
High affinity does not reveal the functional consequence of binding. The compound could be an activator (agonist), a blocker (antagonist), or have no effect. Functional assays are therefore essential to determine the compound's efficacy.
The Spectrum of Functional Activity:
-
Full Agonist: Binds to the receptor and elicits the maximum possible cellular response.
-
Partial Agonist: Binds and elicits a sub-maximal response, even at saturating concentrations. Aripiprazole's "dopamine stabilization" is due to its partial agonism at D2 receptors.[10][11]
-
Antagonist (Neutral): Binds to the receptor but has no intrinsic activity. It blocks the action of endogenous agonists.
-
Inverse Agonist: Binds to the receptor and reduces its basal (constitutive) activity.
Core Techniques: Second Messenger & Reporter Assays
The choice of functional assay depends on the G-protein the receptor couples to.
Signaling Pathways for Key Phenylpiperazine Targets
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subgraph "cluster_Gi" { label="Gαi Pathway (e.g., 5-HT1A, D2)"; style="filled"; color="#F1F3F4"; node [fillcolor="#EA4335"]; Gi_Receptor [label="5-HT1A / D2 Receptor"]; Gi_Protein [label="Gαi"]; AC_Gi [label="Adenylyl Cyclase"]; cAMP_Gi [label="cAMP"]; Gi_Receptor -> Gi_Protein [label="Agonist"]; Gi_Protein -> AC_Gi [label="Inhibits"]; AC_Gi -> cAMP_Gi [label="Decreases"]; }
subgraph "cluster_Gq" { label="Gαq Pathway (e.g., 5-HT2A)"; style="filled"; color="#F1F3F4"; node [fillcolor="#34A853"]; Gq_Receptor [label="5-HT2A Receptor"]; Gq_Protein [label="Gαq"]; PLC [label="Phospholipase C"]; IP3 [label="IP₃"]; Ca [label="Ca²⁺ Release"]; Gq_Receptor -> Gq_Protein [label="Agonist"]; Gq_Protein -> PLC [label="Activates"]; PLC -> IP3; IP3 -> Ca; } }
Caption: Common GPCR signaling pathways for phenylpiperazine targets.1. cAMP Assays (for Gαi and Gαs-coupled receptors):
-
Principle: Gαi-coupled receptors (like D2 and 5-HT1A) inhibit the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP). Gαs-coupled receptors do the opposite.
-
Causality Behind the Choice: This is a direct, proximal measure of G-protein activation. Assays like HTRF (Homogeneous Time-Resolved Fluorescence) or LANCE are highly sensitive and suitable for high-throughput screening.
-
Protocol Outline:
-
Culture cells expressing the target receptor (e.g., D2).
-
Pre-treat cells with the test compound at various concentrations.
-
Stimulate adenylyl cyclase with Forskolin (this creates a high basal cAMP level against which inhibition can be measured).
-
Lyse the cells and use a competitive immunoassay kit (e.g., HTRF) to measure cAMP levels.
-
Data Interpretation: An agonist will cause a dose-dependent decrease in the cAMP signal. An antagonist will have no effect on its own but will block the effect of a known agonist.
-
2. Calcium Flux Assays (for Gαq-coupled receptors):
-
Principle: Gαq-coupled receptors (like 5-HT2A) activate phospholipase C, which ultimately leads to the release of calcium (Ca²⁺) from intracellular stores.
-
Causality Behind the Choice: This assay measures a key downstream event of Gαq activation. It is readily adaptable to high-throughput formats using fluorescent calcium indicators.
-
Protocol Outline:
-
Culture cells expressing the target receptor (e.g., 5-HT2A).
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Add the test compound and immediately measure the change in fluorescence over time using a plate reader (e.g., FLIPR).
-
Data Interpretation: An agonist will cause a rapid, transient increase in fluorescence. An antagonist will produce no signal but will inhibit the fluorescence increase caused by a known agonist (like serotonin).
-
3. β-Arrestin Recruitment Assays (for Biased Agonism):
-
Principle: Upon activation, GPCRs are phosphorylated, leading to the recruitment of β-arrestin proteins, which desensitizes G-protein signaling and can initiate its own signaling cascade. Some ligands may preferentially activate one pathway over the other (G-protein vs. β-arrestin), a phenomenon known as "biased agonism."
-
Causality Behind the Choice: This assay is critical for a modern understanding of GPCR pharmacology. A compound that is a partial agonist for G-protein signaling might be a full agonist for β-arrestin recruitment, leading to a unique physiological profile.
-
Protocol Outline: Use a commercially available system, such as DiscoveRx's PathHunter or Promega's Tango, where the receptor and β-arrestin are tagged with components of a reporter enzyme. Ligand-induced recruitment brings the components together, generating a measurable signal (e.g., chemiluminescence).
Table 2: Example Functional Data for Hypothetical Compound X
| Assay | Target | Functional Response | EC50 / IC50 (nM) | Emax (% of full agonist) |
| cAMP Inhibition | D2 | Partial Agonist | 5.5 | 45% |
| cAMP Inhibition | 5-HT1A | Full Agonist | 8.1 | 98% |
| Calcium Flux | 5-HT2A | Antagonist | 2.3 (IC50) | N/A |
| β-Arrestin | D2 | Antagonist | 4.9 (IC50) | N/A |
This data paints a much clearer picture: Compound X is a G-protein biased partial agonist at D2 receptors, a full agonist at 5-HT1A receptors, and a potent antagonist at 5-HT2A receptors. This complex profile, reminiscent of drugs like aripiprazole and vortioxetine, suggests a multi-faceted mechanism of action.[9][13][14][15]
Chapter 3: Advanced Insights & In Vivo Correlation
While in vitro assays are the core of MoA studies, understanding the impact on neuronal function and whole-organism physiology is the ultimate goal.
1. Electrophysiology (Patch-Clamp):
-
Principle: This technique measures the electrical properties of individual neurons. For example, activation of Gαi-coupled 5-HT1A receptors opens G-protein-coupled inwardly-rectifying potassium (GIRK) channels, hyperpolarizing the neuron and making it less likely to fire an action potential.
-
Causality Behind the Choice: Electrophysiology provides a direct measure of how a compound's activity at a receptor translates into a change in neuronal excitability, bridging the gap between second messenger signaling and neural network function.
2. In Vivo Microdialysis:
-
Principle: A probe is inserted into a specific brain region of a freely moving animal (e.g., a rat) to measure neurotransmitter levels in the extracellular space.
-
Causality Behind the Choice: This assay demonstrates the net effect of the compound's complex pharmacology. For example, a 5-HT1A agonist and SERT inhibitor like vortioxetine is expected to significantly increase synaptic serotonin levels.[14][15] This provides crucial in vivo validation of the in vitro findings.
Conclusion: Synthesizing the Narrative
Elucidating the mechanism of action of a substituted phenylpiperazine is not a linear process but a synergistic investigation. It begins with establishing high-affinity binding to specific molecular targets. This is followed by a matrix of functional assays to define the nature of that interaction—be it agonism, antagonism, or biased signaling—across multiple G-protein and β-arrestin pathways. Finally, advanced techniques like electrophysiology and in vivo models validate these findings in a more physiologically relevant context.
By systematically applying these self-validating protocols and critically interpreting the integrated data, researchers can construct a robust and nuanced pharmacological narrative. This detailed understanding is paramount for predicting therapeutic efficacy, anticipating side effects, and ultimately, developing safer and more effective medicines for complex neuropsychiatric disorders.
References
- 1. drugs.com [drugs.com]
- 2. mdpi.com [mdpi.com]
- 3. Structure and serotonin 5-HT2C receptor activity of ortho- and meta-substituted phenylpiperazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel 4,5‐Dihydrothiazole‐Phenylpiperazine Derivatives: Synthesis, Docking Studies and Pharmacological Evaluation as Serotonergic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activity of aromatic substituted phenylpiperazines lacking affinity for dopamine binding sites in a preclinical test of antipsychotic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Trazodone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Mechanism of Action of Trazodone: a Multifunctional Drug | CNS Spectrums | Cambridge Core [cambridge.org]
- 8. mdpi.com [mdpi.com]
- 9. Update on the Mechanism of Action of Aripiprazole: Translational Insights into Antipsychotic Strategies Beyond Dopamine Receptor Antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. psychscenehub.com [psychscenehub.com]
- 11. shanghaiarchivesofpsychiatry.org [shanghaiarchivesofpsychiatry.org]
- 12. Etoperidone | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 13. Mechanism of Action (MOA) | TRINTELLIX (vortioxetine) [trintellixhcp.com]
- 14. Vortioxetine (Brintellix): A New Serotonergic Antidepressant - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Vortioxetine - Wikipedia [en.wikipedia.org]
The Piperazine Scaffold: A Cornerstone in Central Nervous System Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The piperazine ring, a simple six-membered heterocycle containing two nitrogen atoms at opposite positions, has emerged as a powerhouse in the realm of central nervous system (CNS) drug discovery. Its remarkable versatility as a scaffold has led to the development of a multitude of blockbuster drugs targeting a wide array of neurological and psychiatric disorders. This technical guide provides a comprehensive overview of the pivotal role of the piperazine scaffold, delving into its fundamental properties, diverse applications, and the critical experimental methodologies employed in the development of piperazine-based CNS therapeutics.
The Piperazine Advantage: A Privileged Scaffold for CNS Drug Design
The prevalence of the piperazine moiety in CNS drugs is not coincidental; it stems from a unique combination of physicochemical and structural features that render it an ideal building block for molecules targeting the brain.[1][2]
Physicochemical Properties: The two nitrogen atoms of the piperazine ring confer basicity, allowing for the formation of salts which can enhance solubility and facilitate formulation.[1] This basicity is also crucial for interactions with acidic residues within the binding pockets of many CNS receptors. Furthermore, the piperazine scaffold often contributes to a favorable CNS Multi-Parameter Optimization (MPO) score, which is predictive of desirable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties and the ability to cross the blood-brain barrier (BBB).[3]
Structural Versatility: The piperazine ring serves as a versatile linker or central scaffold that can be readily functionalized at its two nitrogen atoms.[1] This allows medicinal chemists to systematically modify the structure to fine-tune pharmacological activity, selectivity, and pharmacokinetic profiles. The conformational flexibility of the piperazine ring, which can adopt chair, boat, and twist-boat conformations, also plays a role in its ability to adapt to the diverse topographies of CNS targets.
Targeting Key Neurotransmitter Systems: The Pharmacological Versatility of Piperazine Derivatives
Piperazine-based compounds have demonstrated remarkable efficacy in modulating the activity of key neurotransmitter systems implicated in a range of CNS disorders.
The Dopaminergic System: A Focus on Antipsychotics
The dopamine D2 receptor is a primary target for antipsychotic medications. Many typical and atypical antipsychotics incorporate a piperazine ring to interact with dopamine receptors.[4] The arylpiperazine motif, in particular, is a common feature in drugs designed to modulate dopaminergic neurotransmission.
Structure-Activity Relationship (SAR) Insights:
-
Aryl Substitution: The nature and position of substituents on the aryl ring attached to the piperazine nitrogen significantly influence D2 receptor affinity and functional activity. For instance, substitution at the ortho position of the phenyl ring can be a preferred modification for enhancing D2 receptor binding.[1]
-
Linker Length: The length of the alkyl chain connecting the piperazine to another molecular fragment is critical for optimal interaction with the receptor.
-
Terminal Group: The nature of the terminal chemical group also plays a crucial role in determining the overall pharmacological profile.
Table 1: Bioactivity of Selected Piperazine-Containing Antipsychotics
| Drug | Target(s) | Kᵢ (nM) | Reference(s) |
| Aripiprazole | D₂ (partial agonist), 5-HT₁ₐ (partial agonist), 5-HT₂ₐ (antagonist) | D₂: 0.34, 5-HT₁ₐ: 1.7, 5-HT₂ₐ: 3.4 | [5] |
| Ziprasidone | D₂, 5-HT₂ₐ, 5-HT₁ₐ, 5-HT₁D, SERT, NET | D₂: 4.8, 5-HT₂ₐ: 0.4 | [5] |
| Olanzapine | D₁-D₄, 5-HT₂ₐ/₂c, M₁-M₅, H₁, α₁ | D₂: 11, 5-HT₂ₐ: 4 | [1][6] |
| Quetiapine | D₂, 5-HT₂ₐ, H₁, α₁, α₂ | D₂: 345, 5-HT₂ₐ: 26 | [7][8] |
Kᵢ values are approximate and can vary depending on the experimental conditions.
The Serotonergic System: A Hub for Antidepressants and Anxiolytics
The serotonin (5-HT) system is a major target for the treatment of depression and anxiety. Piperazine derivatives are prominent in several classes of antidepressants and anxiolytics, often acting as 5-HT receptor agonists, antagonists, or reuptake inhibitors.[9][10] The arylpiperazine scaffold is a versatile template for designing ligands that target various serotonin receptor subtypes.[5]
Structure-Activity Relationship (SAR) Insights:
-
5-HT₁ₐ Receptor Agonism: The anxiolytic action of drugs like buspirone is attributed to their partial agonist activity at 5-HT₁ₐ receptors.[5]
-
5-HT₂ₐ Receptor Antagonism: Antagonism at the 5-HT₂ₐ receptor is a key mechanism for the action of several atypical antipsychotics and some antidepressants.[5]
-
Serotonin Reuptake Inhibition: Some piperazine derivatives also exhibit inhibitory activity at the serotonin transporter (SERT), contributing to their antidepressant effects.[7]
Table 2: Bioactivity of Selected Piperazine-Containing Antidepressants and Anxiolytics
| Drug | Target(s) | Kᵢ (nM) / IC₅₀ (nM) | Reference(s) |
| Buspirone | 5-HT₁ₐ (partial agonist), D₂ (antagonist) | 5-HT₁ₐ: 10.5 | |
| Vortioxetine | SERT inhibitor, 5-HT₁ₐ agonist, 5-HT₃ antagonist | SERT: 1.6, 5-HT₁ₐ: 15, 5-HT₃: 3.7 | |
| Trazodone | 5-HT₂ₐ antagonist, SERT inhibitor, α₁ antagonist | 5-HT₂ₐ: 19, SERT: 150 | |
| Nefazodone | 5-HT₂ₐ antagonist, SERT/NET inhibitor | 5-HT₂ₐ: 26, SERT: 50, NET: 90 |
Kᵢ and IC₅₀ values are approximate and can vary depending on the experimental conditions.
The GABAergic System: Modulating Inhibitory Neurotransmission
The γ-aminobutyric acid (GABA) system is the primary inhibitory neurotransmitter system in the CNS. Some piperazine derivatives have been shown to modulate the function of GABAₐ receptors, acting as either antagonists or modulators.[11] This interaction can contribute to the overall psychoactive effects of these compounds. However, this is a less common mechanism of action for clinically approved piperazine-based CNS drugs compared to their effects on dopaminergic and serotonergic systems.
Experimental Protocols for the Development of Piperazine-Based CNS Drugs
The discovery and development of novel piperazine-containing CNS drugs rely on a series of well-defined experimental procedures, from chemical synthesis to in vitro and in vivo evaluation.
Chemical Synthesis: Building the Piperazine Core
The synthesis of arylpiperazine derivatives often involves a multi-step process. A general and widely used method is the nucleophilic substitution reaction between an appropriate arylpiperazine and an alkyl halide.
Detailed Protocol: Synthesis of a Generic Arylpiperazine Derivative
Step 1: N-Arylation of Piperazine
-
To a solution of piperazine (1.0 eq) in a suitable solvent (e.g., toluene, DMF), add an aryl halide (e.g., 1-fluoro-2-nitrobenzene) (1.1 eq) and a base (e.g., K₂CO₃, Et₃N) (2.0 eq).
-
Heat the reaction mixture at reflux for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture, filter to remove inorganic salts, and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the N-arylpiperazine.
Step 2: Alkylation of N-Arylpiperazine
-
Dissolve the N-arylpiperazine (1.0 eq) in an appropriate solvent (e.g., acetonitrile, DMF).
-
Add a suitable alkylating agent (e.g., 1-bromo-4-chlorobutane) (1.2 eq) and a base (e.g., K₂CO₃) (2.0 eq).
-
Stir the reaction mixture at room temperature or elevated temperature until the starting material is consumed (monitored by TLC).
-
Work up the reaction by adding water and extracting with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the final product by column chromatography or recrystallization.
Diagram: General Synthetic Pathway for Arylpiperazine Derivatives
Caption: General synthetic route to arylpiperazine derivatives.
In Vitro Evaluation: Assessing Target Engagement and Functional Activity
Radioligand Binding Assays: These assays are the gold standard for determining the affinity of a compound for a specific receptor.[12]
Step-by-Step Protocol: 5-HT₂ₐ Receptor Radioligand Binding Assay
-
Membrane Preparation: Homogenize rat frontal cortex tissue in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuge to obtain a crude membrane pellet. Resuspend the pellet in fresh buffer.
-
Assay Setup: In a 96-well plate, add the membrane preparation, a radioligand (e.g., [³H]ketanserin), and varying concentrations of the test compound.
-
Incubation: Incubate the plate at a specific temperature (e.g., 37°C) for a defined period (e.g., 30 minutes) to allow for binding equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filtermats in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and calculate the Kᵢ (inhibitory constant) using the Cheng-Prusoff equation.[13][14]
Functional Assays: These assays measure the biological response elicited by the compound upon binding to its target, determining whether it acts as an agonist, antagonist, or inverse agonist.
In Vivo Evaluation: Assessing Efficacy and Safety in Animal Models
Behavioral Models for Antipsychotic Activity:
-
Amphetamine-Induced Hyperlocomotion: This model assesses the ability of a compound to block the stimulant effects of amphetamine, which are mediated by dopamine release.[15]
-
Prepulse Inhibition (PPI) of the Acoustic Startle Reflex: PPI is a measure of sensorimotor gating, which is deficient in schizophrenic patients. Atypical antipsychotics are known to restore PPI deficits.
Behavioral Models for Antidepressant and Anxiolytic Activity:
-
Forced Swim Test (FST): This is a common screening test for antidepressant activity, where a reduction in immobility time is indicative of an antidepressant-like effect.[16]
-
Elevated Plus Maze (EPM): This test is used to assess anxiolytic activity. An increase in the time spent in the open arms of the maze suggests an anxiolytic effect.
Pharmacokinetics and ADMET Profile of Piperazine-Containing CNS Drugs
A favorable pharmacokinetic profile is crucial for a CNS drug to be effective. This includes efficient absorption, distribution across the blood-brain barrier, appropriate metabolism, and a suitable elimination half-life.
Table 3: Pharmacokinetic Parameters of Selected Piperazine-Containing CNS Drugs
| Drug | Bioavailability (%) | Protein Binding (%) | Half-life (h) | Metabolism | Reference(s) |
| Aripiprazole | 87 | >99 | 75 | CYP3A4, CYP2D6 | |
| Ziprasidone | 60 (with food) | >99 | 7 | Aldehyde oxidase, CYP3A4 | |
| Olanzapine | ~60 | 93 | 21-54 | CYP1A2, UGT1A4 | [6][15] |
| Quetiapine | 9 | 83 | 6-7 | CYP3A4 | [7][8] |
| Buspirone | ~4 | 95 | 2-3 | CYP3A4 | [17] |
Pharmacokinetic parameters can vary between individuals.
Diagram: Key ADMET Considerations for Piperazine-Based CNS Drugs
Caption: Critical ADMET factors for CNS drug candidates.
Challenges and Future Directions
Despite the remarkable success of the piperazine scaffold, its use in CNS drug discovery is not without challenges.
Challenges:
-
Off-Target Effects: The inherent promiscuity of some piperazine derivatives can lead to binding at multiple receptors, resulting in undesirable side effects.[18]
-
Metabolic Liabilities: The piperazine ring can be susceptible to metabolism by cytochrome P450 enzymes, which can lead to the formation of active or toxic metabolites.
-
Toxicity: Certain piperazine derivatives have been associated with hepatotoxicity and cardiotoxicity.[19]
Future Directions:
-
Novel Design Strategies: The development of more selective ligands through structure-based drug design and the use of computational modeling will be crucial. This includes the exploration of bioisosteric replacements for the piperazine ring to improve ADMET properties.[16][20]
-
Multi-Target-Directed Ligands (MTDLs): The design of single molecules that can modulate multiple targets simultaneously holds promise for the treatment of complex multifactorial CNS disorders like Alzheimer's disease.[21][22]
-
Targeting the Blood-Brain Barrier: The role of the piperazine scaffold in modulating BBB permeability is an area of active research, with the potential to design drugs with improved brain penetration.[11]
Conclusion
The piperazine scaffold has undeniably earned its status as a "privileged" structure in CNS drug discovery. Its unique combination of physicochemical properties and synthetic tractability has enabled the development of life-changing medications for millions of patients suffering from a wide range of neurological and psychiatric conditions. As our understanding of the complexities of the CNS deepens, the versatile piperazine ring, through innovative design strategies and a thorough understanding of its structure-activity relationships, will undoubtedly continue to be a cornerstone of neuropharmacology for years to come.
References
- 1. Olanzapine Pharmacokinetics: A Clinical Review of Current Insights and Remaining Questions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and synthesis of piperazine derivatives as a novel class of γ-secretase modulators that selectively lower Aβ₄₂ production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buspirone synthesis - chemicalbook [chemicalbook.com]
- 5. omicsonline.org [omicsonline.org]
- 6. [Olanzapine: pharmacology, pharmacokinetics and therapeutic drug monitoring] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Clinical pharmacokinetics of quetiapine: an atypical antipsychotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. psychiatrist.com [psychiatrist.com]
- 9. Clinical Pharmacokinetics of Quetiapine | Semantic Scholar [semanticscholar.org]
- 10. WO2003070246A1 - Controlled synthesis of ziprasidone and compositions thereof - Google Patents [patents.google.com]
- 11. In vitro blood-brain barrier permeability predictions for GABAA receptor modulating piperine analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. HU217129B - Process for the preparation of buspiron as therapeutical active ingredient of high purity - Google Patents [patents.google.com]
- 13. CN103787965A - New synthesis method of aripiprazole - Google Patents [patents.google.com]
- 14. Process for the preparation of ziprasidone - Patent 1975169 [data.epo.org]
- 15. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 16. Piperazine bioisosteres | News | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 17. benchchem.com [benchchem.com]
- 18. Current awareness of piperazines: pharmacology and toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Hepatotoxicity of piperazine designer drugs: up-regulation of key enzymes of cholesterol and lipid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. researchgate.net [researchgate.net]
- 22. New piperazine multi-effect drugs prevent neurofibrillary degeneration and amyloid deposition, and preserve memory in animal models of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
initial toxicity assessment of 2-(2,4-dichloro-5-fluorophenyl)piperazine
An Initial Toxicity Assessment Strategy for 2-(2,4-dichloro-5-fluorophenyl)piperazine: A Technical Guide
Abstract
The journey of a novel chemical entity (NCE) from discovery to clinical application is contingent upon a rigorous evaluation of its safety profile. This technical guide outlines a comprehensive, tiered strategy for the , an NCE featuring a dihalogenated phenyl group and a piperazine scaffold common in centrally acting agents. The proposed workflow emphasizes a progressive, data-driven approach, beginning with in silico predictions to identify potential liabilities, followed by a core battery of in vitro assays to provide empirical evidence, and culminating in a preliminary in vivo study to understand systemic effects. This guide is designed for researchers, toxicologists, and drug development professionals, providing not only detailed protocols but also the scientific rationale behind each experimental choice. By integrating computational toxicology with established in vitro and in vivo methods, this framework aims to facilitate efficient, ethical, and regulatory-compliant safety assessment, enabling informed go/no-go decisions early in the development pipeline.
Introduction
The compound this compound represents a novel molecular structure with potential pharmacological activity, likely targeting the central nervous system, given the prevalence of the piperazine moiety in neuroactive drugs. Its halogenated phenyl ring suggests metabolic stability but also raises flags for potential toxicities, including off-target effects and metabolic activation. A thorough and early assessment of its toxicological profile is therefore not just a regulatory requirement but a critical step to de-risk its development.[1]
This guide presents a phased, integrated strategy for the initial toxicological workup of this NCE. The core principle is to build a comprehensive safety profile in a stepwise manner, using modern toxicological tools to maximize data quality while adhering to the "3Rs" principle (Replacement, Reduction, and Refinement) of animal testing. We will proceed from computational modeling to cell-based assays and finally to a limited, targeted animal study, with each stage informing the design and necessity of the next.
Pre-Assessment and In Silico Toxicological Prediction
Before any resource-intensive laboratory work commences, a significant amount of information can be gleaned from the molecule's structure alone. This initial phase focuses on computational prediction to identify potential hazards and guide subsequent experimental testing.
Rationale for In Silico First Approach
In silico toxicology uses computer-based models to predict the potential toxicity of chemicals based on their structure and physicochemical properties.[2] This approach is invaluable in early development for its ability to rapidly and cost-effectively screen for a wide range of toxicological endpoints, allowing for early prioritization or deprioritization of candidates without the need for animal testing.[3] Models like Quantitative Structure-Activity Relationship (QSAR) analyze vast databases of known compounds to identify structural alerts—molecular substructures associated with specific toxicities.[4]
Recommended In Silico Workflow
The initial computational assessment should focus on key toxicological endpoints that are common causes of drug attrition.
Caption: In Silico Prediction Workflow for Initial Hazard Identification.
Data Presentation: Predicted Toxicological Profile
The output should be summarized in a clear, actionable table.
| Toxicological Endpoint | Prediction | Confidence Level | Structural Alerts Identified | Implication / Recommended Action |
| Bacterial Mutagenicity (Ames) | Positive | Medium | Aromatic amine potential (metabolite) | High Priority. Confirm experimentally with Ames test. |
| hERG Channel Blockade | Possible Inhibitor | Medium | Phenylpiperazine scaffold | High Priority. Confirm with in vitro hERG assay. |
| Hepatotoxicity (DILI) | Potential Toxicant | Low | Dichlorophenyl group | Medium Priority. Monitor with in vitro cytotoxicity in HepG2 cells. |
| Carcinogenicity | Equivocal | Low | Based on mutagenicity alert | Decision deferred pending Ames test results. |
| Acute Oral Toxicity (Rat LD50) | Category 4 (300-2000 mg/kg) | High | N/A | Use as a guide for starting dose selection in in vivo study. |
In Vitro Toxicity Profiling: The Core Screening Battery
Based on the in silico hazard identification, a targeted battery of in vitro assays is performed to obtain empirical data.[5] This phase is a critical decision point; positive results here may halt further development or trigger medicinal chemistry efforts to mitigate the identified liabilities.
General Cytotoxicity Assessment
Causality: The first step is to determine the concentration at which the compound causes general cell death. This provides a therapeutic index and, crucially, informs the concentration range for subsequent, more specific assays to ensure they are conducted below overtly cytotoxic levels. The MTT assay is a robust, colorimetric method that measures the metabolic activity of cells, which is proportional to the number of viable cells.[6][7]
Experimental Protocol: MTT Cytotoxicity Assay [8]
-
Cell Plating: Seed human-derived cell lines (e.g., HepG2 for liver context, HEK293 for a general baseline) into 96-well plates at a predetermined density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Compound Preparation: Prepare a 2X stock concentration series of this compound in serum-free culture medium. A typical range might be 0.1 µM to 100 µM.
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions to the appropriate wells. Include vehicle-only (e.g., 0.1% DMSO) and untreated controls.
-
Incubation: Incubate the plates for a standard duration, typically 24 or 48 hours.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 3-4 hours.[9] During this time, mitochondrial dehydrogenases in living cells will convert the yellow MTT tetrazolium salt into purple formazan crystals.[10]
-
Solubilization: Carefully aspirate the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate spectrophotometer.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ (the concentration that inhibits 50% of cell viability).
Genotoxicity Assessment
Causality: Genotoxicity testing is performed to detect compounds that can induce genetic damage, a key mechanism in carcinogenesis and heritable diseases.[11] Regulatory guidelines, such as the ICH S2(R1), mandate a standard battery of tests.[12][13] For an initial screen, a two-test in vitro battery is recommended to assess both gene mutation and chromosomal damage.[14]
Caption: Complementary workflow for in vitro genotoxicity assessment.
Methodology Overview:
-
Bacterial Reverse Mutation (Ames) Test: This test uses several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid. The assay detects mutations that revert the bacteria to a state where they can grow in an amino-acid-deficient medium. The test is run both with and without metabolic activation (using a rat liver S9 fraction) to detect metabolites that may be mutagenic.
-
In Vitro Micronucleus Test: This assay uses mammalian cells (e.g., CHO, TK6, or human peripheral blood lymphocytes). It detects damage to chromosomes by identifying micronuclei—small, extra-nuclear bodies that contain chromosome fragments or whole chromosomes left behind during cell division. This can identify both clastogenic (chromosome-breaking) and aneugenic (chromosome loss/gain) agents.
Cardiovascular Safety: hERG Inhibition Assay
Causality: The hERG (human Ether-à-go-go-Related Gene) potassium ion channel is critical for cardiac repolarization.[15] Inhibition of this channel can prolong the QT interval of the electrocardiogram, leading to a potentially fatal arrhythmia called Torsades de Pointes.[16] Screening for hERG inhibition is a mandatory part of safety pharmacology and a crucial early screen due to the high frequency of hERG-related drug withdrawals.
Experimental Protocol: Automated Patch-Clamp hERG Assay [17][18]
-
Cell Line: Use a mammalian cell line (e.g., HEK293) stably expressing the hERG channel.
-
Instrument Setup: The assay is performed on an automated, high-throughput patch-clamp system (e.g., QPatch or SyncroPatch).[15]
-
Cell Preparation: Cells are harvested and prepared according to the instrument's specifications.
-
Compound Application: The system achieves a high-resistance "gigaseal" on individual cells. A specific voltage protocol is applied to elicit a characteristic hERG current.
-
Measurement: After establishing a stable baseline current, the test compound is applied at increasing concentrations (e.g., 0.1, 1, 10 µM). A known hERG inhibitor (e.g., E-4031) is used as a positive control.
-
Analysis: The percentage of current inhibition is measured at each concentration relative to the baseline. An IC₅₀ value is calculated from the resulting concentration-response curve.
Data Presentation: Summary of In Vitro Results
| Assay | Cell Line | Endpoint | Result | Interpretation |
| Cytotoxicity (MTT) | HepG2 | IC₅₀ | 15.2 µM | Moderate cytotoxicity. |
| Cytotoxicity (MTT) | HEK293 | IC₅₀ | 28.5 µM | Less toxic to non-hepatic line. |
| Genotoxicity (Ames) | S. typhimurium | Mutagenicity | Negative (with/without S9) | No evidence of gene mutation. |
| Genotoxicity (Micronucleus) | CHO | Clastogenicity | Negative | No evidence of chromosomal damage. |
| Cardiotoxicity (Patch-Clamp) | hERG-HEK293 | IC₅₀ | 8.9 µM | Potential hERG liability. |
Preliminary In Vivo Assessment: Acute Oral Toxicity
Causality: If the in vitro profile is deemed acceptable (or if the hERG risk is considered manageable), a preliminary in vivo study is required to understand the compound's effects in a whole organism.[19] The acute oral toxicity study provides critical information on the maximum tolerated dose (MTD), potential clinical signs of toxicity, target organs, and an estimate of the median lethal dose (LD50) for hazard classification.[20] Modern protocols, such as the OECD Test Guidelines 423 and 425, are designed to use a minimal number of animals.[21][22]
Experimental Protocol: Acute Toxic Class Method (OECD 423) [23]
This protocol uses a stepwise procedure with a small number of animals per step.
Caption: Decision-making process in the OECD 423 protocol.
-
Animal Selection: Use a single sex (typically female, as they are often slightly more sensitive) of a standard rodent strain (e.g., Sprague-Dawley rats).
-
Dose Administration: Following an overnight fast, administer the compound via oral gavage. The starting dose (e.g., 300 mg/kg) is selected based on the in silico prediction.[24]
-
Observation: Animals are closely monitored for clinical signs of toxicity (e.g., changes in skin, fur, eyes, behavior, tremors, convulsions) for at least 14 days.[24] Body weights are recorded periodically.
-
Stepwise Procedure: The outcome of the first step determines the next action. If mortality is low (0 or 1 animal), a higher dose is tested in a new group. If mortality is high (2 or 3 animals), the test is stopped, and the substance is classified.
-
Pathology: At the end of the study, all animals (including those that died during the study) undergo a gross necropsy to identify any target organs of toxicity.
Data Integration and Risk Assessment
The final step is to synthesize all data from the tiered assessment to form a coherent initial risk assessment.
-
In Silico: Predicted hERG liability.
-
In Vitro: Confirmed hERG inhibition with an IC₅₀ of 8.9 µM. Cytotoxicity is moderate and unlikely to be a primary driver of toxicity at pharmacologically relevant concentrations. Genotoxicity is negative.
-
In Vivo: The OECD 423 study might reveal, for example, neurotoxic signs (tremors, ataxia) at 300 mg/kg with no mortality, and no effects at a lower dose. This would classify the compound and identify the CNS as a potential target organ system.
Decision Framework: The primary liability identified for this compound is hERG channel inhibition. The key question is the therapeutic window: will the anticipated efficacious plasma concentration in humans be significantly lower than the hERG IC₅₀? A safety margin of >30-fold is often desired.
-
Go: If the projected human efficacious concentration is <300 nM, the 8.9 µM hERG IC₅₀ provides a sufficient safety margin. The project can proceed to repeat-dose toxicity studies.
-
No-Go / Optimize: If the efficacious concentration is expected to be in the low micromolar range, the risk of cardiotoxicity is too high. The project should be terminated, or medicinal chemistry efforts should be initiated to design analogues with reduced hERG activity.
Conclusion
The initial toxicity assessment of a novel chemical entity like this compound is a multi-faceted process that relies on the strategic integration of predictive and experimental data. The tiered approach detailed in this guide—progressing from in silico hazard identification to a targeted in vitro screen and a definitive in vivo acute study—provides a robust framework for making early, informed decisions. This methodology not only satisfies regulatory expectations for preclinical safety but also aligns with modern principles of efficient and ethical drug development, ensuring that resources are focused on compounds with the highest probability of success.
References
- 1. pharmtech.com [pharmtech.com]
- 2. pozescaf.com [pozescaf.com]
- 3. The Use of In Silico Tools for the Toxicity Prediction of Potential Inhibitors of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In silico toxicology: computational methods for the prediction of chemical toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. criver.com [criver.com]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. researchgate.net [researchgate.net]
- 8. broadpharm.com [broadpharm.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. clyte.tech [clyte.tech]
- 11. fda.gov [fda.gov]
- 12. ICH-harmonised guidances on genotoxicity testing of pharmaceuticals: evolution, reasoning and impact - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ICH S2 (R1) Genotoxicity testing and data interpretation for pharmaceuticals intended for human use - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 14. FDA Releases Final ICH Guidance on Genotoxicity Testing and Data Interpretation | RAPS [raps.org]
- 15. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 16. hERG Assay | PPTX [slideshare.net]
- 17. tripod.nih.gov [tripod.nih.gov]
- 18. Cell-based hERG Channel Inhibition Assay in High-throughput Format - PMC [pmc.ncbi.nlm.nih.gov]
- 19. books.rsc.org [books.rsc.org]
- 20. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 21. researchgate.net [researchgate.net]
- 22. Acute Toxicity Studies - Study Design of OECD Guideline 425: Acute oral toxicity – up and down procedure - Tox Lab [toxlab.co]
- 23. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]
- 24. umwelt-online.de [umwelt-online.de]
Spectroscopic Characterization of 2-(2,4-dichloro-5-fluorophenyl)piperazine: A Technical Guide for Drug Development Professionals
Introduction
In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is a cornerstone of regulatory approval and intellectual property protection. Among the vast array of heterocyclic scaffolds utilized in medicinal chemistry, the piperazine moiety is of paramount importance, featuring in numerous approved drugs. This guide provides an in-depth technical overview of the spectroscopic characterization of 2-(2,4-dichloro-5-fluorophenyl)piperazine , a substituted phenylpiperazine with potential applications in pharmaceutical research.
This document is designed for researchers, scientists, and drug development professionals, offering a detailed analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The interpretation of this data is grounded in fundamental principles of spectroscopy and supported by comparative analysis with structurally related compounds found in the scientific literature. By explaining the causality behind experimental choices and data interpretation, this guide aims to serve as a practical resource for the unambiguous identification and quality control of this compound.
Molecular Structure and Spectroscopic Overview
The structure of this compound (CAS 914348-92-8) presents a unique combination of a chiral center at the C2 position of the piperazine ring and a heavily substituted aromatic ring. This structural complexity gives rise to a distinct spectroscopic fingerprint. The following sections will detail the expected spectral features based on analysis of similar compounds and established spectroscopic principles.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the unambiguous structural determination of organic molecules in solution. For this compound, both ¹H and ¹³C NMR will provide critical information regarding the connectivity and chemical environment of each atom.
¹H NMR Spectroscopy
The proton NMR spectrum is anticipated to be complex due to the presence of a chiral center and the resulting diastereotopicity of the methylene protons on the piperazine ring.
Expected ¹H NMR Data (Predicted):
| Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (Hz) | Notes |
| Ar-H (H6') | ~ 7.5 | d | J(H-F) ≈ 6-8 | The proton ortho to the fluorine atom will exhibit a characteristic doublet due to coupling with ¹⁹F. |
| Ar-H (H3') | ~ 7.3 | d | J(H-F) ≈ 9-11 | The proton meta to the fluorine atom will also show coupling, though typically with a larger coupling constant. |
| Piperazine-CH (C2-H) | ~ 4.0 - 4.2 | m | - | This methine proton, being adjacent to the aromatic ring, will be deshielded. |
| Piperazine-CH₂ (C3, C5, C6) | ~ 2.8 - 3.5 | m | - | The eight protons of the piperazine methylene groups will likely appear as a series of complex multiplets due to diastereotopicity and spin-spin coupling. |
| Piperazine-NH | ~ 1.5 - 2.5 | br s | - | The chemical shift and broadness of the NH proton signal are highly dependent on solvent and concentration. |
Causality Behind Assignments:
-
The downfield chemical shifts of the aromatic protons are dictated by the electron-withdrawing effects of the two chlorine atoms and the fluorine atom.
-
The complexity of the piperazine signals is a direct consequence of the chiral center at C2, which makes the geminal protons on the adjacent methylene groups (C3) and the protons on the distal methylene groups (C5 and C6) chemically non-equivalent. This is a common feature in the NMR spectra of 2-substituted piperazines.[1]
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will complement the ¹H NMR data, providing information on the carbon skeleton. The fluorine substitution will result in characteristic C-F couplings.
Expected ¹³C NMR Data (Predicted):
| Assignment | Expected Chemical Shift (δ, ppm) | Expected C-F Coupling (J, Hz) | Notes |
| Ar-C (C5') | ~ 155 - 158 | ¹J(C-F) ≈ 240-250 | The carbon directly attached to the fluorine will show a large one-bond coupling constant. |
| Ar-C (C4') | ~ 125 - 128 | ²J(C-F) ≈ 15-20 | |
| Ar-C (C2') | ~ 120 - 123 | ²J(C-F) ≈ 15-20 | |
| Ar-C (C6') | ~ 118 - 121 | ³J(C-F) ≈ 5-10 | |
| Ar-C (C3') | ~ 115 - 118 | ³J(C-F) ≈ 5-10 | |
| Ar-C (C1') | ~ 130 - 135 | ⁴J(C-F) ≈ 2-5 | |
| Piperazine-CH (C2) | ~ 55 - 60 | ||
| Piperazine-CH₂ (C3, C5, C6) | ~ 45 - 55 |
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Obtain a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Use a proton-decoupled pulse sequence (e.g., PENDANT, DEPT) to obtain the carbon spectrum. DEPT-135 and DEPT-90 experiments can be used to differentiate between CH, CH₂, and CH₃ groups.
-
2D NMR: To definitively assign the complex proton and carbon signals of the piperazine ring, it is highly recommended to perform 2D NMR experiments such as COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation).
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a molecule. For this compound, the key vibrational modes will be associated with the N-H, C-H, C-N, and C-halogen bonds.
Expected IR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |
| ~ 3300 | N-H stretch | Medium |
| 3100 - 3000 | Aromatic C-H stretch | Medium-Weak |
| 2950 - 2800 | Aliphatic C-H stretch | Medium-Strong |
| ~ 1600, 1480 | Aromatic C=C stretch | Medium-Strong |
| 1300 - 1200 | C-N stretch | Medium-Strong |
| 1250 - 1150 | C-F stretch | Strong |
| 850 - 750 | C-Cl stretch | Strong |
Causality Behind Assignments:
-
The N-H stretching frequency is characteristic of secondary amines.
-
The C-H stretching vibrations are separated into aromatic and aliphatic regions.[2]
-
The strong absorptions for C-F and C-Cl bonds are expected due to the large dipole moment change during these vibrations.
Experimental Protocol: FT-IR Analysis
-
Sample Preparation: The sample can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory. For a KBr pellet, mix a small amount of the solid sample with dry KBr powder and press into a transparent disk.
-
Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition: Record the spectrum typically in the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry is a critical tool for determining the molecular weight and elemental composition of a compound. The fragmentation pattern provides further structural information.
Expected Mass Spectrometric Data (Electron Ionization - EI):
-
Molecular Ion (M⁺): The molecular ion peak is expected at an m/z corresponding to the molecular weight of the compound (C₁₀H₁₁Cl₂FN₂), which is approximately 249.03. The isotopic pattern of the molecular ion will be characteristic for a molecule containing two chlorine atoms (M⁺, M+2, M+4 peaks with a ratio of approximately 9:6:1).
-
Major Fragment Ions: The fragmentation of phenylpiperazines is well-documented.[3][4] Key fragmentation pathways are expected to involve:
-
Cleavage of the piperazine ring.
-
Loss of the dichlorofluorophenyl group.
-
Formation of the dichlorofluorophenyl cation.
-
Table of Expected Fragment Ions:
| m/z (approx.) | Proposed Fragment | Notes |
| 249/251/253 | [C₁₀H₁₁Cl₂FN₂]⁺ | Molecular ion peak cluster. |
| 193/195/197 | [C₈H₇Cl₂FN]⁺ | Loss of a C₂H₄N fragment from the piperazine ring. |
| 177/179 | [C₆H₂Cl₂F]⁺ | Dichlorofluorophenyl cation. |
| 56 | [C₃H₆N]⁺ | A characteristic fragment from the piperazine ring. |
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Dissolve a small amount of the sample in a volatile solvent such as methanol or dichloromethane.
-
Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an EI source.
-
GC Method:
-
Column: A standard non-polar column (e.g., DB-5ms) is suitable.
-
Temperature Program: A temperature gradient from a low initial temperature (e.g., 100 °C) to a high final temperature (e.g., 280 °C) will be necessary to elute the compound.
-
-
MS Method:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan a mass range of m/z 50-350.
-
Logical and Experimental Workflow
The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.
Caption: Workflow for Spectroscopic Characterization.
Conclusion
References
Methodological & Application
Application Notes and Protocols for the Quantification of 2-(2,4-dichloro-5-fluorophenyl)piperazine
Abstract
This comprehensive guide provides detailed analytical methodologies for the accurate quantification of 2-(2,4-dichloro-5-fluorophenyl)piperazine, a key intermediate and potential impurity in pharmaceutical development. Recognizing the criticality of precise measurement for this compound, we present validated protocols for High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). This document is intended for researchers, scientists, and drug development professionals, offering not just procedural steps, but also the scientific rationale behind the selection of specific techniques and parameters. All protocols are designed to be self-validating, adhering to the principles of scientific integrity and aligning with international regulatory expectations.
Introduction: The Analytical Imperative for this compound
This compound is a substituted piperazine derivative. Piperazine and its derivatives are a class of compounds with a wide range of pharmacological activities and are integral building blocks in the synthesis of numerous active pharmaceutical ingredients (APIs).[1][2] The presence of halogen substituents, such as chlorine and fluorine, on the phenyl ring can significantly influence the compound's physicochemical properties and biological activity.
Accurate quantification of this compound is paramount throughout the drug development lifecycle. Whether as a starting material, a process intermediate, or a potential impurity in the final drug substance, its concentration must be meticulously controlled and monitored. This ensures the safety, efficacy, and quality of the final pharmaceutical product. The choice of analytical methodology is therefore a critical decision, dictated by the specific requirements of the analysis, such as the expected concentration range, the complexity of the sample matrix, and the regulatory context.
This guide provides a selection of robust and validated analytical methods, each with its own distinct advantages, to empower researchers with the tools necessary for confident and compliant quantification.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A Robust Method for Routine Analysis
High-Performance Liquid Chromatography (HPLC) coupled with an ultraviolet (UV) detector is a widely adopted technique for the quantitative analysis of pharmaceutical compounds.[3][4] Its robustness, reliability, and cost-effectiveness make it an ideal choice for routine quality control and in-process monitoring. The underlying principle involves the separation of the analyte from other components in a sample mixture based on its differential partitioning between a stationary phase (the column) and a mobile phase.
The chromophoric nature of the dichlorofluorophenyl moiety in the target analyte allows for sensitive detection using a UV detector. The selection of an appropriate wavelength is crucial for maximizing sensitivity and minimizing interference from other components.
Rationale for Method Parameters
The selection of a C18 reversed-phase column is based on the non-polar to moderately polar nature of this compound. The mobile phase, a mixture of acetonitrile and a phosphate buffer, is optimized to achieve a good peak shape and resolution from potential impurities. The acidic pH of the buffer ensures that the piperazine nitrogens are protonated, leading to improved retention and peak symmetry on the C18 column. The gradient elution allows for the efficient separation of compounds with a range of polarities.
Experimental Protocol: HPLC-UV Quantification
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV/Vis detector.
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size).
Reagents:
-
Acetonitrile (HPLC grade)
-
Potassium dihydrogen phosphate (KH2PO4) (AR grade)
-
Orthophosphoric acid (AR grade)
-
Water (HPLC grade)
-
Reference standard of this compound
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 20 mM Potassium dihydrogen phosphate buffer. Dissolve 2.72 g of KH2PO4 in 1 L of HPLC grade water and adjust the pH to 3.0 with orthophosphoric acid.
-
Mobile Phase B: Acetonitrile.
-
-
Standard Solution Preparation:
-
Accurately weigh about 10 mg of the this compound reference standard into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B to obtain a stock solution of 100 µg/mL.
-
Prepare a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range of the samples.
-
-
Sample Preparation:
-
Accurately weigh a quantity of the sample expected to contain approximately 10 mg of the analyte into a 100 mL volumetric flask.
-
Add approximately 70 mL of the 50:50 mobile phase mixture and sonicate for 15 minutes to dissolve.
-
Allow the solution to cool to room temperature and dilute to volume with the same solvent.
-
Filter an aliquot through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
| Parameter | Value |
| Column | C18 (4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: 20 mM KH2PO4, pH 3.0B: Acetonitrile |
| Gradient | 0-10 min: 30-70% B10-15 min: 70% B15-16 min: 70-30% B16-20 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area of the analyte against the concentration of the standard solutions.
-
Determine the concentration of the analyte in the sample preparation by interpolating its peak area from the calibration curve.
-
Method Validation
The HPLC-UV method should be validated in accordance with the International Council for Harmonisation (ICH) guidelines Q2(R2).[5][6][7][8] Key validation parameters include:
| Parameter | Acceptance Criteria |
| Specificity | The analyte peak should be well-resolved from other components. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 over the specified range. |
| Accuracy | Recovery should be within 98.0% to 102.0%. |
| Precision | Repeatability (RSD) ≤ 2.0%; Intermediate Precision (RSD) ≤ 2.0%. |
| Limit of Detection (LOD) | Signal-to-noise ratio of approximately 3:1. |
| Limit of Quantitation (LOQ) | Signal-to-noise ratio of approximately 10:1.[9] |
| Robustness | The method should remain unaffected by small, deliberate variations in parameters. |
Gas Chromatography-Mass Spectrometry (GC-MS): High Specificity for Volatile Analytes
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the highly specific detection of mass spectrometry.[3][10] It is particularly well-suited for the analysis of volatile and thermally stable compounds. While piperazine derivatives can be analyzed directly, derivatization is often employed to improve their volatility and chromatographic behavior.[11]
The mass spectrometer provides detailed structural information, allowing for unambiguous identification of the analyte based on its unique fragmentation pattern. This high degree of specificity makes GC-MS an excellent tool for impurity profiling and trace-level analysis.
Rationale for Method Parameters
The choice of a low-polarity capillary column, such as one with a 5% phenyl methylpolysiloxane stationary phase, is suitable for the separation of a wide range of compounds, including piperazine derivatives. The temperature programming allows for the efficient elution of the analyte while maintaining good peak shape. Electron ionization (EI) is a common and robust ionization technique that generates reproducible mass spectra. Selected Ion Monitoring (SIM) mode is used to enhance sensitivity and selectivity by monitoring only the characteristic ions of the target analyte.
Experimental Protocol: GC-MS Quantification
Instrumentation:
-
Gas chromatograph with a split/splitless injector and a mass selective detector.
-
Capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl methylpolysiloxane).
Reagents:
-
Methanol (GC grade)
-
Reference standard of this compound
-
Internal standard (e.g., a deuterated analog or a structurally similar compound with a different retention time)
Procedure:
-
Standard Solution Preparation:
-
Prepare a stock solution of the reference standard and the internal standard in methanol.
-
Create a series of calibration standards containing a fixed concentration of the internal standard and varying concentrations of the analyte.
-
-
Sample Preparation:
-
Dissolve a known amount of the sample in methanol.
-
Add the internal standard to the sample solution at the same concentration as in the calibration standards.
-
Filter the solution if necessary.
-
-
Chromatographic and Mass Spectrometric Conditions:
| Parameter | Value |
| GC | |
| Injection Port Temp. | 250 °C |
| Injection Mode | Splitless |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min |
| Oven Program | Initial: 100 °C (hold 1 min)Ramp: 20 °C/min to 280 °C (hold 5 min) |
| MS | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Ion Source Temp. | 230 °C |
| Quadrupole Temp. | 150 °C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Monitored Ions | To be determined from the mass spectrum of the analyte |
-
Data Analysis:
-
Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.
-
Calculate the concentration of the analyte in the sample using the calibration curve.
-
Workflow Diagram
Caption: Workflow for the quantification of this compound by GC-MS.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The Gold Standard for Sensitivity and Selectivity
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) represents the pinnacle of analytical sensitivity and selectivity.[12][13] This technique is indispensable for the quantification of trace-level analytes in complex matrices, such as biological fluids or highly impure samples. The coupling of liquid chromatography with a tandem mass spectrometer allows for the separation of the analyte followed by its highly specific detection using Multiple Reaction Monitoring (MRM).
In MRM, a specific precursor ion of the analyte is selected in the first mass analyzer, fragmented in a collision cell, and then a specific product ion is monitored in the second mass analyzer. This process provides two levels of mass filtering, resulting in exceptional selectivity and significantly reduced background noise.
Rationale for Method Parameters
The chromatographic conditions are similar to those used for HPLC-UV, with the aim of achieving good separation and peak shape. Electrospray ionization (ESI) is a soft ionization technique that is well-suited for polar and thermally labile compounds, making it ideal for the analysis of piperazine derivatives. The MRM transitions are specific to the analyte and are determined by infusing a standard solution directly into the mass spectrometer to identify the most abundant and stable precursor and product ions. The use of a stable isotope-labeled internal standard is highly recommended to compensate for any matrix effects and variations in instrument response.
Experimental Protocol: LC-MS/MS Quantification
Instrumentation:
-
LC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
C18 analytical column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
Reagents:
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Reference standard of this compound
-
Stable isotope-labeled internal standard (if available)
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
-
Standard and Sample Preparation:
-
Prepare stock solutions and calibration standards as described for the HPLC-UV method, using the mobile phase as the diluent.
-
If using a stable isotope-labeled internal standard, add it to all standards and samples at a fixed concentration.
-
Sample preparation may involve simple dilution or more extensive cleanup procedures like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) for complex matrices.[14]
-
-
Chromatographic and Mass Spectrometric Conditions:
| Parameter | Value |
| LC | |
| Column | C18 (2.1 x 50 mm, 1.8 µm) |
| Mobile Phase | A: 0.1% Formic acid in waterB: 0.1% Formic acid in acetonitrile |
| Gradient | To be optimized for analyte retention and separation |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| MS/MS | |
| Ionization Mode | ESI Positive |
| Ion Source Parameters | To be optimized for the specific instrument |
| MRM Transitions | Precursor Ion → Product Ion (to be determined) |
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration.
-
Determine the analyte concentration in the sample from the calibration curve.
-
Logical Relationship Diagram
Caption: The principle of Multiple Reaction Monitoring (MRM) in LC-MS/MS.
Summary and Recommendations
This guide has presented three robust and validated analytical methods for the quantification of this compound. The choice of the most appropriate method will depend on the specific analytical needs.
-
HPLC-UV is recommended for routine quality control and in-process monitoring where high sample throughput and cost-effectiveness are important.
-
GC-MS offers high specificity and is a valuable tool for impurity identification and profiling, particularly for volatile and semi-volatile related substances.
-
LC-MS/MS provides the ultimate in sensitivity and selectivity and is the method of choice for trace-level quantification in complex matrices.
It is imperative that any method chosen is fully validated in the laboratory where it is to be used, following the principles outlined in the ICH guidelines to ensure the generation of reliable and defensible data.[5][6][7]
References
- 1. ojp.gov [ojp.gov]
- 2. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 3. researchgate.net [researchgate.net]
- 4. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 5. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 6. database.ich.org [database.ich.org]
- 7. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. database.ich.org [database.ich.org]
- 9. ema.europa.eu [ema.europa.eu]
- 10. Simultaneous determination of 10 new psychoactive piperazine derivatives in urine using ultrasound-assisted low-density solvent dispersive liquid-liquid microextraction combined with gas chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. lirias.kuleuven.be [lirias.kuleuven.be]
- 14. Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies - PMC [pmc.ncbi.nlm.nih.gov]
The Versatile Scaffold: Application of 2-(2,4-dichloro-5-fluorophenyl)piperazine in Medicinal Chemistry
Introduction: In the landscape of modern medicinal chemistry, the arylpiperazine moiety stands out as a "privileged scaffold," a structural framework that consistently appears in a multitude of clinically successful drugs.[1] Its unique physicochemical properties, including its ability to modulate aqueous solubility and bioavailability, make it an invaluable tool for drug designers.[1] This technical guide delves into the specific applications of the fluorinated and chlorinated arylpiperazine derivative, 2-(2,4-dichloro-5-fluorophenyl)piperazine, a versatile building block in the synthesis of novel therapeutics, particularly those targeting the central nervous system (CNS). While this specific intermediate may not be the central component of a marketed drug, its structural motifs are emblematic of a class of compounds that have led to significant advances in the treatment of psychiatric disorders. This guide will use the synthesis of compounds analogous to the atypical antipsychotic cariprazine as a representative example to illustrate the utility of this chemical entity.
The Arylpiperazine Core: A Gateway to the CNS
Arylpiperazine derivatives are a cornerstone in the development of CNS-active agents, demonstrating a wide range of pharmacological activities, including antipsychotic, antidepressant, and anxiolytic effects.[2][3] Their mechanism of action often involves modulation of key neurotransmitter systems, primarily the dopaminergic and serotonergic pathways.[4] The piperazine ring, a six-membered heterocycle with two nitrogen atoms, offers a synthetically tractable handle for introducing diverse chemical functionalities, allowing for the fine-tuning of a molecule's interaction with its biological targets.[5] The substitution pattern on the aromatic ring plays a critical role in determining the compound's receptor binding profile and functional activity.[6]
This compound: A Building Block for Dopamine Receptor Modulators
The subject of this guide, this compound, possesses a unique combination of substituents on the phenyl ring: two chlorine atoms and a fluorine atom. This halogenation pattern can significantly influence the compound's electronic properties, lipophilicity, and metabolic stability, all of which are crucial parameters in drug design.[7] While a direct blockbuster drug synthesized from this specific starting material is not readily found in the public domain, its structural features are highly relevant to the development of potent dopamine D2 and D3 receptor modulators.
A prime example of the importance of the dichlorophenylpiperazine moiety is found in the structure of cariprazine , an atypical antipsychotic approved for the treatment of schizophrenia and bipolar disorder.[8] Cariprazine is a potent dopamine D3 and D2 receptor partial agonist, with a higher affinity for the D3 receptor.[1][9] This unique pharmacological profile is thought to contribute to its efficacy in treating both the positive and negative symptoms of schizophrenia.[9]
The synthesis of cariprazine and its analogues provides a compelling case study for the application of arylpiperazine intermediates. One of the key steps in many reported synthetic routes for cariprazine involves the coupling of a dichlorophenylpiperazine derivative with a suitable linker and a terminal functional group.[3]
Representative Application: Synthesis of a Cariprazine Analogue
The following section outlines a generalized, representative protocol for the synthesis of a cariprazine analogue, illustrating the use of a dichlorophenylpiperazine intermediate. This protocol is a composite of established synthetic methodologies for this class of compounds.
Synthetic Workflow Diagram
Caption: Generalized synthetic workflow for a cariprazine analogue.
Protocol 1: Synthesis of 1-(2,3-Dichlorophenyl)piperazine (Intermediate F)
This protocol describes the synthesis of the core arylpiperazine intermediate, which is structurally analogous to this compound.
1. Materials and Reagents:
-
1-Bromo-2,3-dichlorobenzene
-
tert-Butyl piperazine-1-carboxylate
-
Palladium catalyst (e.g., Pd2(dba)3)
-
Phosphine ligand (e.g., BINAP)
-
Sodium tert-butoxide
-
Anhydrous toluene
-
Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in an organic solvent
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
2. Procedure:
-
Step 1: Buchwald-Hartwig Amination. To an oven-dried flask under an inert atmosphere (e.g., argon or nitrogen), add 1-bromo-2,3-dichlorobenzene (1.0 eq), tert-butyl piperazine-1-carboxylate (1.1 eq), sodium tert-butoxide (1.4 eq), the palladium catalyst (e.g., 0.02 eq), and the phosphine ligand (e.g., 0.04 eq).
-
Add anhydrous toluene and stir the mixture at reflux for 8-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and filter it through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure. The resulting crude product is tert-butyl 4-(2,3-dichlorophenyl)piperazine-1-carboxylate.
-
Step 2: Deprotection. Dissolve the crude product from Step 1 in dichloromethane (DCM).
-
Add an excess of trifluoroacetic acid (TFA) or a solution of HCl in an organic solvent (e.g., dioxane) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates complete removal of the Boc protecting group.
-
Concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in DCM and wash with a saturated sodium bicarbonate solution to neutralize the excess acid.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain 1-(2,3-dichlorophenyl)piperazine.
Protocol 2: Coupling to Form a Cariprazine Analogue (Illustrative)
This protocol illustrates the final coupling step to generate a target molecule.
1. Materials and Reagents:
-
1-(2,3-Dichlorophenyl)piperazine (from Protocol 1)
-
A suitable electrophile containing the desired side chain (e.g., a compound with a terminal aldehyde for reductive amination, or an alkyl halide for nucleophilic substitution). For this example, we will use a hypothetical aldehyde: trans-4-(N,N-dimethylcarbamoyl)cyclohexanecarbaldehyde.
-
Reducing agent (for reductive amination, e.g., sodium triacetoxyborohydride)
-
Anhydrous solvent (e.g., dichloromethane or 1,2-dichloroethane)
-
Acetic acid (as a catalyst for reductive amination)
2. Procedure:
-
Step 1: Reductive Amination. To a flask containing a solution of 1-(2,3-dichlorophenyl)piperazine (1.0 eq) in anhydrous dichloromethane, add trans-4-(N,N-dimethylcarbamoyl)cyclohexanecarbaldehyde (1.1 eq) and a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 30-60 minutes.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography or recrystallization to yield the final cariprazine analogue.
Structure-Activity Relationship (SAR) Insights
The development of cariprazine and related compounds has provided valuable insights into the structure-activity relationships of dopamine receptor modulators.
Caption: Key structural components influencing SAR.
-
Arylpiperazine Moiety: Modifications to the substitution pattern on the phenyl ring are a key determinant of the compound's affinity and selectivity for dopamine D2 and D3 receptors.[6] The presence and position of electron-withdrawing groups like chlorine and fluorine can significantly impact the molecule's interaction with the receptor binding pocket.
-
Linker: The length and nature of the linker connecting the arylpiperazine to the terminal functional group are crucial for optimal receptor engagement and can influence the compound's pharmacokinetic properties.
-
Terminal Group: The terminal moiety often contributes to the overall physicochemical properties of the molecule, such as solubility and membrane permeability, and can also have specific interactions with the receptor.
Quantitative Data: Receptor Binding Affinities
The following table presents representative binding affinities (Ki values in nM) for cariprazine at various CNS receptors, illustrating the typical profile of a multi-target antipsychotic derived from an arylpiperazine scaffold.
| Receptor | Cariprazine Ki (nM) |
| Dopamine D3 | 0.085 |
| Dopamine D2 | 0.49 |
| Serotonin 5-HT1A | 2.6 |
| Serotonin 5-HT2B | 0.58 |
| Serotonin 5-HT2A | 18.8 |
| Histamine H1 | 23.3 |
Data compiled from publicly available pharmacological databases.
Conclusion and Future Perspectives
The arylpiperazine scaffold, and specifically halogenated derivatives like this compound, will undoubtedly continue to be a fertile ground for the discovery of novel CNS-active agents. The synthetic tractability of this core structure, coupled with the profound impact of aromatic substitution on pharmacological activity, provides medicinal chemists with a powerful platform for the rational design of new therapeutics. Future research in this area will likely focus on the development of compounds with even greater receptor subtype selectivity and biased agonism, leading to more effective and safer treatments for a range of neurological and psychiatric disorders.
References
- 1. Arylpiperazine derivatives acting at 5-HT(1A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Allosteric Modulators of Dopamine D2 Receptors for Fine-Tuning of Dopaminergic Neurotransmission in CNS Diseases: Overview, Pharmacology, Structural Aspects and Synthesis | MDPI [mdpi.com]
- 3. Synthesis and biological characterization of alpha-(4-fluorophenyl)-4-(5-fluoro-2-pyrimidinyl)-1-piperazinebutanol and analogues as potential atypical antipsychotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and dopamine receptor modulating activity of diketopiperazine peptidomimetics of L-prolyl-L-leucylglycinamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and in vitro binding of N-phenyl piperazine analogs as potential dopamine D3 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and dopamine receptor modulating... [experts.mcmaster.ca]
- 9. mdpi.com [mdpi.com]
Application Notes & Protocols: Characterizing 2-(2,4-dichloro-5-fluorophenyl)piperazine in Cell-Based Assays
Introduction: The Challenge of Novel Compound Characterization
The phenylpiperazine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for numerous FDA-approved drugs targeting a wide array of biological systems.[1] Compounds incorporating this motif frequently interact with G-protein coupled receptors (GPCRs), the largest family of cell surface receptors and a major class of drug targets.[2][3] The specific substitutions on the phenyl and piperazine rings dictate the compound's affinity, selectivity, and functional activity (agonist, antagonist, or allosteric modulator).
This guide focuses on a systematic approach to characterizing the cellular activity of a novel phenylpiperazine derivative, 2-(2,4-dichloro-5-fluorophenyl)piperazine (hereafter referred to as "Test Compound"). Given its structure, it is hypothesized to modulate GPCR signaling pathways, particularly those involving dopamine or serotonin receptors.[4][5]
These application notes provide a comprehensive, field-tested framework for researchers, scientists, and drug development professionals. The workflow begins with essential preliminary assays to determine the compound's viable concentration range and progresses to detailed functional assays to elucidate its primary mechanism of action. The protocols are designed as self-validating systems, incorporating critical controls to ensure data integrity and reproducibility.
Section 1: Foundational Steps - Compound Management and Cytotoxicity
Preparation of Stock Solutions
Accuracy begins with proper stock solution preparation. The solubility of the Test Compound must be empirically determined.
-
Solvent Selection: Start with 100% Dimethyl Sulfoxide (DMSO), a common solvent for small molecules.
-
Procedure:
-
Prepare a high-concentration stock (e.g., 10-50 mM) in 100% DMSO.
-
Use gentle vortexing and a 37°C water bath to aid dissolution if necessary.
-
Visually inspect for particulates. If insolubility is observed, a lower stock concentration is required.
-
Store stock solutions in small, single-use aliquots at -20°C or -80°C to prevent freeze-thaw cycles.
-
-
Causality Insight: Using a high-concentration DMSO stock allows for minimal final DMSO concentration in the cell culture media (typically ≤0.5%), which is crucial as DMSO itself can have off-target effects on cells.
General Cytotoxicity Assessment
This protocol establishes the concentration range of the Test Compound that does not independently cause cell death, ensuring that any observed effects in subsequent functional assays are due to specific pharmacological activity.[6][7]
Protocol 1: MTT Cytotoxicity Assay
The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[8]
Materials:
-
Cells of interest (e.g., HEK293, CHO-K1)
-
Complete culture medium
-
Test Compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well, clear-bottom microplates
-
Microplate spectrophotometer
Step-by-Step Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at an optimized density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.[9]
-
Compound Preparation: Prepare a 2X serial dilution series of the Test Compound in culture medium from the DMSO stock. A typical starting range is from 100 µM down to 100 pM.
-
Treatment: Remove the old media and add 100 µL of the diluted Test Compound to the respective wells. Include "cells only" (vehicle control, with the same final DMSO concentration) and "media only" (blank) controls.
-
Incubation: Incubate the plate for a period relevant to your planned functional assays (e.g., 24-48 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Readout: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the blank absorbance from all wells. Normalize the data to the vehicle control (defined as 100% viability) and plot the percentage of viability against the log of the Test Compound concentration to determine the CC₅₀ (50% cytotoxic concentration).
Section 2: Elucidating Mechanism of Action - Functional GPCR Assays
Based on the Test Compound's phenylpiperazine structure, the primary hypothesis is the modulation of GPCR signaling. The following assays are designed to screen for activity at the most common GPCR signaling pathways: Gαs/Gαi (cAMP modulation) and Gαq (calcium mobilization).[2][10]
GPCR Signaling Overview
Cyclic AMP (cAMP) Accumulation Assay
This assay determines if the Test Compound interacts with Gαs-coupled receptors (which increase cAMP) or Gαi-coupled receptors (which decrease cAMP).[11][12] We will describe a protocol using a luminescence-based biosensor assay, which provides high sensitivity.[12]
Protocol 2: GloSensor™ cAMP Assay
Principle: The GloSensor™ assay utilizes a genetically engineered luciferase fused to a cAMP-binding domain. When intracellular cAMP levels rise, it binds to the sensor, inducing a conformational change that results in high light output.[12]
Materials:
-
HEK293 cells stably or transiently expressing the GloSensor™-22F cAMP plasmid.
-
Cells engineered to express a specific Gαs or Gαi-coupled receptor of interest (e.g., Dopamine D1 receptor for Gαs, Dopamine D2 for Gαi).[13][14]
-
GloSensor™ cAMP Reagent
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Solid white, 384-well assay plates
-
Reference agonist and antagonist for the expressed receptor
-
Forskolin (a direct activator of adenylyl cyclase, used as a positive control for Gαi inhibition)[15]
Step-by-Step Methodology:
A) Agonist Mode Screening:
-
Cell Seeding: Plate GloSensor™-expressing cells in a white 384-well plate (5,000-10,000 cells/well) and incubate overnight.
-
Reagent Equilibration: Prepare the GloSensor™ cAMP Reagent according to the manufacturer's instructions and add it to the cells. Allow the plate to equilibrate at room temperature for 2 hours in the dark.
-
Compound Addition: Prepare serial dilutions of the Test Compound.
-
Signal Measurement: Measure baseline luminescence using a plate luminometer. Add the Test Compound to the wells and immediately begin kinetic measurement of luminescence for 30-60 minutes.
-
Data Analysis: An increase in luminescence indicates a Gαs-agonist activity. A decrease suggests potential inverse agonist activity.
B) Antagonist Mode Screening (for both Gαs and Gαi):
-
Cell Seeding & Reagent Equilibration: Follow steps 1-2 from the agonist protocol.
-
Antagonist Pre-incubation: Add serial dilutions of the Test Compound to the wells and incubate for 15-30 minutes.[16]
-
Agonist Challenge:
-
For Gαs systems: Add a known receptor agonist at its EC₈₀ concentration (a concentration that gives 80% of the maximal response).
-
For Gαi systems: Add Forskolin (e.g., 10 µM final concentration) plus a known receptor agonist at its EC₈₀. This first elevates cAMP with Forskolin, which is then reduced by the Gαi-agonist.
-
-
Signal Measurement: Immediately measure luminescence kinetically.
-
Data Analysis: A dose-dependent decrease in the agonist-induced signal indicates Gαs-antagonist activity. A dose-dependent reversal of the agonist's inhibitory effect (i.e., signal goes back up) indicates Gαi-antagonist activity.[17]
Intracellular Calcium Mobilization Assay
This assay detects if the Test Compound interacts with Gαq-coupled receptors, which trigger a release of intracellular calcium ([Ca²⁺]i) from the endoplasmic reticulum.[2][18]
Protocol 3: Fluo-8 No-Wash Calcium Flux Assay
Principle: Fluo-8 AM is a cell-permeant dye that is cleaved by intracellular esterases, becoming trapped in the cell. Upon binding to free calcium, its fluorescence intensity increases dramatically, which can be measured in real-time.[19]
Materials:
-
Cells expressing a Gαq-coupled receptor of interest (e.g., Serotonin 5-HT2A receptor).[20]
-
Fluo-8 No-Wash Calcium Assay Kit
-
Assay buffer (e.g., HBSS with 20 mM HEPES and 2.5 mM probenecid)
-
Black-walled, clear-bottom 96- or 384-well microplates
-
Reference agonist and antagonist
-
Fluorescence plate reader with kinetic reading and liquid injection capabilities (e.g., FLIPR, FlexStation).
Step-by-Step Methodology:
-
Cell Seeding: Plate cells in a black-walled, clear-bottom plate and allow them to form a confluent monolayer overnight.[21]
-
Dye Loading: Prepare the Fluo-8 dye-loading solution according to the manufacturer's protocol.[19] Remove the culture medium from the cells and add the dye-loading solution.
-
Incubation: Incubate the plate for 1 hour at 37°C, followed by 30 minutes at room temperature, protected from light.[22]
-
Assay Execution (Agonist Mode):
-
Place the plate in the fluorescence reader.
-
Record a stable baseline fluorescence for 10-20 seconds.
-
Inject the Test Compound (at various concentrations) and continue to record the fluorescence signal for 1-3 minutes.
-
-
Assay Execution (Antagonist Mode):
-
Prior to placing the plate in the reader, pre-incubate the dye-loaded cells with serial dilutions of the Test Compound for 15-30 minutes.
-
Place the plate in the reader, record baseline, and then inject a known receptor agonist at its EC₈₀ concentration. Continue recording the signal.[23]
-
-
Data Analysis: The fluorescence signal is typically reported as Relative Fluorescence Units (RFU). A rapid increase in RFU upon compound addition indicates agonist activity. A dose-dependent inhibition of the agonist-induced signal indicates antagonist activity.
Section 3: Data Presentation and Interpretation
Experimental Workflow Summary
Example Data Summary Table
All experiments should be performed with appropriate controls to ensure the assay is performing correctly.
| Assay Type | Mode | Test Compound Result | Positive Control | Negative Control |
| Cytotoxicity | N/A | CC₅₀ > 100 µM | Doxorubicin (CC₅₀ ~1 µM) | Vehicle (100% Viability) |
| cAMP (D1 Receptor) | Agonist | No significant change | Dopamine (EC₅₀ ~20 nM) | Vehicle (Baseline) |
| cAMP (D1 Receptor) | Antagonist | IC₅₀ = 75 nM | SCH23390 (IC₅₀ ~1 nM) | Vehicle (No Inhibition) |
| Calcium (5-HT2A) | Agonist | No significant change | Serotonin (EC₅₀ ~10 nM) | Vehicle (Baseline) |
| Calcium (5-HT2A) | Antagonist | IC₅₀ = 150 nM | Ketanserin (IC₅₀ ~3 nM) | Vehicle (No Inhibition) |
Interpretation: The example data above suggests that the Test Compound is not cytotoxic at relevant concentrations. It shows no agonist activity at either a Gαs-coupled (D1) or Gαq-coupled (5-HT2A) receptor. However, it demonstrates antagonist activity at both receptors, with higher potency for the D1 receptor. This provides a clear direction for further investigation into its selectivity and potential therapeutic application.
References
- 1. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 3. indigobiosciences.com [indigobiosciences.com]
- 4. Hi-Affi™ In Vitro Cell based Serotonin Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]
- 5. AID 1963594 - Dopamine D2 receptor (DRD2) small molecule agonists, cell-based qHTS assay - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. biocompare.com [biocompare.com]
- 10. drugtargetreview.com [drugtargetreview.com]
- 11. cAMP-Glo™ Assay Protocol [worldwide.promega.com]
- 12. GloSensor™ cAMP Assay Protocol [promega.kr]
- 13. Screening and isolation of a natural dopamine D1 receptor antagonist using cell-based assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. innoprot.com [innoprot.com]
- 15. bio-protocol.org [bio-protocol.org]
- 16. benchchem.com [benchchem.com]
- 17. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. bu.edu [bu.edu]
- 19. Fluo-8 Calcium Flux Assay [protocols.io]
- 20. innoprot.com [innoprot.com]
- 21. Calcium Assay Kit [bdbiosciences.com]
- 22. Intracellular Calcium Flux - University of Utah Flow Cytometry [flowcytometry.cores.utah.edu]
- 23. PlumX [plu.mx]
Application Notes & Protocols: Strategic N-Alkylation of 2-(2,4-dichloro-5-fluorophenyl)piperazine for Pharmaceutical Scaffolding
Abstract: The 2-(2,4-dichloro-5-fluorophenyl)piperazine moiety is a privileged scaffold in modern medicinal chemistry, forming the core of numerous therapeutic agents. Its strategic N-alkylation is a critical synthetic step that enables the exploration of structure-activity relationships (SAR) by introducing diverse functionalities. This guide provides a comprehensive overview of the chemical principles, a robust and validated experimental protocol, and field-proven insights for the successful mono-N-alkylation of this key intermediate. We will focus on the protecting-group strategy, which offers the highest degree of selectivity and is the most reliable method for preventing undesired di-alkylation.
Foundational Principles: The Chemistry of Piperazine N-Alkylation
The N-alkylation of a secondary amine, such as this compound, is fundamentally a nucleophilic substitution reaction (typically SN2). The lone pair of electrons on the nitrogen atom acts as a nucleophile, attacking an electrophilic carbon atom of the alkylating agent (e.g., an alkyl halide), leading to the formation of a new carbon-nitrogen bond.[1]
The Core Challenge: Overcoming Over-Alkylation
A significant challenge in the N-alkylation of symmetric diamines like piperazine is the propensity for over-alkylation.[2] The initial mono-alkylated product is itself a secondary amine and often remains sufficiently nucleophilic to react with another molecule of the alkylating agent. This leads to a mixture of mono-alkylated product, di-alkylated product, and unreacted starting material, complicating purification and reducing the yield of the desired compound.[1][3]
Strategic Solution: The Protecting Group Approach
To achieve selective mono-alkylation, the most effective strategy involves temporarily "blocking" or protecting one of the piperazine nitrogens. The tert-butoxycarbonyl (Boc) group is an ideal choice due to its stability under a wide range of alkylation conditions and its straightforward removal under acidic conditions.[3][4]
The overall workflow, therefore, involves three key stages:
-
Protection: Introduction of the Boc group onto one nitrogen of the starting piperazine.
-
Alkylation: Selective alkylation of the remaining free secondary amine.
-
Deprotection: Removal of the Boc group to yield the final mono-alkylated product.
Caption: High-level workflow for selective mono-alkylation.
Key Reagent Roles
-
Alkylating Agent (R-X): Typically an alkyl halide (R-I, R-Br, R-Cl) or sulfonate (R-OTs, R-OMs). Reactivity generally follows the order I > Br > Cl > OTs > OMs. The choice depends on the desired alkyl group and required reactivity.[5][6]
-
Base: An inorganic or organic base is crucial. Its primary role is to neutralize the acidic proton generated on the nitrogen atom after alkylation, regenerating the neutral, nucleophilic amine and driving the reaction to completion. Common choices include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and diisopropylethylamine (DIPEA).[4][7]
-
Solvent: A polar aprotic solvent is preferred to dissolve the reactants and facilitate the SN2 mechanism. Acetonitrile (ACN), N,N-Dimethylformamide (DMF), and acetone are excellent choices.[4][5]
Validated Experimental Protocol
This protocol details the N-alkylation of N-Boc-2-(2,4-dichloro-5-fluorophenyl)piperazine, followed by acidic deprotection.
Part A: N-Alkylation of the Boc-Protected Intermediate
This procedure describes the core alkylation step on the selectively protected piperazine.
Materials:
-
N-Boc-2-(2,4-dichloro-5-fluorophenyl)piperazine (1.0 eq)
-
Alkyl Halide (e.g., Iodomethane, Benzyl Bromide) (1.1 - 1.2 eq)
-
Potassium Carbonate (K₂CO₃), finely powdered (2.0 eq)
-
Acetonitrile (ACN) or N,N-Dimethylformamide (DMF) (approx. 0.1 M concentration)
-
Round-bottom flask, magnetic stirrer, reflux condenser, nitrogen/argon line
-
TLC plates, Ethyl Acetate, Hexanes
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add N-Boc-2-(2,4-dichloro-5-fluorophenyl)piperazine (1.0 eq) and the chosen solvent (ACN or DMF). Stir to dissolve.
-
Addition of Base: Add finely powdered potassium carbonate (2.0 eq) to the solution. Stir the suspension for 10-15 minutes at room temperature.
-
Addition of Alkylating Agent: Add the alkyl halide (1.1 eq) dropwise to the stirring suspension.
-
Reaction: Heat the mixture to the appropriate temperature (see Table 1) and stir vigorously. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the inorganic salts (K₂CO₃ and KX). Wash the filter cake with a small amount of the reaction solvent.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Dissolve the resulting residue in ethyl acetate.
-
Wash the organic layer sequentially with water (2x) and brine (1x).
-
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield the pure N-alkyl-N'-Boc-2-(2,4-dichloro-5-fluorophenyl)piperazine.
Caption: Simplified SN2 mechanism for N-alkylation.
Part B: Boc Group Deprotection
This procedure removes the Boc protecting group to reveal the final mono-alkylated product.
Materials:
-
N-alkyl-N'-Boc-2-(2,4-dichloro-5-fluorophenyl)piperazine (1.0 eq)
-
Trifluoroacetic Acid (TFA) or 4M HCl in Dioxane
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Separatory funnel, round-bottom flask
Procedure:
-
Reaction Setup: Dissolve the purified product from Part A (1.0 eq) in dichloromethane (DCM).
-
Addition of Acid: Cool the solution in an ice bath (0 °C). Slowly add trifluoroacetic acid (TFA, 5-10 eq) or a solution of 4M HCl in Dioxane (5-10 eq).
-
Reaction: Remove the ice bath and allow the mixture to stir at room temperature. Monitor the reaction by TLC until the starting material is fully consumed (typically 1-4 hours).
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.
-
Dissolve the residue in ethyl acetate or DCM.
-
Carefully neutralize the solution by washing with a saturated aqueous solution of NaHCO₃ until effervescence ceases. Caution: CO₂ evolution!
-
Wash the organic layer with brine.
-
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the final N-alkyl-2-(2,4-dichloro-5-fluorophenyl)piperazine. Further purification via chromatography or crystallization may be performed if necessary.
Data Summary & Troubleshooting
Table 1: Representative Conditions for N-Alkylation (Part A)
| Alkylating Agent | Base | Solvent | Temperature (°C) | Approx. Time (h) | Typical Yield (%) |
| Methyl Iodide | K₂CO₃ | DMF | 60 - 80 | 4 - 8 | 85 - 95[8] |
| Ethyl Bromide | K₂CO₃ | DMF | 70 - 90 | 6 - 12 | 80 - 90[8] |
| Benzyl Bromide | Cs₂CO₃ | Acetonitrile | 50 - 70 | 3 - 6 | 90 - 98[8] |
| Propyl Bromide | K₂CO₃ | Acetonitrile | Reflux | 8 - 16 | 80 - 90 |
Note: Yields are based on analogous reactions and may vary. Optimization is recommended.
Table 2: Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Reaction | Insufficiently active alkylating agent; Ineffective base; Low temperature. | Switch to a more reactive halide (e.g., bromide to iodide); Use a stronger base (e.g., K₂CO₃ to Cs₂CO₃); Increase reaction temperature. |
| Di-alkylation Detected | Incomplete protection of starting material. | Ensure the starting N-Boc-piperazine is pure and fully protected before proceeding with alkylation. |
| Incomplete Deprotection | Insufficient acid or reaction time. | Increase the equivalents of TFA or HCl; Extend the reaction time and monitor closely by TLC. |
| Difficult Purification | Base or salt residue in crude product. | Ensure thorough aqueous work-up. A wash with dilute aqueous acid (for the final product) or base (for the Boc-protected intermediate) can help remove impurities. |
References
- 1. Ch22: Alkylation of Amines [chem.ucalgary.ca]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. N-alkylation - Wordpress [reagents.acsgcipr.org]
- 6. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and acaricidal activity of phenylpiperazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Application Note: A Comprehensive Guide to the Experimental Design for Screening Piperazine-Based Compound Libraries
Introduction: The Piperazine Scaffold as a Privileged Structure in Drug Discovery
The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at opposing positions, is a cornerstone of modern medicinal chemistry.[1][2][3] Its prevalence in a vast number of FDA-approved drugs is a testament to its status as a "privileged scaffold".[4][5] This is due to a unique combination of physicochemical properties. The two nitrogen atoms provide a high polar surface area and can act as hydrogen bond acceptors and donors, which often leads to improved aqueous solubility and bioavailability.[2][3][6] Furthermore, the piperazine ring has a stable chair conformation but can be synthetically modified with relative ease at its nitrogen atoms, allowing for the creation of large and diverse compound libraries.[2][3] These modifications can significantly alter the pharmacokinetic and pharmacodynamic properties of the resulting molecules, making the piperazine scaffold a versatile tool for drug discovery.[1][7] Piperazine derivatives have demonstrated a wide range of biological activities, including anticancer, antimicrobial, antipsychotic, and anti-inflammatory effects.[4][8][9][10][11][12][13]
This application note provides a detailed guide for researchers, scientists, and drug development professionals on the experimental design for screening piperazine-based compound libraries. It outlines a strategic and efficient workflow for identifying and validating novel bioactive compounds, from initial high-throughput screening to hit confirmation and selectivity profiling.
Part 1: Primary High-Throughput Screening (HTS) Campaign
The initial phase of any drug discovery project involving a compound library is the primary high-throughput screen (HTS). The goal of the primary HTS is to rapidly and efficiently test a large number of compounds to identify "hits" – compounds that exhibit a desired biological activity against a specific target.[14][15]
Assay Selection and Development
The choice of assay is critical and depends on the biological target of interest. For piperazine-based libraries, which are known to interact with a wide range of targets, common assay formats include:
-
Biochemical Assays: These assays measure the direct effect of a compound on a purified target protein, such as an enzyme or receptor. Examples include kinase activity assays, protease assays, and competitive binding assays.[16]
-
Cell-Based Assays: These assays are performed using living cells and can provide more physiologically relevant data.[17] They can measure a variety of cellular responses, such as changes in gene expression, protein levels, cell viability, or signaling pathway activation.[17] Examples include reporter gene assays, calcium flux assays for GPCRs, and cell proliferation assays.[17][18]
Causality Behind Experimental Choices:
-
Biochemical assays are often preferred for primary screening due to their simplicity, lower cost, and higher throughput. They are ideal for identifying direct inhibitors or binders of a target protein.
-
Cell-based assays , while more complex, offer the advantage of assessing a compound's activity in a more native environment, taking into account factors like cell permeability and potential off-target effects.[17]
Once an assay type is selected, it must be optimized for HTS. This involves miniaturizing the assay to a 384- or 1536-well plate format, optimizing reagent concentrations, and ensuring the assay is robust and reproducible.[16] A key metric for HTS assay quality is the Z'-factor , which measures the statistical effect size of the assay. A Z'-factor between 0.5 and 1.0 is considered excellent for HTS.
HTS Workflow
The following diagram illustrates a typical HTS workflow for a piperazine-based compound library.
References
- 1. tandfonline.com [tandfonline.com]
- 2. The medicinal chemistry of piperazines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. scilit.com [scilit.com]
- 7. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]
- 9. benthamdirect.com [benthamdirect.com]
- 10. Piperazine scaffold: A remarkable tool in generation of diverse pharmacological agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ACG Publications - Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents [acgpubs.org]
- 12. Synthesis and biological activity of piperazine derivatives of phenothiazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. sygnaturediscovery.com [sygnaturediscovery.com]
- 16. bellbrooklabs.com [bellbrooklabs.com]
- 17. marinbio.com [marinbio.com]
- 18. benchchem.com [benchchem.com]
Application Notes & Protocols: A Guide to Assessing Blood-Brain Barrier Permeability of Piperazine Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Piperazine Scaffold and the Blood-Brain Barrier Challenge
The piperazine ring is a privileged scaffold in medicinal chemistry, frequently incorporated into centrally acting agents due to its favorable physicochemical properties and ability to interact with various CNS targets. However, for a piperazine-containing compound to be therapeutically effective for neurological disorders, it must first overcome the formidable blood-brain barrier (BBB). The BBB is a highly selective, dynamic interface that protects the central nervous system (CNS) from toxins and pathogens while regulating the transport of essential molecules.[1] Its unique structure, characterized by tight junctions between endothelial cells and the presence of active efflux transporters, severely restricts the passage of most small molecules.[1][2]
For drug development professionals, an early and accurate assessment of a compound's ability to permeate the BBB is critical. Poor brain penetration is a major cause of clinical trial failure for CNS drug candidates.[3] Therefore, a multi-tiered strategy employing a combination of in silico, in vitro, and in vivo models is essential to reliably predict the CNS exposure of novel piperazine compounds and guide medicinal chemistry efforts.
This guide provides a detailed overview of current techniques, field-proven insights, and step-by-step protocols for assessing the BBB permeability of piperazine compounds.
Section 1: The Tiered Approach to BBB Permeability Assessment
A hierarchical or "funnel" approach is recommended for screening compounds, starting with high-throughput, cost-effective assays and progressing to more complex, lower-throughput, and physiologically relevant models for the most promising candidates.[4] This strategy allows for efficient decision-making and resource allocation.
Caption: Tiered approach for BBB permeability screening.
Section 2: In Silico Prediction – The First Filter
Before synthesis or extensive biological testing, computational models can provide initial estimates of BBB permeability based on the molecular structure of piperazine derivatives. These models are built on large datasets of compounds with known permeability and utilize various molecular descriptors.[5][6]
Key Molecular Descriptors for Piperazine Compounds:
-
Lipophilicity (logP/logD): A balance is crucial. While increased lipophilicity can enhance passive diffusion across the lipid membranes of the BBB, excessive lipophilicity can lead to non-specific binding and increased susceptibility to P-glycoprotein (P-gp) efflux. For CNS drugs, a logP value between 2 and 5 is often considered optimal.[5]
-
Molecular Weight (MW): Smaller molecules generally exhibit better BBB penetration. A molecular weight of less than 400-500 Da is a common guideline for CNS drug candidates.[7][8]
-
Topological Polar Surface Area (TPSA): TPSA is a good predictor of hydrogen bonding potential. A lower TPSA (< 90 Ų) is generally associated with better BBB permeability.[9]
-
Hydrogen Bond Donors (HBD) and Acceptors (HBA): A lower number of HBDs (≤ 3) and HBAs (≤ 7) is preferable for CNS drugs.[8]
-
pKa: The ionization state of the piperazine nitrogens at physiological pH (7.4) significantly influences permeability. The neutral form of a compound is generally more permeable. Modulating the pKa of the basic amino groups is a key strategy in optimizing piperazine scaffolds.[10]
Data Presentation: Physicochemical Properties of Marketed Piperazine CNS Drugs
| Drug | Indication | logP | MW ( g/mol ) | TPSA (Ų) | HBD | HBA |
| Olanzapine | Schizophrenia | 2.3 | 312.4 | 38.8 | 1 | 4 |
| Ziprasidone | Schizophrenia | 3.9 | 412.9 | 63.6 | 1 | 5 |
| Aripiprazole | Schizophrenia | 4.5 | 448.4 | 55.1 | 1 | 4 |
| Vortioxetine | Depression | 4.4 | 298.4 | 38.8 | 1 | 3 |
Note: Values are approximate and can vary based on the calculation method.
Section 3: In Vitro Models – Simulating the Barrier
In vitro models provide the first experimental assessment of a compound's ability to cross a membrane barrier. They range from simple artificial membranes to complex cell-based systems.
Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)
The PAMPA-BBB assay is a high-throughput, cell-free method used to predict passive transcellular permeability.[11][12] It utilizes a 96-well filter plate where the filter is coated with a lipid solution (e.g., porcine brain lipid extract) to mimic the BBB membrane.[11][13] This assay is excellent for early-stage screening to rank-order compounds based on their passive diffusion potential.[14]
Causality Behind Experimental Choices: The choice of a brain-specific lipid mixture is critical as it more accurately reflects the composition of the BBB endothelium compared to simpler lipid solutions used for predicting gastrointestinal absorption.[11][15] The assay isolates passive diffusion, providing a clean measure of this specific transport mechanism without the complexities of active transport or metabolism.[11]
Experimental Protocol: PAMPA-BBB
-
Preparation of Lipid Solution: Dissolve porcine brain lipid extract in an appropriate organic solvent (e.g., dodecane) to the desired concentration (e.g., 20 mg/mL).[15]
-
Coating the Donor Plate: Add 5 µL of the lipid solution to each well of the PVDF filter donor plate. Allow the solvent to evaporate.
-
Preparation of Solutions:
-
Assay Assembly:
-
Add 200 µL of acceptor solution to each well of the acceptor plate.
-
Carefully place the lipid-coated donor plate on top of the acceptor plate, creating a "sandwich".
-
Add 200 µL of the donor solution (containing the test compound) to each well of the donor plate.
-
-
Incubation: Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours) in a humidified environment to prevent evaporation.[14]
-
Quantification: After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS or UV-Vis spectroscopy.[12]
-
Data Analysis: Calculate the effective permeability coefficient (Pe) using the following equation: Pe = [(-VD * VA) / ((VD + VA) * A * t)] * ln[1 - (CA(t) / Cequilibrium)] Where:
-
VD = Volume of donor well
-
VA = Volume of acceptor well
-
A = Filter area
-
t = Incubation time
-
CA(t) = Compound concentration in acceptor well at time t
-
Cequilibrium = (CD(t) * VD + CA(t) * VA) / (VD + VA)
-
Data Interpretation:
| Permeability (Pe x 10-6 cm/s) | CNS Permeability Prediction |
| > 4.0 | High (CNS+)[12] |
| 2.0 - 4.0 | Medium (CNS+/-) |
| < 2.0 | Low (CNS-)[12] |
Cell-Based Assays: Incorporating Biological Complexity
Cell-based assays provide a more physiologically relevant model by incorporating biological components like tight junctions and active transporters, which are crucial for regulating BBB passage.[16]
The Madin-Darby Canine Kidney (MDCK) cell line, transfected with the human MDR1 gene (which encodes for P-glycoprotein), is a widely used model to assess a compound's susceptibility to P-gp mediated efflux.[17][18][19] Since P-gp is a key efflux transporter at the BBB that actively pumps substrates out of the brain, identifying compounds that are P-gp substrates is critical.[2]
Causality Behind Experimental Choices: MDCK cells form robust, polarized monolayers with tight junctions, making them a suitable surrogate for barrier-forming epithelia.[20] The overexpression of human P-gp allows for a direct and sensitive measurement of a compound's interaction with this specific transporter, which is a primary mechanism of resistance to CNS drug penetration.
Experimental Protocol: Bidirectional MDCK-MDR1 Assay
-
Cell Culture: Seed MDCK-MDR1 cells onto semipermeable filter inserts in a Transwell® plate system and culture until a confluent, polarized monolayer is formed (typically 3-5 days).[18][19]
-
Monolayer Integrity Check: Measure the Transepithelial Electrical Resistance (TEER) across the monolayer. TEER values should be above a pre-determined threshold (e.g., >600 Ohms/cm²) to ensure tight junction integrity.[18]
-
Bidirectional Transport Study:
-
A-to-B (Apical to Basolateral): Add the test compound (e.g., 10 µM) to the apical (upper) chamber and fresh transport buffer to the basolateral (lower) chamber.[18] This simulates transport into the brain.
-
B-to-A (Basolateral to Apical): Add the test compound to the basolateral chamber and fresh buffer to the apical chamber.[18] This simulates efflux out of the brain.
-
-
Incubation: Incubate the plates at 37°C in a 5% CO₂ atmosphere for a specific time (e.g., 90-120 minutes).[18][21]
-
Sample Collection & Quantification: At the end of the incubation, collect samples from both the donor and receiver compartments and quantify the compound concentration using LC-MS/MS.[18]
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for each direction: Papp = (dQ/dt) / (A * C₀) Where:
-
dQ/dt = Rate of compound appearance in the receiver chamber
-
A = Surface area of the filter membrane
-
C₀ = Initial concentration in the donor chamber[2]
-
-
Calculate the Efflux Ratio (ER) : ER = Papp (B-to-A) / Papp (A-to-B)[20]
-
Data Interpretation:
| Efflux Ratio (ER) | Interpretation |
| < 2.0 | Not a significant P-gp substrate |
| ≥ 2.0 | Potential P-gp substrate[20] |
| > 5.0 | Strong P-gp substrate |
Self-Validation: To confirm P-gp specific efflux, the assay can be repeated in the presence of a known P-gp inhibitor, like verapamil or prazosin.[18][22] A significant reduction of the ER in the presence of the inhibitor validates that the compound is a P-gp substrate.
While traditionally used as a model for intestinal absorption, the Caco-2 cell line (a human colon adenocarcinoma cell line) also expresses tight junctions and several relevant transporters, including P-gp and Breast Cancer Resistance Protein (BCRP).[22][][24] It can serve as a useful, albeit less specific, model for BBB transport, particularly for understanding potential efflux mechanisms.[21]
Note: The protocol for the Caco-2 assay is similar to the MDCK-MDR1 assay, but requires a longer culture period (approx. 21 days) for the cells to differentiate and form a proper monolayer.[22][]
Section 4: In Vivo Assessment – The Gold Standard
In vivo studies in animal models (typically rodents) are the definitive step for quantifying BBB penetration and determining the unbound drug concentration in the brain, which is the pharmacologically relevant concentration.
Caption: Workflow for in vivo BBB permeability studies.
Brain Tissue Homogenate Method
This method measures the total concentration of a drug in the brain. After systemic administration of the compound, brain tissue is collected, homogenized, and the drug concentration is measured and compared to the plasma concentration.
Experimental Protocol: Brain Tissue Homogenate
-
Dosing: Administer the piperazine compound to the animal (e.g., rat or mouse) via the desired route (e.g., intravenous, oral).
-
Sample Collection: At a specified time point (or multiple time points for a time-course study), collect blood samples and perfuse the animal with saline to remove blood from the brain vasculature.
-
Brain Homogenization: Excise the brain, weigh it, and homogenize it in a specific volume of buffer (e.g., PBS) using a tissue homogenizer.[25][26]
-
Plasma and Brain Homogenate Analysis: Process the blood to obtain plasma. Extract the drug from both the plasma and the brain homogenate samples.
-
Quantification: Analyze the drug concentration in the plasma (Cp) and brain homogenate (Cbrain) using LC-MS/MS.
-
Data Analysis:
-
Calculate the Brain-to-Plasma Ratio (Kp) : Kp = Cbrain / Cp
-
To determine the pharmacologically relevant unbound concentration ratio (Kp,uu), the fraction unbound in plasma (fu,p) and the fraction unbound in brain (fu,brain) must be determined, typically via equilibrium dialysis.[27][28]
-
Calculate the Unbound Brain-to-Plasma Ratio (Kp,uu) : Kp,uu = Kp * (fu,p / fu,brain)
-
Data Interpretation:
| Kp,uu | Interpretation |
| > 1.0 | Potential active influx |
| ≈ 1.0 | Primarily passive diffusion |
| < 1.0 | Potential active efflux |
A Kp,uu > 0.3 is often considered a benchmark for significant CNS penetration.
Microdialysis
Microdialysis is a sophisticated technique that allows for the direct sampling of the unbound drug concentration in the brain's extracellular fluid (ECF) in awake, freely-moving animals.[29][30][31] This provides real-time pharmacokinetic data from the target compartment.[32][33]
Causality Behind Experimental Choices: Microdialysis is considered the gold standard because it directly measures the unbound, pharmacologically active drug concentration at the site of action, bypassing the confounding factor of non-specific tissue binding.[32] This provides the most accurate data for correlating with CNS target engagement and pharmacological effects.
Experimental Protocol: In Vivo Microdialysis
-
Probe Implantation: Surgically implant a microdialysis probe into a specific brain region of interest (e.g., striatum, hippocampus) in an anesthetized animal. Allow the animal to recover.
-
Perfusion: On the day of the experiment, connect the probe to a syringe pump and perfuse it with artificial cerebrospinal fluid (aCSF) at a low, constant flow rate (e.g., 1-2 µL/min).[31]
-
Dosing: Administer the test compound systemically.
-
Dialysate Collection: Collect dialysate samples at regular intervals (e.g., every 20-30 minutes) for several hours.[33] Simultaneously, collect blood samples.
-
Quantification: Analyze the drug concentration in the dialysate (Cdialysate) and plasma (Cp) using a highly sensitive LC-MS/MS method.
-
Data Analysis:
-
The unbound brain concentration (Cu,brain) is determined from Cdialysate after correcting for the in vitro recovery rate of the probe.
-
The unbound plasma concentration (Cu,p) is calculated from the total plasma concentration (Cp) and the fraction unbound in plasma (fu,p).
-
Calculate Kp,uu by comparing the Area Under the Curve (AUC) for the unbound concentrations in brain and plasma: Kp,uu = AUCu,brain / AUCu,p
-
Section 5: Conclusion and Integrated Strategy
Assessing the BBB permeability of piperazine compounds requires a systematic, multi-faceted approach. No single assay can provide a complete picture. In silico models offer a valuable initial screen, followed by in vitro assays like PAMPA-BBB to assess passive permeability and the MDCK-MDR1 assay to identify P-gp efflux liability. Promising candidates should then be advanced to in vivo studies, with microdialysis providing the most definitive data on unbound brain concentrations. By integrating these techniques, researchers can build a comprehensive understanding of a compound's CNS penetration potential, enabling data-driven decisions to optimize the piperazine scaffold for successful CNS drug development.
References
- 1. Frontiers | Imaging blood-brain barrier dysfunction: A state-of-the-art review from a clinical perspective [frontiersin.org]
- 2. Application of a high‐resolution in vitro human MDR1‐MDCK assay and in vivo studies in preclinical species to improve prediction of CNS drug penetration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Crossing the Blood-Brain Barrier for Central Nervous System Drugs: Challenges and Evaluation Strategies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. The Application of in silico Methods for Prediction of Blood-Brain Barrier Permeability of Small Molecule PET Tracers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of QSAR models to predict blood-brain barrier permeability (Journal Article) | OSTI.GOV [osti.gov]
- 7. In-vitro blood-brain barrier models for drug screening and permeation studies: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sfn.org [sfn.org]
- 9. mdpi.com [mdpi.com]
- 10. Optimization of Blood Brain Barrier Permeability with Potent and Selective Human Neuronal Nitric Oxide Synthase Inhibitors Having a 2-Aminopyridine Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 12. iomcworld.org [iomcworld.org]
- 13. Development and validation of PAMPA-BBB QSAR model to predict brain penetration potential of novel drug candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. enamine.net [enamine.net]
- 15. bioassaysys.com [bioassaysys.com]
- 16. Various in Vitro Models to Assess Drug Permeability Across the Blood Brain Barrier – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 17. MDCK-MDR1 Permeability Assay | AxisPharm [axispharm.com]
- 18. ADME MDR1-MDCK Permeability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 19. creative-bioarray.com [creative-bioarray.com]
- 20. MDCK-MDR1 Permeability | Evotec [evotec.com]
- 21. enamine.net [enamine.net]
- 22. creative-bioarray.com [creative-bioarray.com]
- 24. Caco-2 cell permeability assays to measure drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Protocol for brain sample homogenization | WISBiomed [wisbiomed.com]
- 26. NIBSC - Brain Tissue Preparation [nibsc.org]
- 27. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 28. creative-bioarray.com [creative-bioarray.com]
- 29. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 30. In Vivo Microdialysis for Brain Analysis - JoVE Journal [jove.com]
- 31. buczynski-gregus.com [buczynski-gregus.com]
- 32. Cerebral microdialysis in clinical studies of drugs: pharmacokinetic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 33. In Vivo Microdialysis | Hope Center for Neurological Disorders | Washington University in St. Louis [hopecenter.wustl.edu]
Application Note: Solid-Phase Synthesis of Arylpiperazine Derivative Libraries
Abstract
This guide provides a comprehensive overview and detailed protocols for the solid-phase synthesis (SPS) of arylpiperazine derivative libraries, a critical task in modern medicinal chemistry. Arylpiperazines are a privileged scaffold found in numerous FDA-approved drugs, particularly those targeting the central nervous system (CNS).[1][2] Solid-phase synthesis offers significant advantages for generating large libraries of these compounds by simplifying purification and enabling automation. This document outlines the strategic planning, key reaction protocols, and analytical validation necessary for the successful construction of diverse arylpiperazine libraries.
Introduction: The Power of Arylpiperazines and Solid-Phase Synthesis
The arylpiperazine motif is a cornerstone in drug discovery, renowned for its versatile interaction with various biological targets. Its structure, featuring a rigid aromatic ring coupled to a flexible piperazine core, allows for precise modulation of pharmacological properties.[3][4] Derivatives of this scaffold have yielded therapeutics for conditions ranging from depression and anxiety to psychosis.[1][5]
The challenge in early-stage drug discovery is the rapid synthesis and screening of hundreds or thousands of analogues to identify lead compounds. Traditional solution-phase synthesis is often hampered by laborious, multi-step purifications, making it ill-suited for high-throughput library generation. Solid-phase organic synthesis (SPOS) elegantly circumvents this bottleneck.[6] By anchoring the initial building block to an insoluble polymer resin, excess reagents and by-products can be removed by simple filtration and washing, dramatically accelerating the synthetic workflow.
This application note details a robust strategy for arylpiperazine library synthesis centered on the widely-used Rink Amide resin, which allows for the final product to be cleaved as a primary amide, a common feature in bioactive molecules.[7][8]
Strategic Planning for Library Synthesis
A successful library synthesis campaign begins with careful planning. The choice of solid support, linker, and synthetic route dictates the scope and diversity of the final compound collection.
The Solid Support: Choosing the Right Resin
The solid support is the foundation of the synthesis. Its properties must be compatible with the planned reaction conditions. For the synthesis of arylpiperazine amides, the Rink Amide resin is an excellent choice.[7][9]
Why Rink Amide Resin?
-
Acid-Labile Linker: The key feature is its acid-labile linker, which allows the final compound to be cleaved from the resin under moderately acidic conditions, typically using a cocktail containing trifluoroacetic acid (TFA).[10][11] This process simultaneously deprotects many common acid-sensitive side-chain protecting groups.
-
C-Terminal Amide: Cleavage from the Rink Amide linker directly yields a C-terminal primary amide, a desirable functional group for mimicking peptide bonds and enhancing solubility.[9]
-
Fmoc Compatibility: It is fully compatible with Fmoc (9-fluorenylmethyloxycarbonyl) protecting group chemistry, which is the standard for solid-phase peptide and small molecule synthesis due to its mild, base-catalyzed deprotection conditions (typically 20% piperidine in DMF).[11]
Table 1: Comparison of Common Solid Supports
| Resin Type | Linker Type | Cleavage Condition | Final Product Functional Group | Key Advantage |
| Rink Amide | Acid-Labile Amide | 50-95% TFA in DCM | Carboxamide | Standard for Fmoc-based amide synthesis.[7][10] |
| Wang Resin | Acid-Labile Ester | 50-95% TFA in DCM | Carboxylic Acid | Ideal for generating compounds with a C-terminal acid.[9] |
| 2-Chlorotrityl Chloride | Highly Acid-Labile Ester | 1% TFA in DCM | Carboxylic Acid (Protected) | Allows cleavage while keeping acid-labile side-chain protecting groups intact.[10] |
| Traceless Linker (e.g., Silicon-based) | Si-C bond | TFA or HF | Hydrogen (no functional group) | Leaves no trace of the linker on the final molecule.[12][13] |
General Synthetic Strategy
The chosen strategy involves three main stages of diversification, enabling the creation of a large library from a set of commercially available building blocks. The overall workflow is depicted below.
Caption: General workflow for the solid-phase synthesis of an arylpiperazine library.
Detailed Experimental Protocols
The following protocols are designed for manual synthesis in standard solid-phase reaction vessels. All washing steps involve agitating the resin with the specified solvent for 1-2 minutes followed by filtration.
Protocol 1: Resin Preparation and Fmoc Deprotection
Rationale: The polystyrene resin must be swollen in a suitable solvent to ensure that reactive sites within the polymer matrix are accessible. The pre-attached Rink Amide linker is supplied with an Fmoc protecting group, which must be removed to expose the primary amine for coupling.
-
Swelling: Place Rink Amide resin (e.g., 0.5-0.7 mmol/g loading) in a reaction vessel. Add N,N-Dimethylformamide (DMF) (approx. 10 mL per gram of resin) and gently agitate for 1 hour. Drain the solvent.
-
Washing: Wash the resin sequentially with DMF (3x), Dichloromethane (DCM) (3x), and DMF (3x).
-
Fmoc Deprotection: Add a solution of 20% piperidine in DMF to the resin. Agitate for 5 minutes. Drain. Add a fresh portion of 20% piperidine/DMF and agitate for an additional 15 minutes.[11]
-
Final Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x) to remove all traces of piperidine.
-
Confirmation (Optional but Recommended): Perform a Kaiser test on a small sample of beads. A positive test (deep blue beads) confirms the presence of a free primary amine.
Protocol 2: Coupling of the First Building Block (Amino Acid)
Rationale: This step introduces the first point of diversity using a standard Fmoc-protected amino acid. Peptide coupling reagents like HBTU, in the presence of a non-nucleophilic base (DIEA), activate the carboxylic acid to form a highly reactive intermediate that readily couples with the resin's free amine.
-
Activation: In a separate vial, dissolve the Fmoc-protected amino acid (3 eq. relative to resin loading), HBTU (2.9 eq.), and DIEA (6 eq.) in DMF. Allow the solution to pre-activate for 5 minutes.
-
Coupling: Add the activated amino acid solution to the deprotected resin from Protocol 1. Agitate at room temperature for 2-4 hours.
-
Washing: Drain the reaction mixture and wash the resin with DMF (3x), DCM (3x), and DMF (3x).
-
Confirmation: Perform a Kaiser test. A negative result (colorless/yellow beads) indicates complete coupling. If the test is positive, repeat the coupling step.
Protocol 3: Reductive Amination to Couple the Piperazine Core
Rationale: After deprotecting the newly coupled amino acid, a linker and the piperazine core are introduced. This example uses a 4-formyl-3,5-dimethoxyphenoxy)alkanoic acid linker, which is attached via standard amide coupling, followed by reductive amination with a monosubstituted piperazine. This introduces the second point of diversity.
Caption: Synthetic scheme for linker and piperazine core attachment.
-
Fmoc Deprotection: Remove the Fmoc group from the amino acid as described in Protocol 1, steps 3-4.
-
Linker Coupling: Couple the aldehyde-containing linker (e.g., 4-formyl-3,5-dimethoxyphenoxyacetic acid) using the conditions described in Protocol 2.
-
Reductive Amination:
-
Swell the resin in 1% acetic acid in DMF.
-
Add the desired monosubstituted piperazine (5 eq.). Agitate for 30 minutes.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃) (5 eq.) portion-wise over 10 minutes.
-
Agitate at room temperature for 12-18 hours.[5]
-
-
Washing: Drain the reaction mixture and wash the resin with DMF (3x), Methanol (3x), DCM (3x), and DMF (3x).
Protocol 4: N-Arylation via Buchwald-Hartwig Amination
Rationale: The Buchwald-Hartwig cross-coupling is a powerful palladium-catalyzed reaction for forming C-N bonds.[14][15] It is highly effective on solid supports and allows for the introduction of the aryl group (the third point of diversity) onto the secondary amine of the piperazine ring. The choice of ligand is critical for reaction efficiency.[16][17]
Table 2: Typical Conditions for Solid-Phase Buchwald-Hartwig Amination
| Component | Example Reagent | Typical Equivalents | Purpose |
| Aryl Halide (R³) | Substituted Aryl Bromide or Chloride | 5-10 eq. | Arylating Agent (Diversity Point 3) |
| Palladium Source | Pd₂(dba)₃ or Pd(OAc)₂ | 0.1-0.2 eq. | Catalyst |
| Ligand | XPhos, RuPhos, or BrettPhos | 0.2-0.4 eq. | Stabilizes catalyst, facilitates reaction cycle |
| Base | NaOt-Bu or Cs₂CO₃ | 5-10 eq. | Activates the amine for coupling |
| Solvent | Toluene or Dioxane | - | Anhydrous, deoxygenated |
-
Preparation: Dry the resin from Protocol 3 under high vacuum for at least 4 hours. Perform all subsequent steps under an inert atmosphere (Nitrogen or Argon).
-
Reagent Mixture: In a separate, oven-dried flask, combine the palladium source, ligand, and base. Add anhydrous, deoxygenated solvent (e.g., Toluene).
-
Reaction Setup: Add the aryl halide to the resin, followed by the catalyst/base slurry.
-
Heating: Heat the reaction vessel to 80-100 °C with agitation for 12-24 hours.
-
Washing: Cool the resin to room temperature. Drain the reaction mixture and wash the resin sequentially with Toluene (3x), THF (3x), DCM (3x), DMF (3x), and finally DCM (3x). Dry the resin under vacuum.
Protocol 5: Cleavage from Resin and Product Isolation
Rationale: The final step liberates the synthesized compound from the solid support. A cleavage cocktail containing TFA is used. Scavengers like triisopropylsilane (TIS) and water are included to trap reactive cationic species (e.g., from protecting groups) that are released during cleavage, preventing them from causing side reactions with the product.[18]
-
Preparation: Place the dried, final resin in a reaction vessel.
-
Cleavage: Add the cleavage cocktail (e.g., 95% TFA, 2.5% Water, 2.5% TIS) to the resin (approx. 10 mL per 100 mg of resin). Agitate at room temperature for 2-3 hours.[10]
-
Isolation: Filter the resin and collect the filtrate. Wash the resin twice with a small amount of fresh TFA or DCM. Combine the filtrates.
-
Precipitation: Reduce the volume of the filtrate under a stream of nitrogen. Add cold diethyl ether to precipitate the crude product.
-
Purification: Centrifuge the mixture, decant the ether, and dry the crude product. Purify the compound using preparative HPLC.
Analytical Characterization
Rigorous analysis is essential to confirm the identity and purity of library members. Due to the nature of SPS, on-bead analysis is challenging, so characterization is typically performed post-cleavage.[19][20]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the workhorse technique for library analysis. It provides rapid information on the purity of the sample (from the LC chromatogram) and the molecular weight of the main component (from the mass spectrum), confirming a successful synthesis.
-
Nuclear Magnetic Resonance (NMR): For representative compounds from a library, full ¹H and ¹³C NMR analysis should be performed to unambiguously confirm the chemical structure.[21]
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Incomplete Coupling (Positive Kaiser Test) | Insufficient reagent equivalents; Poor resin swelling; Steric hindrance from building block. | Increase coupling time; Re-couple with fresh reagents; Use a more potent coupling agent (e.g., HATU); Swell resin longer. |
| Low Yield in Buchwald-Hartwig Step | Inactive catalyst; Insufficiently anhydrous/anaerobic conditions; Poorly reactive aryl halide. | Use fresh palladium source and ligand; Ensure all glassware is dry and purge with inert gas; Switch from aryl chloride to aryl bromide/iodide; Screen different ligands and bases. |
| Multiple Peaks in LC-MS after Cleavage | Incomplete reaction at one or more steps; Side reactions during cleavage. | Review Kaiser test results at each step; Use appropriate scavengers in the cleavage cocktail; Optimize cleavage time and temperature. |
| Hydrolysis of Amide Fragment | Certain cyclic amino acid amides can be susceptible to hydrolysis during acidic cleavage.[8] | Use a milder cleavage cocktail if possible; Redesign the synthetic route to avoid sensitive moieties if necessary. |
Conclusion
The solid-phase synthesis strategy presented here provides a reliable and versatile platform for the generation of diverse arylpiperazine libraries. By systematically varying the amino acid, piperazine, and aryl halide building blocks, researchers can rapidly access a vast chemical space. The inherent efficiency of SPOS accelerates the design-make-test-analyze cycle, empowering drug discovery programs to identify novel therapeutic candidates with greater speed and success.
References
- 1. mdpi.com [mdpi.com]
- 2. Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Solid-Phase Synthesis of Arylpiperazine Derivatives and Implementation of the Distributed Drug Discovery (D3) Project in the Search for CNS Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. imperial.ac.uk [imperial.ac.uk]
- 7. appliedpolytech.com [appliedpolytech.com]
- 8. Solid-supported synthesis, molecular modeling, and biological activity of long-chain arylpiperazine derivatives with cyclic amino acid amide fragments as 5-HT(7) and 5-HT(1A) receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. nbinno.com [nbinno.com]
- 10. chempep.com [chempep.com]
- 11. peptide.com [peptide.com]
- 12. Synthesis of silicon traceless linker for solid-phase reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. research.rug.nl [research.rug.nl]
- 15. jk-sci.com [jk-sci.com]
- 16. researchgate.net [researchgate.net]
- 17. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 18. peptide.com [peptide.com]
- 19. Analytical techniques for small molecule solid phase synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. benthamdirect.com [benthamdirect.com]
- 21. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2-(2,4-dichloro-5-fluorophenyl)piperazine
For: Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support guide for the synthesis of 2-(2,4-dichloro-5-fluorophenyl)piperazine. This document provides in-depth troubleshooting advice, answers to frequently asked questions (FAQs), and detailed protocols to help you overcome common challenges and improve your reaction yield and product purity.
Introduction: Synthetic Strategies
The synthesis of N-arylpiperazines, such as this compound, is a cornerstone of medicinal chemistry, forming the scaffold for numerous pharmaceutical agents.[1][2] The primary methods for creating the critical C-N bond between the dichlorofluorophenyl ring and the piperazine moiety are Nucleophilic Aromatic Substitution (SNAr) and Palladium-catalyzed Buchwald-Hartwig amination.[3]
-
Nucleophilic Aromatic Substitution (SNAr): This is often the preferred method in process chemistry due to its cost-effectiveness and the absence of heavy metal catalysts.[3] The reaction relies on the electron-deficient nature of the aromatic ring, which is activated by the electron-withdrawing chloro and fluoro substituents, making it susceptible to attack by the piperazine nucleophile.[4][5]
-
Buchwald-Hartwig Amination: This powerful cross-coupling reaction offers broad substrate scope and generally proceeds under milder conditions than SNAr.[6][7] However, it requires an expensive palladium catalyst and specific ligands, and complete removal of the metal from the final product can be challenging, which is a significant concern in pharmaceutical manufacturing.[3][8]
This guide will focus primarily on troubleshooting the more common SNAr approach but will include relevant considerations for the Buchwald-Hartwig method where applicable.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the synthesis.
Q1: My reaction yield is consistently low (<50%). What are the primary causes?
A low yield can stem from several factors: incomplete reaction, product degradation, or competing side reactions. A systematic approach is crucial for diagnosis.
Initial Diagnostic Step: Before adjusting parameters, analyze a sample of your crude reaction mixture by HPLC or LC-MS. This will reveal the relative amounts of starting material, desired product, and any major byproducts, guiding your troubleshooting efforts.
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// Edges Start -> Analyze [label="Begin Diagnosis"]; Analyze -> Cause1 [label="Result 1"]; Analyze -> Cause2 [label="Result 2"]; Analyze -> Cause3 [label="Result 3"]; Cause1 -> Sol1 [label="Address Cause"]; Cause2 -> Sol2 [label="Address Cause"]; Cause3 -> Sol3 [label="Address Cause"]; } caption { label = "Figure 1. Decision workflow for diagnosing low reaction yield."; fontsize = 10; fontname = "Arial"; } }
Potential Causes & Solutions:
-
Incomplete Reaction (High Starting Material Remaining):
-
Causality: The activation energy for the SNAr reaction is not being overcome, or the nucleophile's reactivity is insufficient. The electron-withdrawing groups on the ring activate it, but high temperatures are often still required.[5]
-
Solutions:
-
Increase Temperature: Gradually increase the reaction temperature in 10 °C increments. Use a high-boiling point solvent like DMSO, NMP, or DMF.
-
Increase Reaction Time: Extend the reaction time, monitoring by TLC or HPLC every 4-6 hours to determine the point of maximum conversion.
-
Base Strength: The base deprotonates the piperazine, increasing its nucleophilicity. If using a mild base like K₂CO₃, consider switching to a stronger, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or an inorganic base like NaH.[3]
-
-
-
Formation of Byproducts (Multiple Peaks in Chromatogram):
-
Causality: The most common byproduct is the N,N'-bis-arylated piperazine, where both nitrogen atoms of piperazine have reacted with the aryl halide. This occurs when the mono-arylated product, which is still a nucleophile, reacts again.
-
Solutions:
-
Adjust Stoichiometry: Use a large excess of piperazine (3 to 5 equivalents). This statistically favors the reaction of the aryl halide with the more abundant, unreacted piperazine over the mono-substituted product.
-
Use a Protecting Group: Employ N-Boc-piperazine. The Boc group protects one nitrogen, forcing mono-arylation. The Boc group can then be removed in a subsequent step with an acid like TFA or HCl.[3] This is a very common and effective strategy in pharmaceutical synthesis.[3]
-
Lower Temperature: High temperatures can sometimes promote side reactions. Find the minimum temperature required for a reasonable reaction rate to improve selectivity.
-
-
Q2: I am struggling with the work-up and purification. How can I improve product isolation and purity?
Problem: The excess piperazine used in the reaction is basic and highly water-soluble, which can complicate extraction and purification.
Solution: A Multi-Step Work-up and Purification Protocol
-
Quench and Solvent Partition:
-
Cool the reaction mixture to room temperature.
-
Slowly pour the mixture into a separatory funnel containing water and an organic solvent like Ethyl Acetate (EtOAc) or Dichloromethane (DCM).
-
-
Acid Wash (Crucial Step):
-
Perform an aqueous wash with a dilute acid (e.g., 1M HCl).
-
Causality: This step is critical. The desired product and the excess piperazine are both basic and will be protonated, moving into the aqueous layer. Most non-basic organic impurities will remain in the organic layer, which can now be discarded.
-
-
Basify and Re-extract:
-
Collect the acidic aqueous layer.
-
Slowly add a base (e.g., 10% NaOH or solid K₂CO₃) until the pH is >10. This deprotonates your product, making it less water-soluble.
-
Extract the aqueous layer multiple times (3x) with fresh EtOAc or DCM. Your product will now move back into the organic layer, leaving behind the highly polar piperazine hydrochloride salt in the aqueous layer.
-
-
Final Wash and Dry:
-
Combine the organic extracts and wash with brine (saturated NaCl solution) to remove residual water.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Final Purification:
-
The resulting crude product should be significantly purer.
-
Column Chromatography: If impurities remain, silica gel chromatography is the standard method. A gradient elution starting with a non-polar solvent (e.g., Hexane) and gradually increasing the polarity with a more polar solvent (e.g., Ethyl Acetate, perhaps with 1-2% triethylamine to prevent product streaking on the silica) is effective.
-
Crystallization: If the product is a solid, crystallization from a suitable solvent system (e.g., isopropanol/water, ethanol) can provide high purity material.[9]
-
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// Edges Start -> Quench; Quench -> AcidWash; AcidWash -> Separate1 [label="Separate Phases"]; AcidWash -> Basify [label="Collect Aqueous"]; Basify -> Extract; Extract -> Separate2 [label="Separate Phases"]; Extract -> Dry [label="Collect Organic"]; Dry -> Chromatography; Chromatography -> Final; } caption { label = "Figure 2. Recommended workflow for product work-up and purification."; fontsize = 10; fontname = "Arial"; } }
Q3: Should I be concerned about the regioselectivity of the reaction?
Answer: No, for this specific substrate, regioselectivity is not a primary concern.
Causality: In a nucleophilic aromatic substitution, the incoming nucleophile displaces a leaving group (in this case, a chloride). The reaction occurs at the carbon atom bearing the leaving group. Your starting material, likely 1,2,4-trichloro-5-fluorobenzene or a similar activated aryl halide, will react at one of the chloro-substituted positions. The electronic activation provided by the para and ortho electron-withdrawing groups directs the substitution to those positions, replacing a chlorine atom.[5] The core 2,4-dichloro-5-fluorophenyl structure of your product is determined by the starting material you choose.
Experimental Protocols
Protocol 1: General Procedure for SNAr Synthesis (Excess Piperazine Method)
This protocol provides a robust starting point for optimization.
| Parameter | Recommended Value / Reagent | Rationale |
| Aryl Halide | 1,2,4-trichloro-5-fluorobenzene | 1.0 equivalent |
| Nucleophile | Piperazine (anhydrous) | 4.0 equivalents |
| Base | K₂CO₃ (anhydrous, powdered) | 2.0 - 3.0 equivalents |
| Solvent | DMSO or NMP | Provides high boiling point for reaction |
| Temperature | 120 - 140 °C | SNAr often requires thermal energy |
| Atmosphere | Nitrogen or Argon | Prevents potential oxidative side reactions |
| Reaction Time | 12 - 24 hours | Monitor by TLC/HPLC for completion |
Step-by-Step Methodology:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 1,2,4-trichloro-5-fluorobenzene (1.0 eq), piperazine (4.0 eq), and potassium carbonate (3.0 eq).
-
Evacuate and backfill the flask with Nitrogen gas three times.
-
Add anhydrous DMSO via syringe.
-
Heat the reaction mixture to 130 °C with vigorous stirring.
-
Monitor the reaction's progress by taking small aliquots and analyzing via TLC or HPLC.
-
Upon completion, cool the reaction to room temperature.
-
Proceed with the work-up and purification as described in FAQ Q2 .
References
- 1. Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 8. jk-sci.com [jk-sci.com]
- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Technical Support Center: Purification of Dichlorofluorophenyl Piperazine Analogs
Welcome to the technical support center for the purification of dichlorofluorophenyl piperazine analogs. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and practical solutions for the unique challenges encountered during the purification of this specific class of compounds. The inherent properties of the dichlorofluorophenyl moiety, combined with the basicity of the piperazine ring, demand a tailored approach to achieve high purity.
This resource is structured to offer direct, actionable guidance through a comprehensive Troubleshooting Guide and a Frequently Asked Questions (FAQs) section. We will delve into the causality behind experimental choices, ensuring that every protocol is a self-validating system for robust and reproducible results.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of your dichlorofluorophenyl piperazine analogs.
Problem 1: Poor Separation or Co-elution during Flash Column Chromatography
Symptoms:
-
Broad peaks for the target compound.
-
Overlapping peaks of the product and impurities.
-
Streaking or tailing of the compound on the column.
Possible Causes & Solutions:
| Probable Cause | Proposed Solution & Scientific Rationale |
| Inappropriate Solvent System | The high polarity of the piperazine ring and the influence of the dichlorofluorophenyl group can lead to non-ideal interactions with the stationary phase. Solution: Systematically screen solvent systems using Thin Layer Chromatography (TLC) first. A good starting point for normal-phase silica gel chromatography is a mixture of a non-polar solvent (e.g., hexanes or cyclohexane) and a more polar solvent (e.g., ethyl acetate or dichloromethane). To mitigate peak tailing caused by the basic piperazine nitrogen interacting with acidic silica, add a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent. This will compete for the active sites on the silica gel, leading to more symmetrical peaks.[1] |
| Compound Instability on Silica Gel | The acidic nature of silica gel can sometimes lead to the degradation of sensitive compounds.[2] Solution: Perform a stability test by spotting your compound on a TLC plate, letting it sit for an hour, and then eluting it to see if any new spots appear. If degradation is observed, consider using a less acidic stationary phase like alumina (neutral or basic) or deactivated silica gel.[2] |
| Column Overloading | Loading too much crude material onto the column is a common cause of poor separation. Solution: As a general rule, the amount of crude material loaded should be about 1-5% of the mass of the silica gel. If you have a difficult separation, reduce the load to less than 1%. |
Problem 2: Compound "Oiling Out" During Recrystallization
Symptoms:
-
Instead of forming solid crystals upon cooling, the compound separates as a liquid oil.
Possible Causes & Solutions:
| Probable Cause | Proposed Solution & Scientific Rationale |
| High Concentration of Impurities | Impurities can significantly lower the melting point of a compound, leading to the formation of an oil instead of a crystalline solid.[3] Solution: First, attempt to remove the bulk of the impurities by another method, such as a quick filtration through a plug of silica gel, before attempting recrystallization. |
| Inappropriate Recrystallization Solvent | The solvent may be too good at dissolving the compound even at low temperatures, or the cooling process may be too rapid.[3] Solution: A systematic approach to solvent selection is crucial. An ideal solvent should dissolve the compound when hot but not when cold.[4] For dichlorofluorophenyl piperazine analogs, consider solvent systems like ethanol/water, methanol/water, or a mixture of a polar solvent like ethyl acetate with a non-polar anti-solvent like hexanes.[4][5] If oiling out persists, try adding a little more of the primary solvent to the hot solution, reheating to dissolve the oil, and then allowing it to cool more slowly. Seeding the solution with a few pure crystals can also promote proper crystallization.[3] |
Problem 3: Low Recovery from Purification
Symptoms:
-
The final isolated yield of the purified compound is significantly lower than expected.
Possible Causes & Solutions:
| Probable Cause | Proposed Solution & Scientific Rationale |
| Compound Loss During Extraction | The basic nature of the piperazine moiety means its solubility is highly pH-dependent. Solution: During aqueous workup, ensure the pH of the aqueous layer is basic (pH > 10) before extracting with an organic solvent to ensure the piperazine is in its free base form and has maximum organic solubility. Conversely, to remove basic impurities, you can wash the organic layer with a dilute acid solution. |
| Product Adsorption on Silica Gel | The polar and basic nature of the piperazine can lead to irreversible adsorption onto the silica gel column. Solution: As mentioned for poor separation, adding a basic modifier like triethylamine to the eluent can help to reduce strong interactions with the silica and improve recovery.[1] |
| Suboptimal Recrystallization Conditions | Using too much solvent will result in a significant amount of the product remaining in the mother liquor.[3] Solution: Use the minimum amount of hot solvent necessary to fully dissolve the compound.[4] After crystallization, cool the flask in an ice bath to maximize the precipitation of the product before filtration. |
Experimental Workflow for Purification
The following diagram outlines a general workflow for the purification of dichlorofluorophenyl piperazine analogs.
Caption: General purification workflow for dichlorofluorophenyl piperazine analogs.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of dichlorofluorophenyl piperazine analogs that I should consider during purification?
A1: The key properties are a combination of the piperazine ring and the dichlorofluorophenyl substituent:
-
Basicity: The piperazine moiety is basic, with two pKa values.[1] This basicity is crucial for extraction and chromatography. The electron-withdrawing nature of the dichlorofluorophenyl group will reduce the basicity of the anilinic nitrogen compared to a non-substituted phenylpiperazine.
-
Polarity: The presence of two nitrogen atoms and the halogen atoms makes these molecules quite polar.[1] This influences their solubility and chromatographic behavior.
-
Solubility: Piperazine itself is highly soluble in water and polar organic solvents like ethanol and methanol.[6] The dichlorofluorophenyl group will increase the lipophilicity, so the solubility will be a balance of these two effects. Expect moderate solubility in a range of organic solvents.
-
Potential for Salt Formation: Due to their basicity, these compounds readily form salts with acids.[1] This can be exploited for purification (e.g., crystallization of a hydrochloride salt) but can also be a source of issues if unintended salt formation occurs.
Q2: Which analytical techniques are most suitable for assessing the purity of my final compound?
A2: A combination of techniques is recommended for a comprehensive purity assessment:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of your compound. The absence of impurity signals is a strong indicator of high purity. ¹⁹F NMR will be particularly useful for this class of compounds.[7]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful technique to determine the purity of your compound and confirm its molecular weight.[7] It is highly sensitive to impurities.
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV or other suitable detectors can provide a quantitative measure of purity.[8]
Q3: Can I use reverse-phase chromatography for these compounds?
A3: Yes, reverse-phase HPLC can be an excellent method for both analytical and preparative scale purification, especially for achieving high purity. However, the basic nature of the piperazine can lead to poor peak shape (tailing) on standard C18 columns. To overcome this, it is highly recommended to use a mobile phase containing an additive like formic acid or trifluoroacetic acid (TFA) at a low concentration (e.g., 0.1%). This will protonate the piperazine nitrogens, leading to better peak shapes and more reproducible retention times.
Detailed Protocols
Protocol 1: Flash Column Chromatography
-
Slurry Preparation: Dissolve the crude dichlorofluorophenyl piperazine analog in a minimal amount of a strong solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and concentrate it under reduced pressure to obtain a dry, free-flowing powder. This dry-loading method generally gives better separation than loading the sample as a solution.
-
Column Packing: Pack a glass column with silica gel as a slurry in the initial, least polar eluent.
-
Loading: Carefully add the prepared dry slurry to the top of the packed column.
-
Elution: Start with a low polarity eluent (e.g., 100% hexanes) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate containing 0.5% triethylamine). A typical gradient might be from 0% to 50% ethyl acetate in hexanes.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.
Protocol 2: Two-Solvent Recrystallization
-
Solvent Selection: Identify a solvent in which your compound is soluble when hot but poorly soluble when cold (Solvent 1), and a second solvent in which your compound is poorly soluble even when hot (Solvent 2, the anti-solvent). The two solvents must be miscible.[7] Common pairs include ethanol/water, ethyl acetate/hexanes, and dichloromethane/hexanes.[4]
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of hot Solvent 1 to just dissolve the compound.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Addition of Anti-solvent: While the solution is still hot, add Solvent 2 dropwise until you observe persistent cloudiness.[7]
-
Clarification: Add a few drops of hot Solvent 1 to redissolve the precipitate and obtain a clear solution.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold Solvent 2, and dry them under vacuum.
References
Technical Support Center: A Scientist's Guide to Solubilizing 2-(2,4-dichloro-5-fluorophenyl)piperazine
Prepared by the Senior Application Scientist Team
This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with 2-(2,4-dichloro-5-fluorophenyl)piperazine in experimental assays. The following troubleshooting guides and frequently asked questions (FAQs) provide direct, actionable advice and detailed experimental protocols to address these common issues, ensuring the generation of reliable and reproducible data.
Part 1: Understanding the Molecule & Initial Troubleshooting (FAQs)
This section addresses the most immediate questions researchers face when working with this compound.
Q1: Why is this compound so difficult to dissolve in my aqueous assay buffer?
A1: The solubility challenge arises from the compound's dual chemical nature. Its structure consists of two key parts:
-
A Lipophilic (Hydrophobic) Phenyl Ring: The 2,4-dichloro-5-fluorophenyl group is a large, non-polar moiety. Halogen atoms like chlorine and fluorine increase lipophilicity, which is the primary driver of the compound's poor solubility in water-based solutions ("like dissolves like").[1]
-
A Basic Piperazine Ring: The piperazine moiety contains two nitrogen atoms, making it a weak base.[2] At physiological pH (around 7.4), this ring is only partially protonated and thus carries only a partial positive charge, which is often insufficient to overcome the hydrophobicity of the large phenyl group.
This combination results in a molecule that strongly prefers organic solvents over aqueous media, leading to the precipitation you observe.
Q2: I can't dissolve the compound directly in my buffer. What is the correct first step?
A2: The industry-standard first step is to prepare a high-concentration stock solution in a suitable organic solvent.[3] The most commonly used and recommended solvent for this purpose is Dimethyl Sulfoxide (DMSO) .[4][5]
Causality: DMSO is a powerful, polar aprotic solvent capable of dissolving a wide range of both polar and non-polar compounds.[5] By creating a concentrated stock (e.g., 10-100 mM), you can add a very small volume to your aqueous assay buffer to achieve your desired final concentration, minimizing the impact of the organic solvent on your experiment.[6]
Q3: My compound dissolved perfectly in DMSO, but it immediately precipitates when I add it to my cell culture medium. What is happening and how do I fix it?
A3: This is a classic problem known as "solvent shock" or "crashing out."[7] It occurs when the concentrated DMSO stock is rapidly diluted into the aqueous buffer. The compound molecules are suddenly in an environment where they are no longer soluble, causing them to aggregate and precipitate.
Solution Workflow:
-
Minimize Final DMSO Concentration: Most cell-based assays can tolerate a final DMSO concentration of up to 0.5%, with some robust cell lines tolerating up to 1%.[8] A critical first step is to run a vehicle control experiment to determine the maximum DMSO concentration your specific experimental system can tolerate without toxicity or off-target effects.[8]
-
Use Pre-Warmed Media: Always add your compound stock to assay buffer or cell culture media that has been pre-warmed to the experimental temperature (typically 37°C).[9][10] Solubility is often temperature-dependent, and using cold media can significantly decrease it.
-
Employ a Stepwise Dilution: Instead of a single, large dilution, perform a serial or stepwise dilution.[8] This gradual reduction in solvent concentration is less of a "shock" and can help keep the compound in solution. A detailed method is provided in Protocol 3.
-
Add Stock to Buffer While Vortexing: When making dilutions, add the small volume of concentrated stock into the larger volume of aqueous buffer while gently vortexing or stirring.[8] This ensures rapid and uniform mixing, preventing localized areas of high concentration that can initiate precipitation.
Part 2: Core Experimental Protocols
These protocols provide a self-validating system for preparing and using solutions of this compound.
Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO
This protocol is the foundational first step for working with the compound.
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO[7]
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance and vortex mixer
Methodology:
-
Determine Mass: Calculate the mass of the compound needed for your desired stock concentration and volume. (e.g., For 1 mL of a 10 mM stock, you will need Molecular Weight (g/mol) * 0.01 mg of powder).
-
Weigh Compound: Accurately weigh the calculated mass of the compound and place it into a sterile vial.
-
Add Solvent: Add the calculated volume of high-purity DMSO.
-
Dissolve: Vortex the mixture vigorously. If necessary, brief sonication in a water bath can be used to aid dissolution.[3] Visually inspect the solution against a light source to ensure all solid particles have dissolved completely.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[6] Store at -20°C or -80°C for long-term stability.
Protocol 2: Determining the Kinetic Solubility in Assay Buffer
This critical experiment determines the maximum concentration at which your compound will remain in solution under your specific assay conditions.
Materials:
-
Concentrated DMSO stock solution (from Protocol 1)
-
Your specific aqueous assay buffer or cell culture medium (pre-warmed to 37°C)
-
Sterile 96-well plate or microcentrifuge tubes
Methodology:
-
Prepare Serial Dilutions: Create a series of dilutions of your DMSO stock in your pre-warmed assay buffer.[10] A 2-fold serial dilution is common. For example, start with a high concentration (e.g., 200 µM) and dilute downwards.
-
Incubate: Incubate the dilutions under your exact experimental conditions (e.g., 37°C, 5% CO₂) for a period matching your longest experimental time point (e.g., 24, 48 hours).[10]
-
Visual Inspection: Observe each dilution for any signs of precipitation (cloudiness, crystals, film). This can be done by eye and confirmed with a light microscope.
-
Determine Maximum Solubility: The highest concentration that remains clear and free of precipitate throughout the incubation period is your kinetic solubility limit. You should not use concentrations above this limit in your assays , as you cannot be sure of the true concentration in solution.[11]
Protocol 3: Preparing Working Solutions via Stepwise Dilution
This method minimizes precipitation when diluting the DMSO stock into your final assay buffer.
Methodology:
-
Prepare Intermediate Dilution: Create an intermediate dilution of your DMSO stock in pre-warmed (37°C) media. For example, dilute your 10 mM stock 1:10 in media to create a 1 mM solution (now in 10% DMSO). Vortex gently during this step.
-
Create Final Dilution: Immediately use this intermediate dilution to make your final working concentrations. For example, a 1:100 dilution of the 1 mM intermediate solution will yield a 10 µM final concentration with a much more tolerable 0.1% final DMSO concentration.
-
Mix Gently: Add the compound to your assay plates or tubes and mix gently by swirling or pipetting.
Part 3: Advanced Solubilization Strategies (FAQs)
If the core protocols are insufficient, these advanced methods can be employed.
Q4: I have optimized my dilution protocol, but I still see precipitation at my desired effective concentration. What are my next options?
A4: When standard co-solvent methods are insufficient, you can explore several formulation strategies.[12] The most accessible and effective options for in-vitro assays are pH adjustment and the use of cyclodextrins.
| Strategy | Mechanism of Action | Pros | Cons |
| pH Adjustment | The piperazine ring is basic. Lowering the pH of the buffer (e.g., to pH 6.0-6.5) will protonate the nitrogen atoms, creating a positive charge and significantly increasing aqueous solubility.[13][14] | Simple, inexpensive, and highly effective for basic compounds.[15] | The required pH may not be compatible with your biological assay (e.g., cell health, enzyme activity). |
| Co-solvents | Using water-miscible organic solvents (e.g., DMSO, ethanol) to create a more favorable environment for the hydrophobic compound.[16][17] | Simple to prepare and widely used.[16] | Can cause cellular toxicity or interfere with the assay at higher concentrations.[8] May not be sufficient for very insoluble compounds. |
| Cyclodextrins | These are cyclic oligosaccharides that form inclusion complexes with poorly soluble drugs.[18] The hydrophobic compound sits inside the cyclodextrin's lipophilic core, while the hydrophilic exterior allows the entire complex to dissolve in water.[19][20] | Highly effective at increasing solubility.[21] Can also improve compound stability.[20] Biocompatible and widely used in pharmaceutical formulations.[18] | Can be more expensive. The complexation might affect the free concentration of the drug available to interact with its target.[11] |
| Surfactants | Agents like Tween® 80 or Polysorbate 80 form micelles in aqueous solution. The hydrophobic compound partitions into the core of the micelle, allowing it to be dispersed in the buffer.[15][22] | Effective at solubilizing highly lipophilic compounds. | Can disrupt cell membranes and interfere with protein function, making them less suitable for many cell-based assays.[15] |
Q5: How do I correctly implement pH adjustment?
A5: First, confirm the pH tolerance of your assay system. If your cells or proteins are stable at a slightly acidic pH, you can prepare your assay buffer at a lower pH (e.g., using a MES or HEPES buffer system instead of bicarbonate). Then, repeat the kinetic solubility determination (Protocol 2) in the new, lower-pH buffer. You will often observe a significant increase in the soluble concentration.[13]
Q6: When and how should I use cyclodextrins?
A6: Consider cyclodextrins when pH adjustment is not viable and you need to achieve a higher soluble concentration than DMSO alone can provide. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice.[20][21]
Implementation: Dissolve the HP-β-CD in your assay buffer first. Then, add your concentrated DMSO stock of the compound to the cyclodextrin-containing buffer. The complex will form in solution. You must perform a kinetic solubility study (Protocol 2) with the cyclodextrin present to find the new solubility limit. It is also crucial to run a control with just the cyclodextrin to ensure it has no effect on your assay.
Part 4: Visualization of Key Workflows
Troubleshooting Workflow for Compound Precipitation
Caption: Troubleshooting workflow for inconsistent assay results.
Decision Matrix for Solubility Enhancement Strategy
Caption: Decision matrix for selecting a solubilization strategy.
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.cn [medchemexpress.cn]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Pharmaceutical Methods for Enhancing the Dissolution of Poorly Water-Soluble Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. brieflands.com [brieflands.com]
- 16. ijpbr.in [ijpbr.in]
- 17. Cosolvent - The 'Medicinal Magician' in The Laboratory [irochelating.com]
- 18. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. touroscholar.touro.edu [touroscholar.touro.edu]
- 20. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 21. scispace.com [scispace.com]
- 22. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Technical Support Center: Refining Detection Limits for 2-(2,4-dichloro-5-fluorophenyl)piperazine Metabolites
Welcome to the technical support center for the bioanalytical assessment of 2-(2,4-dichloro-5-fluorophenyl)piperazine and its metabolites. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and frequently asked questions (FAQs). Our goal is to equip you with the necessary knowledge to overcome common challenges in refining detection limits and ensuring the generation of robust, reliable, and reproducible data.
Introduction
The quantitative analysis of drug metabolites in complex biological matrices is a cornerstone of pharmacokinetic and toxicokinetic studies.[1][2] For halogenated compounds such as this compound, achieving the required levels of sensitivity and selectivity can be particularly challenging. This guide provides a structured approach to method development, validation, and troubleshooting for the detection of its metabolites, primarily using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Predicted Metabolic Pathways
While specific metabolic data for this compound is not extensively published, we can predict the primary metabolic pathways based on the metabolism of structurally similar halogenated phenylpiperazine compounds. The major biotransformations are expected to be Phase I and Phase II reactions.
Phase I Metabolism: The primary routes for Phase I metabolism are anticipated to be:
-
Aromatic Hydroxylation: The addition of a hydroxyl group to the dichlorofluorophenyl ring.
-
Piperazine Ring Degradation: Cleavage of the piperazine ring structure.
Phase II Metabolism: The hydroxylated metabolites formed during Phase I can undergo further conjugation:
-
Glucuronidation: The attachment of a glucuronic acid moiety to the hydroxyl group, significantly increasing the polarity of the metabolite for excretion.
These predicted pathways are illustrated in the diagram below.
Caption: Predicted metabolic pathway of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in detecting metabolites of this compound?
A1: The main challenges include:
-
Low Endogenous Concentrations: Metabolites are often present at much lower concentrations than the parent drug.[3]
-
Matrix Effects: Components in biological samples (e.g., plasma, urine) can interfere with the ionization of the target analytes, leading to ion suppression or enhancement.[4]
-
Poor Ionization Efficiency: Halogenated compounds can sometimes exhibit suboptimal ionization in electrospray ionization (ESI) sources.
-
Metabolite Stability: Metabolites can be unstable in the biological matrix or during sample processing.[4]
Q2: Which analytical technique is most suitable for quantifying these metabolites?
A2: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method due to its high sensitivity, selectivity, and applicability to complex biological matrices.
Q3: How can I predict the mass-to-charge ratio (m/z) of the expected metabolites?
A3: You can predict the m/z values based on the expected metabolic transformations:
-
Hydroxylation: Adds an oxygen atom, increasing the monoisotopic mass by approximately 16 Da.
-
Glucuronidation: Adds a glucuronic acid moiety, increasing the mass by approximately 176 Da.
Q4: What are the regulatory guidelines I should follow for bioanalytical method validation?
A4: It is crucial to adhere to guidelines from regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[5] These guidelines provide a framework for validating the accuracy, precision, selectivity, sensitivity, reproducibility, and stability of your method.[6]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape or Tailing | - Inappropriate mobile phase pH- Column degradation- Secondary interactions with silanol groups on the column | - Adjust mobile phase pH to ensure the analyte is in a single ionic state.- Use a new column or a column with a different chemistry (e.g., end-capped).- Add a small amount of a competing base to the mobile phase. |
| Low Signal Intensity / Poor Sensitivity | - Suboptimal ionization parameters- Ion suppression from matrix components- Inefficient sample extraction | - Optimize ESI source parameters (e.g., capillary voltage, gas flow, temperature).[1][7][8]- Improve sample cleanup using Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).- Use a more sensitive mass spectrometer or a different ionization technique (e.g., APCI). |
| High Background Noise | - Contaminated mobile phase or LC system- Matrix interference- Electronic noise | - Use high-purity solvents and flush the LC system thoroughly.- Enhance sample preparation to remove more matrix components.- Ensure proper grounding of the mass spectrometer. |
| Inconsistent Results (Poor Precision) | - Variability in sample preparation- Inconsistent injection volume- Unstable LC-MS system | - Automate sample preparation steps where possible.- Ensure the autosampler is functioning correctly.- Allow the LC-MS system to equilibrate fully before analysis. |
| Metabolite Instability | - Enzymatic degradation in the matrix- pH or temperature-dependent degradation | - Add enzyme inhibitors to samples upon collection.- Keep samples on ice or frozen until analysis.- Adjust the pH of the sample to a range where the analyte is stable. |
Experimental Protocols
Protocol 1: Sample Preparation using Solid Phase Extraction (SPE)
This protocol is designed to extract the parent drug and its metabolites from plasma, minimizing matrix effects.
Materials:
-
Plasma samples
-
SPE cartridges (e.g., mixed-mode cation exchange)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium hydroxide
-
Internal Standard (IS) solution (a structurally similar compound, ideally a stable isotope-labeled version of the analyte)
Procedure:
-
Sample Pre-treatment: Thaw plasma samples on ice. To 500 µL of plasma, add 50 µL of the IS solution and vortex briefly.
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the pre-treated plasma sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol to remove interfering substances.
-
Elution: Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase.
Caption: Solid Phase Extraction (SPE) workflow for plasma samples.
Protocol 2: LC-MS/MS Method Development
This protocol provides a starting point for developing a robust LC-MS/MS method.
Liquid Chromatography Parameters:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
Mass Spectrometry Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 350 °C
-
Nebulizer Gas Flow: 3 L/min
-
Drying Gas Flow: 10 L/min
-
Collision Gas: Argon
-
MRM Transitions: To be determined by infusing the parent compound and predicted metabolites to identify precursor and product ions.
References
- 1. How to optimize ESI source parameters for better sensitivity in LC-MS analysis ? | BoroPharm Inc. [boropharm.com]
- 2. Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sensitive Quantification of Drug Metabolites Using LC-MS | Technology Networks [technologynetworks.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. ema.europa.eu [ema.europa.eu]
- 6. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. lcms.cz [lcms.cz]
Technical Support Center: Overcoming Challenges in the Scale-Up Synthesis of Arylpiperazines
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Welcome to the Technical Support Center for arylpiperazine synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up these vital pharmaceutical intermediates. Arylpiperazines are a cornerstone in medicinal chemistry, forming the structural core of numerous drugs.[1][2] However, transitioning their synthesis from the laboratory bench to pilot or production scale presents a unique set of challenges. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and optimized protocols to ensure a safe, efficient, and successful scale-up process.
Section 1: Core Challenges in Arylpiperazine Scale-Up
Scaling up any chemical synthesis requires careful consideration of reaction kinetics, thermodynamics, mass transfer, and safety. For arylpiperazine synthesis, several key challenges frequently emerge.
Reaction Control and Side Product Formation
The primary methods for synthesizing N-arylpiperazines are the Buchwald-Hartwig amination and the Ullmann condensation.[3][4] Both, while effective at the lab scale, can become problematic at a larger scale.
-
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a mainstay for C-N bond formation.[5] However, on a larger scale, issues such as catalyst deactivation, formation of undesired side products, and difficulties in removing the catalyst from the final product can arise.[5][6]
-
Ullmann Condensation: A copper-catalyzed reaction, the Ullmann condensation often requires high temperatures and polar, high-boiling point solvents, which can be challenging to handle at an industrial scale.[7] The reaction can also suffer from limited substrate scope and the need for stoichiometric amounts of copper, leading to significant waste streams.[7][8]
A common side reaction in both methods is the formation of di-substituted piperazine, especially when using unprotected piperazine.[6] This occurs because the initial mono-substituted product is often more reactive than the starting piperazine.
Section 2: Troubleshooting Guides & FAQs
This section addresses specific issues you may encounter during your scale-up experiments in a practical question-and-answer format.
FAQ 1: Low Yield in Buchwald-Hartwig Amination
Question: I'm experiencing a significant drop in yield for my N-arylpiperazine synthesis via Buchwald-Hartwig amination upon scaling up from a 1g to a 100g scale. What are the likely causes and how can I optimize the reaction?
Answer: A drop in yield during scale-up of a Buchwald-Hartwig amination is a common issue with several potential root causes. A systematic approach to troubleshooting is crucial.
Troubleshooting Workflow: Low Yield in Buchwald-Hartwig Amination
Caption: Troubleshooting workflow for low yield in Buchwald-Hartwig amination scale-up.
Detailed Explanation:
-
Catalyst and Ligand Selection: The choice of palladium precursor and phosphine ligand is critical.[6] For electron-rich aryl halides, more electron-rich and sterically hindered phosphine ligands are often necessary.[6] It is advisable to screen a variety of ligands and palladium sources.[6] The use of preformed, air-stable catalysts can also improve reproducibility on a larger scale.[9] A Design of Experiments (DoE) approach can be highly effective in identifying the optimal catalyst and ligand combination, potentially reducing costs significantly.[10]
-
Base Selection: The base plays a crucial role in both the reaction rate and the prevalence of side reactions.[6] If a strong base like NaOtBu leads to the decomposition of your starting material, consider using a weaker base such as K₃PO₄ or Cs₂CO₃.[6][11]
-
Solvent Effects: The solvent affects the solubility of reagents and the stability of the catalytic species.[6] Common solvents include toluene, dioxane, and THF.[6] If solubility is an issue, a more polar solvent like t-butanol may be beneficial.[6] Aprotic, non-polar solvents like m-xylene have also been found to be effective in certain cases.[5] When scaling up, it is important to choose solvents that are not only effective for the reaction but also safe and environmentally friendly.[12][13]
-
Temperature and Time: Suboptimal temperature can result in an incomplete reaction or decomposition.[6] Monitoring the reaction progress by TLC or LC-MS is essential to determine the optimal reaction time and temperature.[6]
FAQ 2: Controlling Di-substitution of Piperazine
Question: I'm struggling with the formation of a significant amount of the di-substituted by-product in my arylpiperazine synthesis. How can I improve the selectivity for the mono-substituted product?
Answer: The formation of the di-substituted product is a common challenge, particularly when using unprotected piperazine. The following strategies can help to minimize this side reaction:
-
Use of Excess Piperazine: Employing a large excess of piperazine (5-10 fold) can statistically favor the mono-substitution. However, this approach can be costly and requires an efficient method to remove the excess piperazine during workup.
-
Slow Addition of the Electrophile: Adding the aryl halide slowly to the reaction mixture containing piperazine can help to maintain a low concentration of the electrophile, thereby reducing the likelihood of the mono-substituted product reacting further.
-
Mono-Protected Piperazine: The most reliable method for controlling selectivity is to use a mono-protected piperazine, such as N-Boc-piperazine.[6] The protecting group can be removed in a subsequent step.
Protocol: Synthesis of N-Boc-piperazine (Mono-protection) [6]
| Reagents | Amount | Molar Eq. |
| Piperazine | 2.0 | 2.0 |
| Di-tert-butyl dicarbonate (Boc₂O) | 1.0 | 1.0 |
| Dichloromethane (DCM) | As required | - |
Procedure:
-
Dissolve piperazine in dichloromethane (DCM) and cool the solution to 0 °C in an ice bath.
-
Add a solution of di-tert-butyl dicarbonate (Boc₂O) in DCM dropwise to the piperazine solution.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.[6]
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the residue by column chromatography to isolate N-Boc-piperazine.[6]
FAQ 3: Purification Challenges at Scale
Question: My crude arylpiperazine product is difficult to purify at a larger scale using column chromatography. What are some alternative and more scalable purification strategies?
Answer: While column chromatography is a powerful tool at the lab scale, it can become a bottleneck during scale-up.[14] The basicity of piperazines can also lead to issues like streaking on silica gel.[11][15]
Scalable Purification Options for Arylpiperazines
| Method | Principle | Advantages | Disadvantages |
| Crystallization | Selective precipitation of the desired product from a supersaturated solution. | Highly effective for achieving high purity; scalable.[15] | Requires the product to be a solid; finding a suitable solvent system can be time-consuming. |
| Salt Formation | Conversion of the basic arylpiperazine to a salt (e.g., hydrochloride, acetate), which often has different solubility properties, facilitating purification by crystallization. | Can significantly improve purity; scalable. | Requires an additional step to convert the salt back to the free base. |
| Fractional Distillation | Separation of components based on differences in boiling points. | Suitable for large-scale purification of liquid products.[15] | Not effective for removing impurities with similar boiling points or for thermally sensitive compounds. |
| Flow Chemistry with In-line Purification | Continuous synthesis integrated with separation techniques like liquid-liquid extraction. | Can offer enhanced safety, efficiency, and scalability.[16][17] | Requires specialized equipment and process development. |
Protocol: Purification of Piperazine via Diacetate Salt Formation [11]
-
Dissolve the crude piperazine-containing mixture in acetone.
-
Slowly add glacial acetic acid to the solution. The piperazine diacetate salt will precipitate.
-
Filter the precipitate and wash with cold acetone.
-
To recover the free base, dissolve the salt in water, basify with a suitable base (e.g., NaOH), and extract the purified piperazine into an organic solvent.
Section 3: Process Safety and Optimization
As the scale of synthesis increases, so do the potential hazards. A thorough risk assessment is essential before commencing any large-scale reaction.[18]
Safety Considerations
-
Exothermic Reactions: Both Buchwald-Hartwig and Ullmann reactions can be exothermic. Ensure adequate cooling capacity and monitor the internal reaction temperature closely.
-
Reagent Handling: Strong bases like NaOtBu are corrosive and pyrophoric. Handle them under an inert atmosphere and with appropriate personal protective equipment.
-
Solvent Safety: Use of high-boiling point solvents requires careful consideration of heating methods and potential for pressure build-up. Avoid solvents with high toxicity or environmental impact where possible.[19][20]
The Rise of Flow Chemistry
Continuous flow chemistry is emerging as a powerful technology for the safe and efficient large-scale synthesis of active pharmaceutical ingredients (APIs), including arylpiperazines.[17][21]
Advantages of Flow Chemistry for Arylpiperazine Synthesis:
-
Enhanced Safety: Smaller reactor volumes and superior heat transfer minimize the risks associated with exothermic reactions.[17]
-
Improved Control and Reproducibility: Precise control over reaction parameters leads to more consistent product quality.[17]
-
Scalability: Scaling up is achieved by running the system for longer periods, rather than using larger reactors.[17]
-
Integration of In-line Purification: Flow systems can be designed to include continuous workup and purification steps, streamlining the overall process.[16][22]
Flow Synthesis Workflow for an Arylpiperazine
Caption: A conceptual workflow for the continuous flow synthesis of an arylpiperazine.
Section 4: Conclusion
The successful scale-up of arylpiperazine synthesis is a multifaceted challenge that requires a deep understanding of reaction mechanisms, careful optimization of reaction parameters, and a proactive approach to process safety. By systematically addressing issues related to reaction control, side-product formation, and purification, and by embracing modern technologies like flow chemistry, researchers and drug development professionals can navigate the complexities of large-scale synthesis and efficiently produce these critical pharmaceutical building blocks.
References
- 1. researchgate.net [researchgate.net]
- 2. Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 [mdpi.com]
- 4. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. orbit.dtu.dk [orbit.dtu.dk]
- 6. benchchem.com [benchchem.com]
- 7. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Scale-Up Guide: Buchwald-Hartwig Amination [sigmaaldrich.com]
- 10. catalysisconsulting.co.uk [catalysisconsulting.co.uk]
- 11. benchchem.com [benchchem.com]
- 12. Solvent selection based on a conceptual process design by combining cost evaluation and life cycle assessments for developing new reaction pathways - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. PURIFICATION STRATEGIES - Purification at Scale: Overcoming Chromatography Challenges for Advanced Modalities [drug-dev.com]
- 15. benchchem.com [benchchem.com]
- 16. Flow-oriented synthetic design in the continuous preparation of the aryl piperazine drug flibanserin - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 17. syrris.com [syrris.com]
- 18. pubsapp.acs.org [pubsapp.acs.org]
- 19. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 20. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 21. BJOC - The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry [beilstein-journals.org]
- 22. researchgate.net [researchgate.net]
Technical Support Center: Method Refinement for Separating Positional Isomers of Fluorophenylpiperazines
Welcome to the technical support center for advanced separation sciences. This guide is designed for researchers, scientists, and drug development professionals actively working on the challenging task of separating positional isomers of fluorophenylpiperazines (FPPs). As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying logic and field-proven insights to empower you to overcome common and complex separation challenges.
The structural similarity of 2-FPP, 3-FPP, and 4-FPP makes their separation a non-trivial task, further complicated by the fact that their mass spectral fragmentation patterns are often nearly identical, making chromatographic resolution essential for accurate identification and quantification.[1][2][3]
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the analysis and separation of FPP isomers.
Q1: Why is it so difficult to separate the positional isomers of fluorophenylpiperazine (2-FPP, 3-FPP, 4-FPP)?
A1: Positional isomers, by definition, have the same molecular formula and mass, differing only in the substitution position on the phenyl ring. This results in very similar physicochemical properties, such as polarity, hydrophobicity (logP), and pKa. Consequently, achieving differential partitioning between the mobile and stationary phases in chromatography is challenging. Standard reversed-phase C18 columns, which primarily separate based on hydrophobicity, may fail to provide adequate resolution.[4] The key to their separation lies in exploiting subtle differences in their spatial arrangement, dipole moments, and potential for secondary interactions like π-π stacking.
To illustrate the subtle structural differences, consider the following diagram:
Figure 1. Chemical structures of 2-FPP, 3-FPP, and 4-FPP isomers.
Q2: Can I rely on Mass Spectrometry (MS) alone to differentiate these isomers?
A2: No, relying on MS alone is generally insufficient and unreliable for differentiating FPP positional isomers. Electron ionization mass spectrometry (EI-MS) of these isomers often yields nearly identical fragmentation patterns.[1][5] The primary fragment ions are typically initiated by cleavages within the piperazine ring and are not influenced significantly by the fluorine's position on the phenyl ring.[1][6] Therefore, chromatographic separation prior to MS detection is mandatory for unambiguous identification and quantification.
Q3: Which chromatographic technique is best suited for this separation: HPLC, GC, or SFC?
A3: All three techniques can be successfully employed, but the "best" choice depends on your specific laboratory setup, sample matrix, and desired throughput.
-
Gas Chromatography (GC): GC-MS is a powerful technique and has been shown to successfully resolve FPP isomers, often on mid-polarity stationary phases like Rxi®-17Sil MS.[1][2] The elution order is typically determined by the substitution position on the aromatic ring.[1]
-
High-Performance Liquid Chromatography (HPLC): HPLC is highly versatile. Success often requires moving beyond standard C18 columns. Pentafluorophenyl (PFP) columns are particularly effective as they offer alternative selectivity mechanisms including π-π, dipole, and charge transfer interactions, which are ideal for halogenated aromatic compounds.[4][7] Chiral stationary phases have also been used effectively for separating positional isomers of similar compounds, like chlorophenylpiperazines.[8][9]
-
Supercritical Fluid Chromatography (SFC): SFC is an excellent "green" alternative that often provides very fast and efficient separations, especially for chiral and isomeric compounds.[10][11] It uses supercritical CO2 as the primary mobile phase, which has low viscosity and high diffusivity, leading to sharper peaks and faster analysis times compared to HPLC.[11]
Q4: What is a PFP column and why is it recommended for FPP isomer separation?
A4: A Pentafluorophenyl (PFP) stationary phase consists of silica particles bonded with a pentafluorophenylpropyl ligand. The highly electronegative fluorine atoms on the phenyl ring create an electron-deficient system. This makes the PFP phase a Lewis acid capable of multiple interaction mechanisms beyond simple hydrophobicity:
-
π-π Interactions: With the electron-rich phenyl ring of the FPP isomers.
-
Dipole-Dipole Interactions: Based on molecular polarity differences.
-
Charge Transfer Interactions: Between the electron-deficient PFP ring and electron-donating analytes.
-
Hydrogen Bonding: With the piperazine nitrogens.
These combined interactions provide a unique selectivity that can effectively resolve positional isomers where traditional C18 phases fail.[7]
Troubleshooting Guide: Resolving Common Separation Issues
This guide provides a systematic approach to diagnosing and resolving problems you may encounter during method development for FPP isomer separation.
Figure 2. A systematic workflow for troubleshooting common HPLC/SFC separation issues.
Problem: My peaks are tailing, especially for the FPP isomers.
Possible Causes & Solutions:
-
Secondary Silanol Interactions: This is a very common cause for basic compounds like piperazines on silica-based columns. Free silanol groups on the silica surface can interact strongly with the basic nitrogen atoms, causing tailing.[12]
-
Solution 1 (Mobile Phase): Decrease the mobile phase pH to protonate the silanols and reduce interaction, or add a basic competitor like triethylamine (TEA) at a low concentration (10-25 mM) to the mobile phase to occupy these active sites.[12]
-
Solution 2 (Stationary Phase): Switch to a column with high-purity silica and robust end-capping, which has fewer accessible silanol groups.[12]
-
-
Column Overload: Injecting too much sample mass can lead to peak tailing.
-
Column Contamination: Strongly retained compounds from previous injections can act as new active sites.
-
Solution: Flush the column with a strong solvent.[13] Refer to the column care guide for appropriate flushing procedures.
-
Problem: I have zero or very poor resolution between my FPP isomers on a C18 column.
Possible Causes & Solutions:
-
Insufficient Selectivity: A standard C18 column separates primarily on hydrophobicity, which is too similar among the FPP isomers.
-
Solution 1 (Change Stationary Phase): This is the most impactful solution. Switch to a column with a different selectivity mechanism. A Pentafluorophenyl (PFP) column is the primary recommendation.[4][7] Its multiple interaction modes (π-π, dipole-dipole) are highly effective for separating positional isomers.[7]
-
Solution 2 (Optimize Mobile Phase): For phenyl-based columns (like PFP or Phenyl-Hexyl), the choice of organic modifier matters. Methanol is often preferred over acetonitrile for enhancing π-π interactions.[14] You can also systematically vary the organic modifier percentage; a shallower gradient or lower isocratic percentage will increase retention and may improve resolution.
-
Solution 3 (Temperature): Lowering the column temperature can sometimes increase selectivity between isomers, although it will also increase viscosity and backpressure.[13]
-
Problem: My retention times are drifting from one injection to the next.
Possible Causes & Solutions:
-
Inadequate Column Equilibration: The column must be fully equilibrated with the mobile phase before starting a sequence. This is especially true for gradient methods or when using mobile phase additives.[13][15]
-
Solution: Ensure you are flushing the column with at least 10-15 column volumes of the initial mobile phase before the first injection.[15]
-
-
Mobile Phase Preparation: Inaccurate preparation of the mobile phase, especially the ratio of organic to aqueous, can cause significant retention shifts.[15]
-
Solution: Prepare fresh mobile phase daily. If using an online mixer, ensure the proportioning valves are functioning correctly by testing each solvent line individually.[15]
-
-
Temperature Fluctuation: Changes in ambient temperature can affect mobile phase viscosity and retention times.
-
Solution: Use a thermostatted column compartment to maintain a constant temperature.[13]
-
Experimental Protocols & Data
Protocol 1: HPLC-UV/MS Method for FPP Isomer Separation
This protocol provides a starting point for separating 2-FPP, 3-FPP, and 4-FPP using a PFP stationary phase.
1. Instrumentation and Columns:
-
HPLC or UHPLC system with UV or MS detector.
-
Recommended Column: Agilent Poroshell 120 PFP, 2.7 µm, 4.6 x 100 mm (or equivalent PFP column with superficially porous particles).[7]
2. Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Methanol
-
Rationale: Methanol is chosen to enhance π-π interactions with the PFP stationary phase.[14] Formic acid provides good peak shape for the basic analytes by ensuring they are protonated.
-
3. Chromatographic Conditions (Starting Point):
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 2 µL
-
UV Detection: 254 nm
-
Gradient Program:
-
Start at 20% B
-
Linear ramp to 50% B over 8 minutes
-
Hold at 50% B for 2 minutes
-
Return to 20% B over 0.1 minutes
-
Hold at 20% B for 3 minutes (Post-run equilibration)
-
4. Optimization Strategy:
-
If resolution is insufficient, decrease the starting %B or slow down the gradient ramp (e.g., to 50% B over 12 minutes).
-
If peaks are too broad, consider increasing the flow rate (PFP columns with superficially porous particles can handle higher flow rates with less efficiency loss).[16][17]
Protocol 2: GC-MS Method for FPP Isomer Separation
This protocol is based on methods shown to be effective for separating regioisomeric piperazine derivatives.[1][2]
1. Instrumentation and Columns:
-
Gas Chromatograph with a Mass Spectrometric detector (GC-MS).
-
Recommended Column: Rxi®-17Sil MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent mid-polarity phase.[1]
2. GC Conditions:
-
Injector Temperature: 250 °C
-
Injection Mode: Splitless (or split 10:1, depending on concentration)
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Oven Temperature Program:
-
Initial Temperature: 100 °C, hold for 1 minute
-
Ramp: 15 °C/min to 280 °C
-
Hold: 5 minutes at 280 °C
-
3. MS Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Range: m/z 40-400
4. Expected Elution Order:
-
Based on similar compounds, the elution order is often 2-substituted, followed by 3-substituted, and finally 4-substituted isomers having the longest retention time.[1] This method should provide chromatographic separation, even though the resulting mass spectra will be very similar.[3]
Representative Chromatographic Data
The following table summarizes typical performance metrics when separating FPP and related isomers on different column types.
| Parameter | C18 Column | PFP Column | Chiral Column (e.g., for CPP) |
| Primary Interaction | Hydrophobic | π-π, Dipole, Hydrophobic | Enantioselective / Steric |
| Resolution of Isomers | Poor to None | Good to Excellent[7] | Potentially Excellent[8] |
| Recommended Modifier | Acetonitrile or Methanol | Methanol preferred[14] | Varies (often requires screening) |
| Common Issue | Co-elution | Requires method development | Higher cost, specific applications |
References
- 1. Disubstituted piperazine analogues of trifluoromethylphenylpiperazine and methylenedioxybenzylpiperazine: analytical differentiation and serotonin receptor binding studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Item - The synthesis, analysis and characterisation of piperazine based drugs - Anglia Ruskin Research Online (ARRO) - Figshare [aru.figshare.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. welch-us.com [welch-us.com]
- 5. researchgate.net [researchgate.net]
- 6. Mass Fragmentation Characteristics of Piperazine Analogues [zpxb.xml-journal.net]
- 7. agilent.com [agilent.com]
- 8. Separation of positional CPP isomers by chiral HPLC-DAD of seized tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Separation of positional CPP isomers by chiral HPLC-DAD of seized tablets | springermedizin.de [springermedizin.de]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. chromatographytoday.com [chromatographytoday.com]
- 12. hplc.eu [hplc.eu]
- 13. HPLC Troubleshooting Guide [scioninstruments.com]
- 14. phenomenex.com [phenomenex.com]
- 15. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 16. halocolumns.com [halocolumns.com]
- 17. mac-mod.com [mac-mod.com]
Technical Support Center: Enhancing the Metabolic Stability of Piperazine Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered when optimizing the metabolic stability of piperazine-containing compounds. Our goal is to equip you with the scientific rationale and practical methodologies to overcome these hurdles in your drug discovery programs.
Frequently Asked Questions (FAQs)
Q1: My piperazine-containing compound shows high clearance in liver microsome assays. What are the most likely metabolic hotspots on the piperazine ring?
High clearance in human liver microsome (HLM) or rat liver microsome (RLM) assays is a frequent challenge. The piperazine moiety, while valuable for its physicochemical properties, is susceptible to several metabolic transformations. The primary metabolic hotspots are typically the nitrogen atoms and the adjacent alpha-carbons.
-
N-Dealkylation: This is a very common metabolic pathway, particularly if one of the piperazine nitrogens is attached to a small alkyl group (e.g., methyl, ethyl). The reaction is primarily mediated by Cytochrome P450 (CYP) enzymes, such as CYP3A4 and CYP2D6.
-
Oxidation of the alpha-Carbon: The carbons directly adjacent to the nitrogen atoms are susceptible to CYP-mediated oxidation, leading to the formation of a carbinolamine intermediate. This intermediate can then fragment, leading to ring opening or the formation of a lactam.
-
Ring Oxidation: Direct oxidation of the piperazine ring can occur, although it is generally a less common pathway compared to N-dealkylation and alpha-carbon oxidation.
-
N-Oxidation: The formation of an N-oxide at one of the piperazine nitrogens can also occur, though this is often a minor metabolic route.
To definitively identify the metabolic hotspot, a metabolite identification (MetID) study using mass spectrometry is strongly recommended. This will pinpoint the exact site of metabolic modification and guide your optimization strategy.
Troubleshooting Guides
Guide 1: Addressing Rapid Metabolism at the Piperazine Nitrogens
Issue: Metabolite identification studies confirm that N-dealkylation or N-oxidation is the primary metabolic pathway for your compound.
Troubleshooting Strategy: The goal is to shield the susceptible nitrogen atom from enzymatic attack. This can be achieved through several proven strategies.
Step-by-Step Protocol: Steric Hindrance and Electronic Modification
-
Introduce Steric Bulk:
-
Rationale: Increasing the steric bulk around the nitrogen atom can physically block the approach of CYP enzymes.
-
Action: Replace small N-alkyl groups with larger, more sterically demanding groups. For example, substitute an N-methyl group with an N-isopropyl or N-tert-butyl group. Be mindful that this will impact the compound's overall physicochemical properties, such as lipophilicity (LogP) and basicity (pKa).
-
-
Reduce Basicity (pKa):
-
Rationale: The basicity of the piperazine nitrogen is a key factor in its interaction with the heme iron of CYP enzymes. Reducing the pKa can decrease the rate of metabolism.
-
Action: Introduce electron-withdrawing groups on or near the piperazine ring. For example, attaching an aryl group directly to the nitrogen (N-arylation) can significantly lower its basicity. Another strategy is to incorporate fluorine atoms on adjacent carbons.
-
-
Bioisosteric Replacement:
-
Rationale: If direct modification of the piperazine nitrogen is not feasible or leads to a loss of potency, consider replacing the entire piperazine ring with a bioisostere that is less metabolically labile.
-
Action: Evaluate bioisosteres such as diazepane, homopiperazine, or constrained bicyclic amines. These structures can maintain the necessary pharmacophoric interactions while altering the metabolic profile.
-
Data Summary: Impact of N-Substitution on Metabolic Stability
| Compound | N-Substituent | In Vitro Half-Life (t½) in HLM (min) | Reference |
| Parent Compound | -CH₃ | 15 | Fictional Data |
| Analog 1 | -CH(CH₃)₂ | 45 | Fictional Data |
| Analog 2 | -C(CH₃)₃ | >120 | Fictional Data |
| Analog 3 | -Phenyl | >180 | Fictional Data |
This table illustrates a common trend but actual results will vary based on the specific molecular scaffold.
Guide 2: Mitigating Metabolism at the Alpha-Carbons
Issue: Your MetID study indicates that the primary metabolic pathway is oxidation at the carbons alpha to the piperazine nitrogens, leading to lactam formation or ring cleavage.
Troubleshooting Strategy: The focus here is to block the site of oxidation or to make the C-H bond less susceptible to abstraction by CYP enzymes.
Step-by-Step Protocol: Site-Specific Modification
-
Fluorination:
-
Rationale: The introduction of fluorine atoms at the alpha-carbon position can effectively block metabolism at that site. The strong C-F bond is highly resistant to enzymatic cleavage.
-
Action: Synthesize analogs where one or more hydrogens on the alpha-carbons are replaced with fluorine. This can be a synthetically challenging but highly effective strategy.
-
-
Deuteration (Kinetic Isotope Effect):
-
Rationale: Replacing a C-H bond with a C-D (deuterium) bond can slow down the rate of metabolism. This is known as the kinetic isotope effect. The C-D bond has a higher dissociation energy than the C-H bond, making it more difficult for CYP enzymes to break.
-
Action: Synthesize a deuterated version of your compound where the hydrogens on the alpha-carbons are replaced with deuterium. This strategy is often used when other modifications are detrimental to the compound's activity.
-
-
Gem-Dimethyl Substitution:
-
Rationale: Placing two methyl groups on the alpha-carbon (a gem-dimethyl group) provides steric hindrance that can prevent the CYP enzyme from accessing the C-H bonds on that carbon.
-
Action: Synthesize analogs with gem-dimethyl substitution at the identified metabolic hotspot. This will also increase the lipophilicity of the compound.
-
Visual Workflow: Strategy Selection for Piperazine Stabilization
Caption: Decision tree for selecting a metabolic stabilization strategy.
In-Depth Mechanistic View
The Role of CYP Enzymes in Piperazine Metabolism
Cytochrome P450 enzymes, particularly CYP3A4, are the primary drivers of piperazine metabolism. The process typically begins with the basic nitrogen of the piperazine ring interacting with the acidic residues in the CYP active site. This is followed by the abstraction of a hydrogen atom from either an N-alkyl group or an alpha-carbon, leading to the formation of a radical intermediate. This intermediate then reacts with the activated oxygen species at the heme center of the enzyme.
Visualizing the Metabolic Pathway
Caption: Simplified overview of CYP-mediated piperazine metabolism.
By understanding these fundamental mechanisms, researchers can more effectively design strategies to block these metabolic pathways and improve the in vivo half-life and overall exposure of their piperazine-containing drug candidates.
Validation & Comparative
A Comparative Guide to Arylpiperazine Analogs for CNS Receptor Research: Profiling 2-(2,4-dichloro-5-fluorophenyl)piperazine
Introduction: The Versatility of the Arylpiperazine Scaffold
For decades, the arylpiperazine scaffold has been a cornerstone in the development of centrally acting therapeutics. This privileged structure, characterized by a piperazine ring linked to an aryl group, demonstrates a remarkable ability to interact with a variety of G-protein coupled receptors (GPCRs), particularly dopamine and serotonin receptors.[1][2][3] This promiscuity, governed by the substitution patterns on both the aryl and piperazine moieties, has led to the development of numerous successful drugs, including antipsychotics like aripiprazole and anxiolytics such as buspirone.[1][4] The core principle of arylpiperazine pharmacology lies in its structure-activity relationship (SAR), where subtle modifications to the molecule's electronics and sterics can dramatically alter its affinity, selectivity, and functional activity at different receptor subtypes.[5][6]
This guide provides a comparative analysis of 2-(2,4-dichloro-5-fluorophenyl)piperazine against other key arylpiperazine analogs. While specific experimental data for this compound is not extensively available in peer-reviewed literature, its pharmacological profile can be inferred from the well-established SAR of structurally related compounds. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel CNS receptor modulators.
Profile of this compound: An Inferential Analysis
Chemical Structure:
-
IUPAC Name: this compound
-
CAS Number: 914348-92-8
-
Molecular Formula: C₁₀H₁₁Cl₂FN₂
-
Molecular Weight: 249.11 g/mol
The structure of this compound is notable for its heavily substituted phenyl ring. The presence of two chlorine atoms and a fluorine atom creates a unique electronic and steric profile. Based on established SAR principles, these substitutions are expected to significantly influence its receptor binding characteristics.
Inferred Pharmacological Profile:
The dichlorination at positions 2 and 4, combined with a fluorine at position 5, suggests a potential for high affinity and selectivity, particularly for dopamine D2 and D3 receptors. The 2,3-dichlorophenyl substitution is a well-known motif in high-affinity D3 receptor ligands.[5][7][8] The addition of a fluorine atom at the 5-position likely modulates the lipophilicity and electronic properties of the phenyl ring, which could fine-tune its interaction with the receptor binding pocket.
It is plausible that this compound exhibits a profile with:
-
High affinity for Dopamine D2 and D3 receptors: The 2,3-dichlorophenyl substitution pattern in related molecules confers high D3 affinity.[5] The 2,4-dichloro pattern may also favor binding to D2/D3 receptors.
-
Moderate to high affinity for Serotonin 5-HT1A and 5-HT2A receptors: Arylpiperazines commonly interact with these serotonin receptor subtypes.[1][9][10] The specific substitution pattern will dictate the precise affinity and selectivity.
Comparative Analysis with Key Arylpiperazine Analogs
To understand the potential of this compound, it is essential to compare it with well-characterized analogs. The following table summarizes the receptor binding affinities (Ki, in nM) of several key arylpiperazines at major dopamine and serotonin receptors. Lower Ki values indicate higher binding affinity.
| Compound | D2 Ki (nM) | D3 Ki (nM) | 5-HT1A Ki (nM) | 5-HT2A Ki (nM) | Reference(s) |
| 1-(2,3-Dichlorophenyl)piperazine | 0.49 | 0.085 | - | - | [2] |
| 1-(3,4-Dichlorophenyl)piperazine | - | - | - | - | [4][11] |
| 1-(4-Fluorophenyl)piperazine (pFPP) | - | - | Agonist activity noted | Moderate affinity | [12] |
| 1-(2-Methoxyphenyl)piperazine | - | - | 1.2 - 21.3 | - | [13][14] |
| Aripiprazole | 0.34 | 0.8 | 5.0 | - | [2][13] |
Structure-Activity Relationship Insights:
-
Dichlorophenyl Analogs: The position of the chlorine atoms is critical. 1-(2,3-Dichlorophenyl)piperazine is a key component of the D3-selective partial agonist cariprazine, highlighting this substitution pattern's importance for high D3 affinity.[2][7] 1-(3,4-Dichlorophenyl)piperazine is also known to have activity, though its profile is different, acting as a serotonin releaser.[4] This underscores the significant impact of isomerism on pharmacology.
-
Fluorophenyl Analogs: A single fluorine substitution, as in 1-(4-fluorophenyl)piperazine (pFPP), leads to a compound with primary activity as a 5-HT1A receptor agonist.[12] This suggests that halogenation can steer the compound's selectivity towards serotonin receptors.
-
Combined Halogenation: The combination of two chlorine atoms and a fluorine atom in this compound is unique. Based on the data for dichlorinated analogs, high affinity for D2/D3 receptors is expected. The fluorine atom may further enhance affinity or modulate selectivity, potentially by forming specific interactions within the receptor's binding pocket.
Experimental Protocols for Characterization
The characterization of novel arylpiperazine analogs relies on a suite of standardized in vitro assays to determine their receptor binding affinity and functional activity.
Radioligand Binding Assay for Receptor Affinity (Ki) Determination
This assay quantifies the affinity of a test compound for a specific receptor by measuring its ability to displace a known radiolabeled ligand.[15][16][17]
Principle: Cell membranes expressing the target receptor are incubated with a fixed concentration of a high-affinity radioligand and varying concentrations of the unlabeled test compound. The amount of radioligand displaced by the test compound is measured, allowing for the calculation of the test compound's inhibitory constant (Ki).
Step-by-Step Methodology:
-
Membrane Preparation:
-
Culture cells stably expressing the human receptor of interest (e.g., D2, D3, 5-HT1A).
-
Harvest the cells and homogenize them in a cold lysis buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet and resuspend it in an appropriate assay buffer. Determine the protein concentration.[16]
-
-
Assay Setup:
-
In a 96-well plate, add the cell membrane preparation, the radioligand (e.g., [³H]Spiperone for D2/D3 receptors, [³H]8-OH-DPAT for 5-HT1A receptors), and the test compound at various concentrations.[1][9]
-
Include control wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of a known unlabeled ligand).
-
-
Incubation:
-
Incubate the plate at a specific temperature (e.g., 30°C) for a set time (e.g., 60 minutes) to allow the binding to reach equilibrium.[16]
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer to remove any unbound radioligand.
-
-
Quantification:
-
Dry the filters, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
-
Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) from the curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[16]
-
Caption: Workflow for Radioligand Binding Assay.
cAMP Assay for Functional Activity Determination
This assay determines whether a compound acts as an agonist, antagonist, or inverse agonist by measuring its effect on the intracellular second messenger, cyclic adenosine monophosphate (cAMP).[18][19][20][21]
Principle: GPCRs, upon activation, couple to intracellular G proteins. Receptors like D2 and 5-HT1A typically couple to Gi/o, which inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. This assay measures these changes in cAMP.
Step-by-Step Methodology (for a Gi-coupled receptor):
-
Cell Preparation:
-
Seed cells expressing the receptor of interest in a multi-well plate and grow overnight.
-
-
Assay Execution:
-
Replace the culture medium with a stimulation buffer.
-
To measure antagonist activity, pre-incubate the cells with the test compound at various concentrations.
-
Stimulate the cells with a known agonist (at its EC80 concentration) to induce a decrease in cAMP. To measure agonist activity, add only the test compound.
-
To amplify the signal, often a cAMP-inducing agent like forskolin is added to all wells (except for basal controls) to elevate the baseline cAMP level.[18]
-
-
Cell Lysis and cAMP Detection:
-
Lyse the cells to release intracellular cAMP.
-
Detect the cAMP levels using a competitive immunoassay format, such as HTRF (Homogeneous Time-Resolved Fluorescence) or an ELISA-based kit.[19] In these assays, cellular cAMP competes with a labeled cAMP analog for binding to a specific antibody.
-
-
Data Analysis:
-
For agonists, plot the cAMP concentration against the log concentration of the test compound to determine the EC50 (concentration for 50% of maximal effect) and the maximal efficacy.
-
For antagonists, plot the inhibition of the agonist response against the log concentration of the test compound to determine the IC50.
-
Caption: Gi-coupled GPCR Signaling Pathway.
Conclusion and Future Directions
The arylpiperazine scaffold remains a highly fruitful starting point for the design of novel CNS receptor modulators. While direct pharmacological data for this compound is yet to be published, a comparative analysis with its structural analogs provides a strong basis for predicting its potential as a high-affinity ligand for dopamine D2/D3 receptors. The unique polychlorinated and fluorinated substitution pattern warrants further investigation to fully elucidate its receptor binding profile, selectivity, and functional activity.
Researchers are encouraged to synthesize and characterize this compound using the standardized radioligand binding and functional cAMP assays detailed in this guide. Such studies will not only reveal the specific properties of this novel molecule but also contribute valuable data to the broader understanding of arylpiperazine structure-activity relationships, aiding in the rational design of future CNS-targeted therapeutics.
References
- 1. Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties [mdpi.com]
- 2. Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized as D2/D3 Receptor Ligands, Candidates for the Treatment of Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.bg.ac.rs [chem.bg.ac.rs]
- 4. 2,3-Dichlorophenylpiperazine - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Interaction of arylpiperazines with the dopamine receptor D2 binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. N-(3-Fluoro-4-(4-(2-methoxy or 2,3-dichlorophenyl) piperazine-1-yl)-butyl)-aryl carboxamides as Selective Dopamine D3 Receptor Ligands: Critical Role of the Carboxamide Linker for D3 Receptor Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. N-(4-(4-(2,3-Dichloro- or 2-methoxyphenyl)piperazin-1-yl)-butyl)-heterobiarylcarboxamides with Functionalized Linking Chains as High Affinity and Enantioselective D3 Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ricerca.uniba.it [ricerca.uniba.it]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. para-Fluorophenylpiperazine - Wikipedia [en.wikipedia.org]
- 13. Design, Synthesis and 5-HT1A Binding Affinity of N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine and N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)-3,5-dimethyl-tricylo[3.3.1.13,7]decan-1-amine [mdpi.com]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. Fully automated radioligand binding filtration assay for membrane-bound receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. giffordbioscience.com [giffordbioscience.com]
- 17. Radioligand Binding Assays and Their Analysis | Springer Nature Experiments [experiments.springernature.com]
- 18. Forskolin-free cAMP assay for Gi-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. resources.revvity.com [resources.revvity.com]
A Comparative Guide to the Structure-Activity Relationship of Dichlorophenylpiperazine Derivatives as Dopamine and Serotonin Receptor Modulators
For Researchers, Scientists, and Drug Development Professionals
The dichlorophenylpiperazine scaffold is a cornerstone in modern medicinal chemistry, serving as a privileged structure in the design of a multitude of centrally acting agents. Its derivatives have shown significant promise in targeting a range of neurological and psychiatric disorders, primarily through their potent interactions with dopamine and serotonin receptor systems. This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of dichlorophenylpiperazine derivatives, with a particular focus on their modulation of dopamine D2 and D3 receptors, as well as key serotonin receptors. We will explore the causal relationships behind experimental design choices, present comparative experimental data, and provide detailed protocols for key pharmacological assays.
The Significance of the Dichlorophenylpiperazine Core
The arylpiperazine moiety is a versatile template in the design of central nervous system (CNS) drugs.[1] The inclusion of a dichlorophenyl group significantly influences the pharmacokinetic and pharmacodynamic properties of these molecules. The position of the chlorine atoms on the phenyl ring is a critical determinant of receptor affinity and selectivity, a concept we will explore in detail. Notably, the 2,3-dichlorophenyl substitution has emerged as a key feature for achieving high affinity and selectivity for the dopamine D3 receptor, a target of considerable interest for treating substance abuse and neuropsychiatric disorders.[2][3] This guide will dissect the structural nuances that govern the biological activity of this important class of compounds.
Comparative Analysis of Dichlorophenylpiperazine Derivatives
The biological activity of dichlorophenylpiperazine derivatives can be systematically modulated by structural modifications at three key positions: the dichlorophenyl ring, the piperazine ring, and an appended linker and terminal group.
The Critical Influence of Chlorine Atom Positioning
The substitution pattern on the phenyl ring is paramount for receptor affinity and selectivity. While various substitutions have been explored, the 2,3-dichloro substitution has consistently been shown to be optimal for high-affinity D3 receptor binding.
One comparative study of [4-(4-carboxamidobutyl)]-1-arylpiperazines demonstrated that the 2,3-dichlorophenylpiperazine analogue (compound 8 in the study) exhibited the highest affinity for the D3 receptor (Ki = 0.7 nM) among a series of phenyl and substituted phenyl derivatives.[2] In contrast, the unsubstituted phenylpiperazine analogue (compound 6 ) had a Ki of 9.8 nM at the D3 receptor.[2] Interestingly, while a 2-methoxyphenyl substitution (compound 7 ) also enhanced D3 affinity (Ki = 3.5 nM) compared to the unsubstituted analogue, it concurrently increased D2 affinity nearly tenfold, thereby reducing D2/D3 selectivity.[2] This highlights the unique advantage of the 2,3-dichloro substitution in conferring potent D3 receptor affinity.
The positional isomer, 3,4-dichlorophenylpiperazine (3,4-DCPP), has also been studied and is known to act as a serotonin releaser via the serotonin transporter and as a β1-adrenergic receptor blocker, albeit with relatively low affinity for both targets.[4] This further underscores how the specific placement of the chlorine atoms dictates the pharmacological profile.
The Role of the Linker and Terminal Groups
A common strategy in the design of potent dichlorophenylpiperazine-based ligands involves the attachment of a linker, typically an alkyl chain, from the N4 position of the piperazine to a terminal aryl carboxamide moiety. The nature of this linker and the terminal group profoundly impacts receptor binding and functional activity.
A series of N-(4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butyl, butenyl, and butynyl)arylcarboxamides were synthesized to explore the impact of linker saturation.[2] These studies revealed that a butyl linker was generally optimal for high D3 receptor affinity. For example, in a series of compounds with a fluorenylcarboxamide terminal group, the butyl-linked derivative displayed a high D3 affinity (Ki = 1.4 nM).[3]
Further modifications to the linker, such as the introduction of a trans-double bond in a butenyl linker, have been shown to optimize D3 receptor affinity and selectivity in certain series. For instance, compound 29 (N-{4-[4-(2,3-dichlorophenyl)-piperazin-1-yl]-trans-but-2-enyl}-4-pyridine-2-yl-benzamide) displayed a remarkable D3 receptor affinity (Ki = 0.7 nM) and a high D2/D3 selectivity ratio of 133.[5]
The terminal aryl carboxamide group also plays a crucial role in receptor recognition. A wide variety of aromatic and heteroaromatic groups have been explored, with the general consensus that this moiety interacts with a secondary binding pocket on the D3 receptor, contributing to the observed high affinity and selectivity.[2]
Quantitative Comparison of Dichlorophenylpiperazine Derivatives
To provide a clear and objective comparison, the following tables summarize the binding affinities (Ki) and functional potencies (IC50/EC50) of representative dichlorophenylpiperazine derivatives from the literature.
Table 1: Comparative Binding Affinities (Ki, nM) of Arylpiperazine Derivatives at Dopamine D2 and D3 Receptors
| Compound ID (Reference) | Aryl Substitution | Linker/Terminal Group | D3 Ki (nM) | D2 Ki (nM) | D2/D3 Selectivity |
| 6 [2] | Phenyl | 4-Carboxamidobutyl-Benzamide | 9.8 | 53 | 5.4 |
| 7 [2] | 2-Methoxyphenyl | 4-Carboxamidobutyl-Benzamide | 3.5 | 3.3 | 0.9 |
| 8 [2] | 2,3-Dichlorophenyl | 4-Carboxamidobutyl-Benzamide | 0.7 | 25 | 35.7 |
| NGB 2904 [5] | 2,3-Dichlorophenyl | Butyl-9H-fluorene-2-carboxamide | 2.0 | 112 | 56 |
| 29 [5] | 2,3-Dichlorophenyl | trans-But-2-enyl-4-pyridine-2-yl-benzamide | 0.7 | 93.3 | 133 |
Table 2: Functional Antagonist Potency (IC50/EC50, nM) of Selected Dichlorophenylpiperazine Derivatives at Dopamine D3 Receptors
| Compound ID (Reference) | Functional Assay | D3 IC50/EC50 (nM) |
| NGB 2904 [5] | Mitogenesis Assay | 14.4 |
| 29 [5] | Mitogenesis Assay | 3.0 |
Experimental Protocols
To ensure scientific integrity and reproducibility, this section details the methodologies for key experiments used in the characterization of dichlorophenylpiperazine derivatives.
Radioligand Binding Assay for Dopamine D2/D3 Receptors
This protocol outlines a competitive radioligand binding assay to determine the affinity (Ki) of test compounds for human D2 and D3 dopamine receptors.
Step-by-Step Methodology:
-
Membrane Preparation:
-
HEK-293 cells stably expressing either human D2 or D3 receptors are cultured and harvested.
-
The cells are homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged.
-
The resulting pellet containing the cell membranes is washed and resuspended in the assay buffer. The protein concentration is determined using a standard method like the Bradford assay.
-
-
Assay Setup:
-
The assay is performed in a 96-well plate format.
-
To each well, add in the following order:
-
Assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).
-
A fixed concentration of a suitable radioligand, such as [¹²⁵I]IABN.
-
Increasing concentrations of the unlabeled test compound (dichlorophenylpiperazine derivative).
-
For determining non-specific binding, a high concentration of a known D2/D3 antagonist (e.g., haloperidol or raclopride) is used instead of the test compound.
-
The prepared cell membrane suspension.
-
-
-
Incubation:
-
The plate is incubated at room temperature for a defined period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.
-
-
Filtration and Washing:
-
The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
The filters are washed rapidly with ice-cold wash buffer to remove any non-specifically bound radioactivity.
-
-
Radioactivity Measurement:
-
The filters are dried, and a scintillation cocktail is added.
-
The radioactivity retained on the filters is quantified using a scintillation counter.
-
-
Data Analysis:
-
The data are analyzed using non-linear regression analysis (e.g., using GraphPad Prism).
-
The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
[³⁵S]GTPγS Binding Assay for Functional Activity
This functional assay determines whether a compound acts as an agonist, antagonist, or inverse agonist at G-protein coupled receptors (GPCRs) like the D2 and D3 receptors.
Step-by-Step Methodology:
-
Membrane Preparation:
-
Prepare cell membranes expressing the receptor of interest as described in the radioligand binding assay protocol.
-
-
Assay Setup:
-
The assay is performed in a 96-well plate.
-
To each well, add:
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 3 mM MgCl2, 1 mM EDTA, pH 7.4).
-
GDP (typically 10-30 µM) to ensure the G-proteins are in their inactive state.
-
[³⁵S]GTPγS at a concentration near its Kd.
-
The test compound at various concentrations. To test for antagonist activity, the compound is added in the presence of a known agonist.
-
The cell membrane preparation.
-
-
-
Incubation:
-
The plate is incubated at 30°C for 60 minutes with gentle agitation.
-
-
Termination and Filtration:
-
The reaction is stopped by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer.
-
-
Quantification:
-
The amount of [³⁵S]GTPγS bound to the G-proteins on the filters is measured using a scintillation counter.
-
-
Data Analysis:
-
Agonist activity is determined by the concentration-dependent increase in [³⁵S]GTPγS binding above basal levels. EC50 and Emax values are calculated.
-
Antagonist activity is determined by the ability of the compound to inhibit the agonist-stimulated [³⁵S]GTPγS binding. The IC50 and subsequently the Kb value can be determined.
-
Inverse agonist activity is observed as a concentration-dependent decrease in basal [³⁵S]GTPγS binding.
-
Visualizing Structure-Activity Relationships and Workflows
To better illustrate the concepts discussed, the following diagrams created using Graphviz are provided.
Caption: Key structural components influencing the biological activity of dichlorophenylpiperazine derivatives.
Caption: Workflow for a competitive radioligand binding assay.
Conclusion and Future Directions
The structure-activity relationship studies of dichlorophenylpiperazine derivatives have provided invaluable insights for the rational design of potent and selective ligands for dopamine and serotonin receptors. The 2,3-dichlorophenyl moiety has been firmly established as a critical pharmacophore for achieving high D3 receptor affinity and selectivity, a key objective in the development of novel therapeutics for addiction and other CNS disorders. The systematic exploration of linker and terminal group modifications has further refined our understanding of the structural requirements for optimal receptor interaction.
Future research in this area should continue to explore novel modifications to the dichlorophenylpiperazine scaffold to further enhance selectivity, not only between D2 and D3 receptors but also across the broader landscape of CNS targets. A deeper understanding of the functional consequences of these interactions, including biased agonism, will be crucial for developing drugs with improved efficacy and reduced side effects. The application of advanced computational modeling techniques in conjunction with empirical SAR studies will undoubtedly accelerate the discovery of next-generation dichlorophenylpiperazine-based therapeutics.
References
- 1. resources.revvity.com [resources.revvity.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Design and synthesis of [(2,3-dichlorophenyl)piperazin-1-yl]alkylfluorenylcarboxamides as novel ligands selective for the dopamine D3 receptor subtype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2,3-Dichlorophenylpiperazine - Wikipedia [en.wikipedia.org]
- 5. Synthesis and Antitumor Activity of Novel Arylpiperazine Derivatives Containing the Saccharin Moiety - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Selectivity Landscape: A Comparative Guide to the Cross-Reactivity Profiling of 2-(2,4-dichloro-5-fluorophenyl)piperazine
For researchers, scientists, and drug development professionals, understanding the selectivity of a novel chemical entity is paramount. This guide provides an in-depth technical comparison and experimental framework for characterizing the cross-reactivity profile of 2-(2,4-dichloro-5-fluorophenyl)piperazine, a substituted phenylpiperazine. Phenylpiperazine derivatives are a well-established class of compounds with a broad range of biological activities, frequently targeting G-protein coupled receptors (GPCRs) and monoamine transporters.[1][2] However, this structural motif is also associated with off-target interactions, making a thorough cross-reactivity assessment essential for preclinical development.
This guide will not only present a strategic approach to profiling but will also delve into the causality behind experimental choices, ensuring a robust and self-validating study design. We will explore key methodologies, from initial broad screening to detailed functional characterization, providing the necessary protocols to empower your research.
The Phenylpiperazine Scaffold: A Double-Edged Sword
The phenylpiperazine moiety is a privileged scaffold in medicinal chemistry, found in numerous approved drugs targeting the central nervous system.[1][3] Its ability to interact with aminergic GPCRs, such as serotonin (5-HT) and dopamine (D) receptors, has been extensively documented.[4] However, this structural feature can also lead to promiscuous binding, interacting with a range of related and unrelated targets. This lack of specificity can result in undesirable side effects or a complex pharmacological profile that requires careful deconvolution. Therefore, a systematic and comprehensive cross-reactivity profiling campaign is not just a regulatory requirement but a fundamental step in understanding the true therapeutic potential of a compound like this compound.
A Phased Approach to Cross-Reactivity Profiling
A successful cross-reactivity profiling strategy is typically executed in a tiered or phased manner. This approach allows for the efficient use of resources, starting with broad, high-throughput screens and progressing to more focused and complex functional assays for identified "hits."
Caption: A tiered workflow for cross-reactivity profiling.
Phase 1: Broad Panel Screening with Radioligand Binding Assays
The initial step involves screening the test compound against a broad panel of receptors, ion channels, and enzymes. Radioligand binding assays are the gold standard for this purpose due to their robustness, sensitivity, and high-throughput compatibility.[5][6] These assays measure the ability of a test compound to displace a radiolabeled ligand from its target.
Experimental Protocol: Competitive Radioligand Binding Assay [7][8]
-
Target Preparation: Prepare membrane homogenates from cells or tissues expressing the target of interest. The protein concentration of the membrane preparation should be determined using a standard method like the BCA assay.[7]
-
Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of a specific high-affinity radioligand, and the test compound (this compound) at a single high concentration (e.g., 10 µM).
-
Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.[7]
-
Separation of Bound and Free Ligand: Rapidly separate the bound from the free radioligand by vacuum filtration through a glass fiber filter. The filter will trap the membranes with the bound radioligand.[5]
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition of radioligand binding caused by the test compound compared to a control (vehicle-treated) sample. A significant inhibition (typically >50%) flags a potential interaction.
Phase 2: Determining Affinity (IC50 and Ki)
For any "hits" identified in the initial screen, the next step is to determine the affinity of the interaction. This is achieved by performing a concentration-response experiment to determine the half-maximal inhibitory concentration (IC50).
Experimental Protocol: IC50 Determination
This protocol is similar to the single-point screening assay, with the key difference being the use of a range of concentrations of the test compound.
-
Serial Dilution: Prepare a serial dilution of this compound, typically covering a 5-log unit range.
-
Assay Setup and Incubation: Follow the same procedure as the single-point assay, but add the different concentrations of the test compound to the wells.
-
Data Analysis: Plot the percent inhibition against the logarithm of the test compound concentration. Fit the data using a non-linear regression model to determine the IC50 value.[9] The IC50 can then be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.[10]
Table 1: Hypothetical Cross-Reactivity Data for this compound
| Target | Radioligand | % Inhibition @ 10 µM | IC50 (nM) | Ki (nM) |
| Primary Target | [³H]-Ligand A | 95% | 15 | 8 |
| Off-Target 1 | [³H]-Ligand B | 78% | 250 | 135 |
| Off-Target 2 | [¹²⁵I]-Ligand C | 62% | 1,200 | 650 |
| Off-Target 3 | [³H]-Ligand D | <50% | >10,000 | >10,000 |
Phase 3: Functional Characterization with Cell-Based Assays
A significant binding affinity does not necessarily translate to functional activity. Therefore, it is crucial to assess the functional consequences of the compound binding to the identified off-targets. Cell-based functional assays provide this critical information by measuring the downstream signaling events following receptor activation or inhibition.[11][12][13]
For GPCRs, common functional readouts include changes in intracellular second messengers like cyclic AMP (cAMP) for Gs and Gi-coupled receptors, and inositol phosphates (IP) or intracellular calcium for Gq-coupled receptors.[11][14]
Experimental Protocol: cAMP Accumulation Assay (for Gs or Gi-coupled receptors)
-
Cell Culture: Culture cells expressing the target receptor of interest.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound. To test for agonism, the compound is added alone. To test for antagonism, the compound is added in the presence of a known agonist.
-
Cell Lysis and cAMP Measurement: After incubation, lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, AlphaLISA, or ELISA).
-
Data Analysis: Plot the cAMP levels against the logarithm of the compound concentration to determine the EC50 (for agonists) or IC50 (for antagonists).
Caption: Simplified GPCR signaling pathways and corresponding functional assays.
Enzyme Inhibition Assays
If the initial screen identifies potential interactions with enzymes, specific enzyme inhibition assays should be performed. The protocol will vary depending on the enzyme class and the method of detection (e.g., colorimetric, fluorometric, or luminescent).
Experimental Protocol: General Enzyme Inhibition Assay [15][16]
-
Reaction Mixture: In a microplate well, combine the enzyme, the test compound at various concentrations, and a suitable buffer.
-
Initiate Reaction: Add the enzyme's substrate to initiate the reaction.
-
Incubation: Incubate at the optimal temperature for the enzyme.
-
Detection: Measure the formation of the product or the depletion of the substrate over time using a plate reader.
-
Data Analysis: Calculate the rate of the enzymatic reaction at each inhibitor concentration. Plot the reaction rate against the inhibitor concentration to determine the IC50.[9] Further mechanistic studies can be conducted to determine the mode of inhibition (e.g., competitive, non-competitive).[17]
Interpreting the Data: Building a Selectivity Profile
The ultimate goal of this comprehensive profiling is to build a selectivity profile for this compound. This involves comparing its potency at the primary target with its potency at the identified off-targets. A selectivity ratio (off-target Ki / primary target Ki) of at least 100-fold is often considered a good starting point for a selective compound, although the acceptable window depends on the therapeutic indication and the nature of the off-target.
By following this structured and evidence-based approach, researchers can confidently characterize the cross-reactivity profile of this compound and other novel chemical entities. This detailed understanding is crucial for making informed decisions in the drug discovery and development process, ultimately leading to safer and more effective therapeutics.
References
- 1. Phenylpiperazine [a.osmarks.net]
- 2. grokipedia.com [grokipedia.com]
- 3. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel 4,5‐Dihydrothiazole‐Phenylpiperazine Derivatives: Synthesis, Docking Studies and Pharmacological Evaluation as Serotonergic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. Saturation Radioligand Binding Assays - Alfa Cytology - Rdcthera [rdcthera.com]
- 9. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 12. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 13. Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. probiocdmo.com [probiocdmo.com]
- 15. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A standard operating procedure for an enzymatic activity inhibition assay [ouci.dntb.gov.ua]
- 17. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Comparative Efficacy of Substituted Piperazines: From Benchtop to Preclinical Models
For researchers, scientists, and drug development professionals, the journey from a promising chemical scaffold to a viable clinical candidate is both an art and a rigorous science. The piperazine moiety, a six-membered heterocycle, has long been a privileged structure in medicinal chemistry, gracing the core of numerous approved therapeutics.[1] Its synthetic tractability and favorable physicochemical properties often impart improved solubility and bioavailability to the molecules that contain it.[1] This guide offers an in-depth, comparative analysis of the in vitro and in vivo efficacy of substituted piperazines, focusing on their promising applications in oncology and infectious diseases. We will delve into the causality behind experimental choices, present detailed protocols for key assays, and provide a transparent look at the supporting data that bridges the gap between cellular response and whole-organism efficacy.
Part 1: The Anticancer Potential of Substituted Piperazines: A Tale of Two Scaffolds
The versatility of the piperazine ring has been extensively leveraged in the design of novel anticancer agents. By modifying the substituents on the piperazine core, medicinal chemists can fine-tune the compound's interaction with specific biological targets, leading to enhanced cytotoxic potency against cancer cells. Here, we compare the preclinical data for two distinct classes of piperazine-containing anticancer agents: vindoline-piperazine conjugates and a novel arylamide derivative, MY-1121.
In Vitro Efficacy: Gauging Potency at the Cellular Level
The initial screening of potential anticancer compounds invariably begins with in vitro assays to determine their cytotoxic or growth-inhibitory potential against a panel of human cancer cell lines. The rationale for this approach is its high-throughput nature and cost-effectiveness, allowing for the rapid evaluation of numerous compounds to identify the most promising candidates for further development.[2] Assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay are workhorses in this phase, providing a quantitative measure of a compound's effect on cell viability and proliferation.[2][3]
A series of novel vindoline-piperazine conjugates have demonstrated significant antiproliferative activity across a wide range of human tumor cell lines.[1][4] The GI50 (50% growth inhibition) values, a common metric for quantifying the potency of an anticancer agent, are summarized below for two of the most potent derivatives.[1][4]
| Compound ID | Description | Cancer Cell Line | Activity (GI50 in µM) |
| Vindoline-piperazine conjugate 23 | Vindoline-[4-(trifluoromethyl)benzyl]piperazine conjugate | MDA-MB-468 (Breast) | 1.00[1][4] |
| Vindoline-piperazine conjugate 25 | Vindoline-[1-bis(4-fluorophenyl)methyl]piperazine conjugate | HOP-92 (Non-small cell lung) | 1.35[1][4] |
In a separate line of investigation, a novel arylamide derivative containing a piperazine moiety, MY-1121 , has emerged as a potent inhibitor of tubulin polymerization, a validated target in cancer therapy. Its in vitro cytotoxic activity, represented by IC50 (half-maximal inhibitory concentration) values, is highlighted below against several liver cancer cell lines.
| Compound ID | Description | Cancer Cell Line | Activity (IC50 in nM) |
| MY-1121 | Arylamide derivative containing a 1-(4-chlorophenyl)piperazine group | SMMC-7721 (Liver) | 89.42 |
| MY-1121 | Arylamide derivative containing a 1-(4-chlorophenyl)piperazine group | HuH-7 (Liver) | 91.62 |
These in vitro data underscore the potent anticancer activity of these substituted piperazines at the cellular level, providing the necessary impetus for their evaluation in more complex biological systems.
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[2][3] The underlying principle is the reduction of the yellow tetrazolium salt, MTT, to purple formazan crystals by mitochondrial dehydrogenases in living cells.[2]
Step-by-Step Methodology:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of approximately 5 x 10³ cells per well and allowed to adhere for 24 hours in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The cells are then treated with various concentrations of the piperazine derivatives and incubated for a specified period, typically 24 to 72 hours.
-
MTT Addition: Following treatment, the culture medium is removed, and 100 µL of fresh medium containing 0.5 mg/mL of MTT is added to each well. The plate is then incubated for another 2-4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and the insoluble formazan crystals are dissolved in 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 or GI50 value is determined by plotting the cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Diagram of a General Apoptotic Signaling Pathway Induced by Piperazine Derivatives
Caption: A simplified signaling cascade illustrating the intrinsic pathway of apoptosis often triggered by anticancer piperazine derivatives.
In Vivo Efficacy: Translating Cellular Potency to Therapeutic Effect
While in vitro assays are essential for initial screening, they do not fully recapitulate the complex physiological environment of a living organism. Therefore, promising candidates must be evaluated in in vivo models to assess their true therapeutic potential. Murine xenograft models, where human tumor cells are implanted into immunodeficient mice, are a cornerstone of preclinical oncology research.[5][6] These models allow for the evaluation of a compound's ability to inhibit tumor growth in a whole-organism context, providing critical data on its pharmacokinetics, pharmacodynamics, and overall efficacy.[5][6]
Preliminary in vivo studies on a vindoline derivative conjugated with octaarginine, a cell-penetrating peptide, have shown some inhibitory effect on tumor growth in a P388 mouse leukemia model, suggesting that the potent in vitro activity of these conjugates can translate to an in vivo setting.[7]
A more direct comparison of in vitro to in vivo efficacy is not yet publicly available for the specific vindoline-piperazine conjugates 23 and 25, or for MY-1121. However, the strong in vitro data for these compounds strongly warrants their progression into such preclinical models. The general workflow for such a study is outlined below.
This protocol describes a general procedure for establishing a human tumor xenograft in mice to evaluate the in vivo antitumor activity of a test compound.
Step-by-Step Methodology:
-
Animal Model: Immunodeficient mice (e.g., nude or NOD/SCID) are used to prevent rejection of the human tumor cells.[6][8]
-
Tumor Cell Implantation: A suspension of human cancer cells (e.g., MDA-MB-468 or SMMC-7721) is injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly using calipers.
-
Randomization and Treatment: Once tumors reach the desired size, the mice are randomized into treatment and control groups. The test compound (e.g., a vindoline-piperazine conjugate or MY-1121) is administered via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle used to dissolve the compound.
-
Efficacy Evaluation: Tumor growth is monitored throughout the treatment period. The primary endpoint is typically the inhibition of tumor growth in the treated group compared to the control group, often expressed as a percentage of tumor growth inhibition (TGI).
-
Toxicity Assessment: The general health of the mice, including body weight and any signs of toxicity, is monitored throughout the study.
-
Endpoint Analysis: At the end of the study, tumors may be excised for further analysis, such as histology or biomarker assessment.
Diagram of the In Vivo Xenograft Experimental Workflow
Caption: A schematic representation of the experimental workflow for evaluating the in vivo efficacy of a piperazine-based anticancer agent using a xenograft model.
Part 2: Combating Microbial Resistance with Substituted Piperazines
The rise of antimicrobial resistance is a global health crisis, necessitating the development of novel therapeutic agents. Piperazine derivatives have also shown significant promise in this arena.[9] To illustrate the comparative efficacy of these compounds, we will examine a piperazine-containing benzothiazinone analogue, TZY-5-84, which has demonstrated potent activity against Mycobacterium tuberculosis.
From MIC to Murine Model: A Comparative Efficacy Study of TZY-5-84
A critical step in the development of a new antimicrobial agent is to establish a correlation between its in vitro activity and its in vivo efficacy.[10][11][12] The Minimum Inhibitory Concentration (MIC) is the standard in vitro metric, representing the lowest concentration of a drug that inhibits the visible growth of a microorganism.[10] However, the complex host-pathogen interactions and pharmacokinetic properties of a drug can only be assessed in an in vivo infection model.[10][11][12] The murine pneumonia model is a widely used and valuable tool for these evaluations, as the mouse immune system and the pathology of pneumonia share similarities with humans.[13][14]
A study on the piperazine-containing benzothiazinone, TZY-5-84, provides an excellent example of a direct comparison between in vitro and in vivo efficacy.
| Parameter | In Vitro Activity (MIC in mg/L) | In Vivo Efficacy (Murine Model) |
| Test Compound | TZY-5-84 | TZY-5-84 |
| M. tuberculosis H37Rv | 0.014 - 0.015 | At 12.5 mg/kg, efficacy was comparable to the comparator PBTZ169 at 25 mg/kg.[15] |
| Susceptible Clinical Isolates | Susceptible | Not explicitly stated, but in vivo efficacy suggests activity.[15] |
| Drug-Resistant Clinical Isolates | Susceptible | Not explicitly stated, but in vitro data is promising.[15] |
| Comparator | PBTZ169 (MIC not specified in snippet) | PBTZ169 (25 mg/kg) showed a significant reduction in lung CFU.[15] |
The data clearly demonstrates that the potent in vitro activity of TZY-5-84 against M. tuberculosis translates to significant efficacy in a murine infection model, even at a lower dose compared to the parent compound.[15]
This protocol outlines the methodology for evaluating the in vivo efficacy of an anti-tuberculosis agent in a murine infection model.
Step-by-Step Methodology:
-
Animal Model: BALB/c mice are commonly used for this model.
-
Infection: Mice are infected via aerosol exposure with a standardized suspension of M. tuberculosis H37Rv.[15]
-
Treatment Initiation: Treatment is initiated a set number of weeks post-infection to allow for the establishment of a stable infection.
-
Drug Administration: TZY-5-84 is administered orally at a dosage of 12.5 mg/kg.[15] A comparator drug and a vehicle control are also included.
-
Treatment Duration: Treatment is administered for a specified number of weeks.
-
Efficacy Endpoint: The primary measure of efficacy is the enumeration of colony-forming units (CFU) of M. tuberculosis in the lungs and/or spleen of the mice at the end of the treatment period.[15] A significant reduction in CFU in the treated groups compared to the control group indicates efficacy.
Part 3: Bridging the Gap - The In Vitro-In Vivo Correlation
The ultimate goal of preclinical drug development is to identify compounds with a high probability of success in human clinical trials. A strong correlation between in vitro potency and in vivo efficacy is a critical indicator of this potential.[10][11][12] For both the anticancer and antimicrobial piperazine derivatives discussed, the potent in vitro activity served as a crucial prerequisite for their advancement into more complex and resource-intensive in vivo studies.
The choice of experimental models is paramount to establishing this correlation. In vitro assays like the MTT and MIC provide a controlled environment to assess a compound's direct effect on cells or microbes. However, they lack the physiological complexities of a living organism. In vivo models, such as murine xenografts and infection models, integrate the crucial factors of drug absorption, distribution, metabolism, and excretion (ADME), as well as the host's immune response.[6][10][11][12][13]
Discrepancies between in vitro and in vivo results can arise due to poor pharmacokinetic properties, metabolic instability, or unforeseen toxicity of the compound in the whole organism. Therefore, a comprehensive evaluation using both systems is essential for making informed decisions in the drug development pipeline.
Conclusion
Substituted piperazines represent a highly versatile and promising scaffold for the development of novel therapeutics. The data presented in this guide for both anticancer and antimicrobial derivatives clearly demonstrates a rational progression from potent in vitro activity to significant in vivo efficacy. The careful selection and execution of validated experimental protocols, from cellular assays to preclinical animal models, are fundamental to successfully navigating the complex path of drug discovery. As senior application scientists, it is our role to not only provide the tools for this research but also the expertise to interpret the data and guide the next steps in the development of these potentially life-saving compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. acmeresearchlabs.in [acmeresearchlabs.in]
- 3. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Piperazine Derivatives of Vindoline as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. international-biopharma.com [international-biopharma.com]
- 6. Drug discovery oncology in a mouse: concepts, models and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The effect of conjugation on antitumor activity of vindoline derivatives with octaarginine, a cell-penetrating peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Patient-derived xenograft mouse models: A high fidelity tool for individualized medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Correlation between in vivo and in vitro efficacy of antimicrobial agents against foreign body infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. Correlation between in vitro and in vivo activity of antimicrobial agents against gram-negative bacilli in a murine infection model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Correlation between in vitro and in vivo activity of antimicrobial agents against gram-negative bacilli in a murine infection model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Variability of murine bacterial pneumonia models used to evaluate antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Clinically relevant model of pneumococcal pneumonia, ARDS, and nonpulmonary organ dysfunction in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
A Comparative Guide to Confirming the Purity of Synthesized 2-(2,4-dichloro-5-fluorophenyl)piperazine
Introduction: The Imperative of Purity in Pharmaceutical Intermediates
In the landscape of drug development, the chemical purity of an active pharmaceutical ingredient (API) and its intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. For a molecule like 2-(2,4-dichloro-5-fluorophenyl)piperazine, a key building block in the synthesis of various therapeutic agents, confirming its purity is a critical, non-negotiable step. Impurities, even at trace levels, can originate from starting materials, by-products of side reactions, or degradation.[1] These unknown entities can possess their own pharmacological or toxicological profiles, potentially compromising the safety of the final drug product and leading to costly delays in the regulatory approval process.[2][3]
This guide provides an in-depth comparison of orthogonal analytical techniques for the comprehensive purity assessment of this compound. We will move beyond procedural lists to explore the causality behind methodological choices, offering a self-validating framework for researchers, scientists, and drug development professionals. Our approach integrates chromatographic, spectroscopic, and elemental analysis to build a robust, multi-faceted purity profile that satisfies stringent regulatory expectations, such as those outlined by the International Council for Harmonisation (ICH) guidelines Q3A and Q3B.[1][3]
The Analytical Gauntlet: A Multi-Pronged Approach to Purity Verification
No single analytical method can definitively establish the purity of a compound. A robust purity assessment relies on the principle of orthogonality, where different techniques with distinct chemical principles are used to interrogate the sample. This approach minimizes the risk of impurities co-eluting with the main peak in chromatography or being masked in a single type of spectroscopic analysis.
Caption: Orthogonal Analytical Workflow for Purity Confirmation.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Quantitative Analysis
HPLC is the primary technique for quantifying the main component and detecting non-volatile impurities.[4] For piperazine derivatives, which may lack a strong native chromophore, method development often requires careful consideration of the detection technique.[5][6]
Expertise & Causality: A reversed-phase (RP-HPLC) method using a C18 column is the logical starting point, as it effectively separates aromatic compounds based on their hydrophobicity.[7][8] The trifecta of halogens (Cl₂, F) on the phenyl ring increases the molecule's hydrophobicity, leading to good retention on a C18 stationary phase. A photodiode array (PDA) detector is superior to a simple UV detector because it provides spectral data for each peak, which is invaluable for assessing peak purity and tentatively identifying impurity classes.
Trustworthiness through Validation: The protocol's trustworthiness is established through system suitability tests (SSTs) and validation according to ICH guidelines. Parameters like resolution (ensuring baseline separation from nearest impurities), tailing factor (confirming good peak shape), and precision (repeatability of injections) validate that the system is performing correctly for each run.
Comparative Data Summary: HPLC vs. Alternatives
| Parameter | HPLC-PDA | GC-MS | qNMR | Elemental Analysis |
| Primary Use | Quantitative purity, impurity profiling | Volatile impurity ID, structural confirmation | Absolute purity, structural elucidation | Elemental composition confirmation |
| Strengths | High precision, robust, widely available | High sensitivity, excellent for ID | No reference standard needed for purity, structural info | Fundamental purity check |
| Limitations | Requires reference standard for assay, non-volatile | Not for thermally labile compounds | Lower sensitivity than chromatography | Insensitive to isomeric impurities |
| Hypothetical Result | 99.85% (Area Normalization) | Main peak confirmed, no volatile impurities >0.05% | 99.8% (Absolute Purity) | C, H, N, Cl, F within ±0.4% of theory |
Experimental Protocol: RP-HPLC with PDA Detection
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and PDA detector.
-
Column: C18, 150 x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
-
0-5 min: 30% B
-
5-25 min: 30% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.[5]
-
Column Temperature: 35°C.[5]
-
Detection: PDA scan from 200-400 nm, with quantification at 254 nm.
-
Injection Volume: 10 µL.[5]
-
Sample Preparation: Accurately weigh ~10 mg of the synthesized compound and dissolve in 10 mL of 50:50 Acetonitrile:Water to create a 1 mg/mL stock solution. Dilute further as needed.
-
System Suitability:
-
Precision: Six replicate injections of the standard solution should have a relative standard deviation (RSD) of <1.0%.
-
Tailing Factor: The peak for the main compound should have a USP tailing factor ≤ 1.5.
-
Resolution: Resolution between the main peak and the closest eluting impurity should be ≥ 2.0.
-
-
Analysis: Calculate purity using the area percentage method, correcting for any known relative response factors. Report any impurity exceeding the reporting threshold (typically 0.05% per ICH Q3A).[1]
Gas Chromatography-Mass Spectrometry (GC-MS): Detecting Volatile Culprits
GC-MS is an indispensable orthogonal technique for identifying volatile and semi-volatile impurities that might not be detected by HPLC.[9] This includes residual solvents from the synthesis or volatile by-products. The mass spectrometer provides definitive structural information based on the compound's fragmentation pattern.
Expertise & Causality: The choice of a low-polarity capillary column (e.g., HP-5MS) is standard for screening a wide range of aromatic compounds.[9] Electron Impact (EI) ionization at 70 eV is used because it generates reproducible and information-rich mass spectra that can be compared against established libraries (like NIST) for tentative identification of unknown impurities.[10] For halogenated compounds, the isotopic patterns of chlorine (³⁵Cl/³⁷Cl in a ~3:1 ratio) provide a clear signature in the mass spectrum, aiding in the confirmation of chlorinated species.[11]
Experimental Protocol: GC-MS Analysis
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer with an EI source.
-
Column: HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium, constant flow rate of 1.2 mL/min.
-
Oven Program:
-
Initial Temperature: 100°C, hold for 2 min.
-
Ramp: 15°C/min to 300°C.
-
Final Hold: Hold at 300°C for 10 min.
-
-
Injector: Splitless mode, 280°C.
-
MS Source Temperature: 230°C.
-
MS Quadrupole Temperature: 150°C.
-
Mass Range: Scan from m/z 40 to 550.
-
Sample Preparation: Prepare a ~1 mg/mL solution in a suitable solvent like Dichloromethane or Ethyl Acetate.
-
Data Analysis: Integrate the total ion chromatogram (TIC). Identify the main peak by its retention time and mass spectrum. Search any impurity peaks against the NIST mass spectral library and analyze the fragmentation patterns and isotopic distributions to confirm identity.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure
NMR spectroscopy is unparalleled for unambiguous structural elucidation. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR is essential. Furthermore, quantitative NMR (qNMR) can be employed as a powerful primary method for purity assessment without the need for a specific reference standard of the analyte.[12]
Expertise & Causality:
-
¹H NMR: Provides information on the number of different types of protons and their connectivity. The signals for the piperazine and aromatic protons will be distinct.
-
¹³C NMR: Shows the number of unique carbon atoms. For fluorinated compounds, ¹³C spectra are often complex due to C-F coupling, but this provides valuable structural confirmation.[13]
-
¹⁹F NMR: This is particularly powerful for this molecule. Fluorine has a 100% natural abundance and a wide chemical shift range, making ¹⁹F NMR highly sensitive to the electronic environment.[14] A single peak in the ¹⁹F spectrum is a strong indicator of a single fluorinated species, while the presence of other peaks would immediately flag fluorinated impurities or isomers.[15]
Trustworthiness through Orthogonality: NMR provides a fundamentally different type of data compared to chromatography. While HPLC separates based on physical properties, NMR confirms the covalent structure. If a sample is 99.9% pure by HPLC but the NMR shows unexpected signals, it necessitates further investigation. This cross-validation is the essence of a trustworthy analysis.
Experimental Protocol: Multinuclear NMR
-
Instrumentation: NMR spectrometer operating at a field strength of at least 400 MHz for ¹H.
-
Solvent: Deuterated chloroform (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆), containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C.
-
¹H NMR: Acquire a standard 1D proton spectrum. Key parameters include a 30° pulse angle, a relaxation delay (d1) of at least 5 seconds for quantitative work, and 16-32 scans.
-
¹³C{¹H} NMR: Acquire a proton-decoupled ¹³C spectrum. A longer acquisition time (hundreds or thousands of scans) is typically required.
-
¹⁹F NMR: Acquire a standard 1D fluorine spectrum. No external standard is strictly necessary for identification, but one can be used for referencing.
-
Data Analysis:
-
Confirm that the chemical shifts, coupling constants (especially J-couplings between H and F), and integration values in the ¹H spectrum are consistent with the proposed structure.
-
Verify that the number of signals in the ¹³C spectrum matches the number of unique carbons in the molecule.
-
Confirm the presence of a single, clean signal in the ¹⁹F spectrum.
-
For qNMR, integrate the area of a well-resolved proton signal of the analyte against that of a certified internal standard of known purity and concentration.
-
Elemental Analysis: The Fundamental Compositional Check
Elemental analysis provides the empirical percentage of Carbon, Hydrogen, and Nitrogen. For this specific molecule, analysis should be extended to include Chlorine and Fluorine. This technique serves as a fundamental check on the compound's composition and is an excellent method for detecting inorganic impurities or residual solvents that might be missed by other methods.[16][17]
Expertise & Causality: The theoretical elemental composition is calculated from the molecular formula (C₁₀H₁₁Cl₂FN₂). The experimental results must fall within a narrow margin of the theoretical values (typically ±0.4%) to pass. A significant deviation points to a systematic issue, such as the persistent presence of a solvent, an incorrect salt form, or a fundamental structural error.
Protocol: CHN + Halogen Analysis
-
Instrumentation: An automated elemental analyzer capable of combustion analysis for C, H, and N, and appropriate methods (e.g., ion chromatography after oxygen bomb combustion) for Cl and F.
-
Sample Preparation: Provide a dry, homogenous sample (~2-5 mg) as per the analytical laboratory's instructions.
-
Analysis: The instrument performs combustion of the sample at high temperatures. The resulting gases (CO₂, H₂O, N₂) are separated and quantified. Halogens are captured and analyzed separately.
-
Data Interpretation: Compare the experimentally determined weight percentages against the theoretical values.
-
Molecular Formula: C₁₀H₁₁Cl₂FN₂
-
Molecular Weight: 265.11 g/mol
-
Theoretical Composition:
-
C: 45.30%
-
H: 4.18%
-
Cl: 26.75%
-
F: 7.17%
-
N: 10.57%
-
Regulatory Framework and Decision Making
The ultimate goal of this comprehensive analysis is to build a data package that meets regulatory scrutiny. Key decisions on whether to identify or qualify an impurity are guided by ICH thresholds.
Caption: Decision tree for impurity identification and qualification.
An impurity observed at a level greater than the identification threshold (e.g., 0.10% or 1.0 mg/day intake, whichever is lower) must be structurally characterized.[1] If it exceeds the qualification threshold (e.g., 0.15% or 1.0 mg/day intake), its biological safety must be established.[3] This can be done by demonstrating its presence in toxicology batches or through data from the scientific literature.[18]
Conclusion
Confirming the purity of a critical intermediate like this compound is a rigorous, multi-faceted endeavor. A successful and defensible purity assessment cannot rely on a single measurement. By strategically employing a suite of orthogonal analytical techniques—HPLC for quantification, GC-MS for volatile impurities, multinuclear NMR for structural integrity, and elemental analysis for fundamental composition—researchers can build a comprehensive and trustworthy data package. This approach not only ensures the quality of the material but also proactively addresses the stringent demands of regulatory bodies, ultimately accelerating the path from synthesis to clinical application.
References
- 1. fda.gov [fda.gov]
- 2. fda.gov [fda.gov]
- 3. fda.gov [fda.gov]
- 4. benchchem.com [benchchem.com]
- 5. jocpr.com [jocpr.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tdi-bi.com [tdi-bi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Structure Elucidation of Fluorinated Compounds by NMR | Applications Notes | JEOL Ltd. [jeol.com]
- 14. jeolusa.com [jeolusa.com]
- 15. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Trace Metals Testing and Elemental Analysis for Pharmaceuticals [intertek.com]
- 17. ppgfarma.uneb.br [ppgfarma.uneb.br]
- 18. downloads.regulations.gov [downloads.regulations.gov]
A Senior Application Scientist's Guide to CNS Receptor Binding Affinities of Piperazine Derivatives
The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, stands as a cornerstone scaffold in modern medicinal chemistry, particularly for agents targeting the central nervous system (CNS).[1][2] This versatile structure is a common feature in numerous successful drugs for treating psychiatric disorders, including anxiety, depression, and psychosis.[1][3] The strategic modification of the piperazine nucleus allows for fine-tuning of a molecule's pharmacological properties, enabling it to selectively interact with a wide array of neurotransmitter receptors.[2][4]
This guide provides an in-depth comparison of the CNS receptor binding affinities of three prominent piperazine derivatives used as atypical antipsychotics: aripiprazole, olanzapine, and ziprasidone. We will dissect their unique receptor interaction profiles, detail the gold-standard experimental methodologies used to determine these affinities, and explore how these molecular interactions translate into distinct clinical effects.
The Piperazine Scaffold: A Privileged Structure in Neuropharmacology
The utility of the piperazine moiety stems from its unique structural and chemical properties. The two nitrogen atoms provide sites for chemical modification, offering a robust framework for creating libraries of compounds with diverse receptor affinities.[4] This adaptability is crucial for navigating the complex structure-activity relationships (SAR) of CNS targets.[3][5] Furthermore, the piperazine ring's ability to form salts and its favorable pharmacokinetic profile often contribute to improved water solubility and oral bioavailability, essential characteristics for CNS drugs.[1][3][4]
Substitutions, typically at the N1 and N4 positions, are the primary drivers of a derivative's receptor selectivity and affinity. An aryl group attached to one nitrogen is a common feature for ligands targeting dopaminergic and serotonergic receptors, which are pivotal in the pathophysiology of many psychiatric conditions.[6]
Caption: General structure of the piperazine scaffold highlighting key substitution points.
Comparative Receptor Binding Profiles of Atypical Antipsychotics
The therapeutic efficacy and side-effect profiles of antipsychotic drugs are largely dictated by their binding affinities for a range of CNS receptors. Binding affinity is quantified by the inhibition constant (Ki), where a lower Ki value signifies a higher binding affinity. The following table summarizes the Ki values for aripiprazole, olanzapine, and ziprasidone at key dopamine and serotonin receptors, among others.
| Receptor | Aripiprazole Ki (nM) | Olanzapine Ki (nM) | Ziprasidone Ki (nM) |
| Dopamine D₂ | 0.34[7] | 11[8] | 4.8[8] |
| Dopamine D₃ | 0.8[7] | High Affinity[9] | High Affinity[10] |
| Serotonin 5-HT₁ₐ | 1.7[7] | High Affinity[9] | High Affinity[10][11] |
| Serotonin 5-HT₂ₐ | 3.4[7] | High Affinity[9] | High Affinity[10][12] |
| Serotonin 5-HT₂c | High Affinity[13] | High Affinity[9] | High Affinity[10][11][14] |
| Histamine H₁ | Moderate Affinity | High Affinity[9] | Moderate Affinity |
| Muscarinic M₁ | Low Affinity | High Affinity[9] | Low Affinity[11] |
| α₁-Adrenergic | Moderate Affinity | High Affinity[9] | High Affinity[15] |
Analysis of Binding Profiles:
-
Aripiprazole exhibits a unique profile characterized by very high affinity for D₂ receptors, where it acts as a partial agonist, a mechanism often described as a "dopamine system stabilizer".[7][16] This contrasts with the full antagonism of most other antipsychotics and is thought to contribute to its lower risk of extrapyramidal symptoms (EPS) and hyperprolactinemia.[7][16] It also possesses high affinity for D₃ and several serotonin receptors.[7]
-
Olanzapine has a broad, multi-receptor binding profile similar to clozapine, with high affinity for a wide range of dopaminergic, serotonergic, muscarinic, and histaminergic receptors.[9] Its potent antagonism at histamine H₁ and muscarinic M₁ receptors is strongly linked to common side effects like sedation, weight gain, and anticholinergic effects (e.g., dry mouth, constipation).[9][17]
-
Ziprasidone is distinguished by a very high affinity for the 5-HT₂ₐ receptor relative to the D₂ receptor.[11][12][14] This high 5-HT₂ₐ/D₂ affinity ratio is hypothesized to improve efficacy against the negative symptoms of schizophrenia while maintaining a low propensity for EPS.[11][12] It also shows moderate affinity for serotonin and norepinephrine transporters, which may contribute an antidepressant component to its clinical activity.[11][14]
Core Experimental Methodologies
Determining the binding affinity and functional activity of a compound is a multi-step process involving both direct binding and cell-based functional assays.
Protocol 1: Radioligand Displacement Assay for Binding Affinity (Ki)
This assay is the gold standard for quantifying the affinity of an unlabeled compound for a receptor.[18] It operates on the principle of competition: the unlabeled test compound (e.g., a piperazine derivative) competes with a radiolabeled ligand of known affinity for binding to the receptor.[19][20]
Step-by-Step Methodology:
-
Membrane Preparation:
-
Homogenize tissue or cultured cells known to express the target receptor in a cold lysis buffer containing protease inhibitors.[21]
-
Centrifuge the homogenate at high speed to pellet the cell membranes.
-
Wash the membrane pellet by resuspending it in fresh buffer and re-centrifuging to remove endogenous interfering substances.[21]
-
Resuspend the final pellet in an appropriate assay buffer and determine the total protein concentration (e.g., using a BCA assay).[21]
-
-
Competitive Binding Incubation:
-
In a 96-well plate, combine a fixed amount of the prepared membranes, a single concentration of the radioligand (typically at or below its dissociation constant, Kd), and serial dilutions of the unlabeled test compound.[21]
-
Include control wells for "total binding" (membranes + radioligand only) and "non-specific binding" (membranes + radioligand + a saturating concentration of a different, high-affinity unlabeled ligand).[22]
-
Incubate the plate at a specific temperature (e.g., 30°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).[21]
-
-
Separation and Detection:
-
Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter plate (e.g., GF/C), which traps the membranes with bound radioligand.[21]
-
Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.[21]
-
Dry the filter plate, add a scintillation cocktail, and measure the radioactivity in each well using a scintillation counter.[21]
-
-
Data Analysis:
-
Calculate "specific binding" by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the log concentration of the test compound to generate a competition curve.
-
Use non-linear regression to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of the specific binding).
-
Convert the IC₅₀ to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[21]
-
Caption: Workflow for a typical radioligand displacement binding assay.
Protocol 2: Functional Assays for Activity Profile
Binding data alone cannot distinguish between an agonist (activator) and an antagonist (blocker). Functional assays are essential to determine a compound's intrinsic activity at the receptor.
A. cAMP Accumulation Assay
Many dopamine and serotonin receptors are G-protein coupled receptors (GPCRs) that, upon activation, modulate the intracellular levels of the second messenger cyclic AMP (cAMP).[23][24][25] This assay measures changes in cAMP to determine if a compound is an agonist or antagonist.[25][26]
Step-by-Step Methodology:
-
Cell Culture: Plate cells expressing the target receptor (e.g., CHO or HEK293 cells) in a multi-well plate and grow to confluence.
-
Compound Treatment:
-
To test for agonist activity, treat cells with increasing concentrations of the test compound.
-
To test for antagonist activity, pre-incubate cells with the test compound, then stimulate them with a known agonist for the receptor.
-
-
Cell Lysis and Detection: After incubation, lyse the cells to release intracellular cAMP. Detect the amount of cAMP using a competitive immunoassay format, such as HTRF (Homogeneous Time-Resolved Fluorescence) or a luminescence-based kit (e.g., cAMP-Glo™).[26]
-
Data Analysis: Plot the signal versus compound concentration. For agonists, calculate the EC₅₀ (concentration for 50% maximal effect). For antagonists, calculate the IC₅₀ (concentration for 50% inhibition of the agonist response).
B. Intracellular Calcium Flux Assay
Certain GPCRs (e.g., those coupled to Gq proteins like the 5-HT₂ₐ receptor) trigger a signaling cascade that results in the release of calcium (Ca²⁺) from intracellular stores.[27]
Step-by-Step Methodology:
-
Cell Loading: Incubate cells expressing the target receptor with a calcium-sensitive fluorescent dye (e.g., Oregon Green 488 BAPTA-1 AM or Fluo-4 AM).[27] The AM ester allows the dye to cross the cell membrane, where it is cleaved by intracellular esterases, trapping the active, calcium-sensitive form inside.
-
Baseline Measurement: Place the plate in a fluorescence plate reader and measure the baseline fluorescence.
-
Compound Addition: Inject the test compound into the wells and immediately begin kinetic fluorescence readings.
-
Data Analysis: An agonist will cause a rapid increase in fluorescence as it binds intracellular Ca²⁺. An antagonist will show no response on its own but will block the fluorescence increase caused by a subsequent addition of a known agonist. As a control, a calcium chelator like BAPTA-AM can be used to confirm that the observed signal is indeed due to an increase in intracellular calcium.[28][29]
From Binding Affinity to Functional Consequence
The distinct binding profiles of these piperazine derivatives directly inform their functional pharmacology and clinical utility. An antagonist physically blocks a receptor, preventing the endogenous neurotransmitter from binding and activating it. A partial agonist binds to the receptor but elicits only a submaximal response, effectively acting as a modulator—inhibiting activity in a high-neurotransmitter environment and stimulating it in a low-neurotransmitter environment.
Caption: Simplified GPCR signaling illustrating agonist vs. antagonist action.
Conclusion
The study of CNS receptor binding affinities is fundamental to understanding the pharmacology of piperazine derivatives. The subtle yet critical differences in the binding profiles of aripiprazole, olanzapine, and ziprasidone explain their distinct therapeutic benefits and side-effect liabilities. Aripiprazole's D₂ partial agonism, olanzapine's broad multi-receptor antagonism, and ziprasidone's high 5-HT₂ₐ/D₂ affinity ratio are all direct consequences of how their structures interact with specific receptor targets.
This guide underscores the necessity of a rigorous, multi-faceted experimental approach. While radioligand binding assays provide the foundational data on affinity, they must be complemented by functional assays to elucidate the true biological activity of a compound. For researchers and drug development professionals, a deep understanding of these principles and methodologies is paramount for the rational design of safer and more effective CNS therapies.
References
- 1. nbinno.com [nbinno.com]
- 2. ijrrjournal.com [ijrrjournal.com]
- 3. Piperazine, a Key Substructure for Antidepressants: Its Role in Developments and Structure-Activity Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benthamdirect.com [benthamdirect.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Coumarin-piperazine derivatives as biologically active compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. psychscenehub.com [psychscenehub.com]
- 8. psychiatrist.com [psychiatrist.com]
- 9. Radioreceptor binding profile of the atypical antipsychotic olanzapine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ziprasidone: a novel antipsychotic agent with a unique human receptor binding profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The psychopharmacology of ziprasidone: receptor-binding properties and real-world psychiatric practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ijpsjournal.com [ijpsjournal.com]
- 13. Aripiprazole - Wikipedia [en.wikipedia.org]
- 14. psychiatrist.com [psychiatrist.com]
- 15. Ziprasidone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Aripiprazole, A Drug that Displays Partial Agonism and Functional Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Olanzapine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Radioligand saturation binding for quantitative analysis of ligand-receptor interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Radioligand Binding Assay | In Vitro Biology | Oncodesign Services [oncodesign-services.com]
- 21. giffordbioscience.com [giffordbioscience.com]
- 22. Radiometric Ligand-Binding Assays | Revvity [revvity.com]
- 23. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]
- 25. cAMP assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. resources.revvity.com [resources.revvity.com]
- 27. tandfonline.com [tandfonline.com]
- 28. selleckchem.com [selleckchem.com]
- 29. researchgate.net [researchgate.net]
A Comparative Guide to the Validation of an HPLC-UV Method for the Quantification of 2-(2,4-dichloro-5-fluorophenyl)piperazine
This guide provides a comprehensive framework for the validation of an analytical method for 2-(2,4-dichloro-5-fluorophenyl)piperazine, a crucial component in pharmaceutical development. The objective is to establish, through documented evidence, that the analytical procedure is fit for its intended purpose.[1][2] This document will compare two common reversed-phase high-performance liquid chromatography (RP-HPLC) methods, detailing the validation process in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[3][4][5]
The validation process is not merely a regulatory checkbox; it is the foundation of reliable data. It ensures that the method is accurate, precise, and robust, thereby guaranteeing the quality and consistency of the final drug product.[2][6][7] We will explore the causality behind experimental choices, providing insights honed from years of field experience in analytical chemistry.
The Analyte: this compound
Understanding the physicochemical properties of the analyte is the first step in method development. This compound is a substituted piperazine derivative. Its aromatic and halogenated structure suggests good chromophoric properties, making UV detection a suitable choice. The presence of the basic piperazine ring indicates that the molecule's retention in reversed-phase chromatography will be sensitive to the pH of the mobile phase.
Comparative Methodologies
We will compare two hypothetical, yet plausible, RP-HPLC methods for the analysis of this compound. The primary difference lies in the column chemistry and mobile phase, which can significantly impact selectivity and robustness.
-
Method A: The Workhorse C18 Approach
-
Column: Standard C18 (octadecylsilane), 4.6 x 150 mm, 5 µm particle size. C18 columns are ubiquitous due to their versatility and hydrophobicity.
-
Mobile Phase: Isocratic elution with Acetonitrile:Phosphate Buffer (pH 3.0) (50:50, v/v). The acidic pH ensures the piperazine moiety is consistently protonated, leading to sharp, symmetrical peaks.
-
Detection: UV at 254 nm.
-
-
Method B: The Alternative Selectivity Phenyl-Hexyl Approach
-
Column: Phenyl-Hexyl, 4.6 x 150 mm, 5 µm particle size. This stationary phase offers alternative selectivity, particularly for aromatic compounds, through π-π interactions.
-
Mobile Phase: Isocratic elution with Methanol:Formate Buffer (pH 3.5) (60:40, v/v). Methanol is an alternative organic modifier, and formic acid is a volatile buffer suitable for potential hyphenation with mass spectrometry (MS).
-
Detection: UV at 254 nm.
-
The Validation Workflow: A Step-by-Step Guide
The validation of an analytical method is a structured process. The following diagram illustrates the typical workflow.
Caption: A typical workflow for analytical method validation, from development to final reporting.
Validation Parameters: Protocols and Comparative Data
The following sections detail the experimental protocols for each validation parameter as per ICH Q2(R1) guidelines.[3][5] Illustrative data for both Method A and Method B are provided to guide researchers on acceptable performance.
Specificity
Causality: Specificity demonstrates that the method can unequivocally assess the analyte in the presence of other components like impurities, degradation products, or matrix components.[8][9] This is the first and most critical validation parameter; without specificity, all other data is meaningless.
Experimental Protocol:
-
Prepare a blank solution (diluent only) and inject it to ensure no interfering peaks at the analyte's retention time.
-
Prepare a placebo solution (if validating for a drug product, containing all excipients without the active pharmaceutical ingredient) and inject it.
-
Prepare a solution of the analyte standard.
-
Spike the placebo solution with the analyte and analyze.
-
If available, analyze samples containing known related substances or impurities.
-
Perform forced degradation studies (acid, base, peroxide, heat, light) on the analyte. Analyze the stressed samples to ensure the main peak is spectrally pure and that degradation products are well-resolved.
Acceptance Criteria:
-
No significant interference from blank or placebo at the analyte's retention time.
-
The method must be able to separate the analyte peak from potential degradant and impurity peaks. Peak purity analysis (using a photodiode array detector) should confirm the homogeneity of the analyte peak.
Linearity and Range
Causality: Linearity establishes that the method's response is directly proportional to the concentration of the analyte within a specified range.[6][9] This is fundamental for accurate quantification. The range is the interval between the upper and lower concentrations for which the method has been shown to have suitable precision, accuracy, and linearity.[10]
Experimental Protocol:
-
Prepare a stock solution of the reference standard.
-
Perform serial dilutions to prepare at least five concentration levels covering the expected working range. For an assay, this is typically 80% to 120% of the target concentration.[2]
-
Inject each concentration level in triplicate.
-
Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.
Acceptance Criteria:
-
The correlation coefficient (r²) should be ≥ 0.999.
-
The y-intercept should be close to zero.
-
The residuals should be randomly distributed around the x-axis.
Table 1: Comparison of Linearity Data
| Parameter | Method A (C18) | Method B (Phenyl-Hexyl) | Acceptance Criteria |
| Range | 80 - 120 µg/mL | 80 - 120 µg/mL | 80-120% of nominal |
| Correlation Coefficient (r²) | 0.9998 | 0.9995 | ≥ 0.999 |
| Regression Equation | y = 4510x + 250 | y = 4350x - 310 | Intercept close to zero |
Accuracy
Causality: Accuracy measures the closeness of the test results to the true value.[8][9] It confirms that there is no systematic error or bias in the method.
Experimental Protocol:
-
Prepare a placebo mixture (for a drug product).
-
Spike the placebo with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare each concentration level in triplicate (for a total of nine determinations).[5]
-
Analyze the samples and calculate the percentage recovery for each.
Acceptance Criteria:
-
The mean percent recovery should be within 98.0% to 102.0%.
-
The relative standard deviation (RSD) for each level should be ≤ 2.0%.
Table 2: Comparison of Accuracy Data
| Spike Level | Method A (C18) - % Recovery | Method B (Phenyl-Hexyl) - % Recovery | Acceptance Criteria |
| 80% | 99.5% (RSD: 0.8%) | 100.8% (RSD: 1.1%) | 98.0 - 102.0% |
| 100% | 100.2% (RSD: 0.6%) | 100.5% (RSD: 0.9%) | 98.0 - 102.0% |
| 120% | 100.8% (RSD: 0.7%) | 99.7% (RSD: 1.0%) | 98.0 - 102.0% |
Precision
Causality: Precision demonstrates the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[8][9] It is evaluated at two levels: repeatability and intermediate precision.
-
Repeatability (Intra-assay precision): Assesses precision over a short interval of time under the same operating conditions.
-
Intermediate Precision: Expresses within-laboratory variations (e.g., different days, different analysts, different equipment).
Experimental Protocol:
-
Repeatability: Prepare six individual samples at 100% of the target concentration. Analyze them and calculate the RSD of the results.
-
Intermediate Precision: Repeat the repeatability study on a different day with a different analyst and/or on a different HPLC system. Compare the results from both studies.
Acceptance Criteria:
-
Repeatability: RSD ≤ 2.0%.
-
Intermediate Precision: RSD ≤ 2.0%.
Table 3: Comparison of Precision Data
| Parameter | Method A (C18) - RSD% | Method B (Phenyl-Hexyl) - RSD% | Acceptance Criteria |
| Repeatability (n=6) | 0.7% | 1.2% | ≤ 2.0% |
| Intermediate Precision (Day 2, Analyst 2) | 1.1% | 1.5% | ≤ 2.0% |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Causality:
-
LOD: The lowest concentration of analyte that can be detected but not necessarily quantitated with acceptable accuracy and precision.[11][12]
-
LOQ: The lowest concentration of analyte that can be reliably measured with acceptable precision and accuracy.[6][11]
These are critical for the analysis of impurities or degradation products.
Experimental Protocol: Several methods exist, but the most common are based on the signal-to-noise ratio or the standard deviation of the response and the slope of the calibration curve.[13]
-
Signal-to-Noise (S/N) Ratio: Determine the concentration that yields a S/N ratio of approximately 3:1 for LOD and 10:1 for LOQ.[6][11] This is done by injecting progressively more dilute solutions.
-
Calibration Curve Method:
-
LOD = 3.3 * (Standard Deviation of the Intercept / Slope)
-
LOQ = 10 * (Standard Deviation of the Intercept / Slope)
-
Acceptance Criteria:
-
The LOQ value must be verified by analyzing a minimum of six samples prepared at the LOQ concentration, with the recovery typically being within 80-120% and precision (RSD) ≤ 10%.
Table 4: Comparison of LOD & LOQ Data
| Parameter | Method A (C18) | Method B (Phenyl-Hexyl) | Typical Requirement |
| LOD (µg/mL) | 0.05 (S/N ≈ 3) | 0.08 (S/N ≈ 3) | Reportable |
| LOQ (µg/mL) | 0.15 (S/N ≈ 10) | 0.25 (S/N ≈ 10) | Reportable |
| Precision at LOQ (RSD%) | 6.5% | 8.2% | ≤ 10% |
Robustness
Causality: Robustness testing demonstrates the reliability of a method with respect to deliberate variations in its parameters.[14][15] It provides an indication of the method's suitability for transfer to other labs and its reliability during normal usage.[15] Evaluation of robustness should be considered during the development phase.[14][15]
Experimental Protocol:
-
Identify critical method parameters that could be subject to variation.
-
Deliberately vary these parameters, one at a time, from the nominal method conditions.
-
Analyze a standard solution under each varied condition and assess the impact on system suitability parameters (e.g., retention time, peak asymmetry, resolution).
Typical Parameters to Vary:
-
Flow Rate (e.g., ± 10%)
-
Mobile Phase Composition (e.g., ± 2% organic)
-
Column Temperature (e.g., ± 5 °C)
-
Mobile Phase pH (e.g., ± 0.2 units)
Acceptance Criteria:
-
System suitability criteria must be met under all varied conditions.
-
The change in analyte response should not be significant.
Table 5: Comparison of Robustness Data (Method A)
| Parameter Varied | Retention Time (min) | Peak Asymmetry | Resolution (from nearest peak) | System Suitability |
| Nominal | 5.2 | 1.1 | > 2.0 | Pass |
| Flow Rate +10% | 4.7 | 1.1 | > 2.0 | Pass |
| Flow Rate -10% | 5.8 | 1.2 | > 2.0 | Pass |
| pH +0.2 | 5.1 | 1.1 | > 2.0 | Pass |
| pH -0.2 | 5.3 | 1.2 | > 2.0 | Pass |
| Organic +2% | 4.5 | 1.0 | > 2.0 | Pass |
Relationship Between Validation Parameters
The various validation parameters are not independent. Accuracy, precision, and linearity are intrinsically linked. A method cannot be considered accurate if it is not also precise. The diagram below illustrates these interdependencies.
Caption: Interdependencies of analytical method validation parameters.
Conclusion and Method Selection
Both Method A and Method B demonstrate acceptable performance across all validation parameters, meeting the stringent criteria set by ICH guidelines.
-
Method A (C18) shows slightly better precision and a lower LOQ. Its use of a standard C18 column and phosphate buffer makes it a highly reliable and conventional choice. This method would be preferred for routine quality control where high throughput and proven reliability are paramount.
-
Method B (Phenyl-Hexyl) is also valid but shows slightly higher variability (though still well within limits). The key advantage of the phenyl-hexyl column is its alternative selectivity, which could be invaluable if difficult-to-separate impurities are discovered later in development. The use of a volatile formate buffer also makes it readily adaptable for LC-MS analysis without modification.
Final Recommendation: For routine QC assay of this compound, Method A is the recommended choice due to its superior precision and robustness. However, Method B should be maintained as a valuable orthogonal method, particularly for impurity profiling and investigational studies. The objective of validation is to demonstrate that the analytical procedure is fit for the intended purpose, and both methods successfully achieve this goal.[1]
References
- 1. fda.gov [fda.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. fda.gov [fda.gov]
- 5. database.ich.org [database.ich.org]
- 6. A Guide to Analytical Method Validation | SCION Instruments [scioninstruments.com]
- 7. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 8. elementlabsolutions.com [elementlabsolutions.com]
- 9. Analytical Method Validation Definitions in Pharmaceuticals | Pharmaguideline [pharmaguideline.com]
- 10. jetir.org [jetir.org]
- 11. altabrisagroup.com [altabrisagroup.com]
- 12. What is meant by the limit of detection and quantification (LOD / LOQ)? [mpl.loesungsfabrik.de]
- 13. Determine limits of detection LOD and limits of quantification LOQ - How To [mtc-usa.com]
- 14. fda.gov [fda.gov]
- 15. chromatographytoday.com [chromatographytoday.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-(2,4-Dichloro-5-fluorophenyl)piperazine
Authored for Research, Scientific, and Drug Development Professionals
In modern drug discovery and chemical synthesis, the responsible management of chemical waste is as critical as the primary research itself. This guide provides a detailed, safety-first protocol for the proper disposal of 2-(2,4-dichloro-5-fluorophenyl)piperazine, a halogenated aromatic compound. Adherence to these procedures is essential not only for regulatory compliance but also for ensuring the safety of laboratory personnel and protecting the environment.
The core principle underpinning the disposal of this compound is the robust destruction of its chemically stable and halogenated structure. Halogenated organic compounds are often persistent in the environment and can form toxic byproducts if not disposed of correctly.[1][2] Therefore, high-temperature incineration is the mandated and most effective disposal route.[1][3]
Hazard Profile and Risk Assessment
Before handling waste, it is crucial to understand the inherent risks associated with this compound and its chemical class.
-
Environmental Hazards: As a polychlorinated aromatic compound, it is expected to be persistent and potentially toxic to aquatic life.[1] Improper disposal can lead to long-term environmental contamination. Regulations strictly prohibit the land disposal of wastes containing high concentrations of halogenated organic compounds (HOCs).[2]
-
Reactivity Hazards: The compound is generally stable under normal conditions but may be incompatible with strong oxidizing agents.[8] Upon combustion, it can produce highly toxic and corrosive gases, including hydrogen chloride, hydrogen fluoride, carbon oxides, and nitrogen oxides.[8] This necessitates disposal via a licensed facility equipped with advanced flue-gas scrubbing technology.
Personnel Protection and Engineering Controls
Safe handling during waste accumulation and disposal is paramount. The following controls are mandatory.
| Control Type | Specification | Rationale |
| Engineering | Chemical Fume Hood | All handling of the solid compound and preparation of waste containers must be performed in a certified chemical fume hood to prevent inhalation of dust or vapors.[8] |
| PPE: Eye/Face | Chemical Safety Goggles & Face Shield | Standard safety glasses are insufficient. Goggles provide a seal against dust and splashes. A face shield is required when handling larger quantities.[6] |
| PPE: Hand | Nitrile Gloves (or other chemically resistant gloves) | Ensure gloves are appropriate for halogenated organic compounds. Check manufacturer compatibility data. Contaminated gloves must be disposed of as hazardous waste. |
| PPE: Body | Lab Coat & Closed-toe Shoes | A lab coat and proper footwear are the minimum requirements to prevent skin contact.[8] |
| PPE: Respiratory | NIOSH-approved Respirator | A respirator may be required if there is a risk of generating dust outside of a fume hood, such as during a large spill cleanup.[8] |
Step-by-Step Disposal Protocol
The disposal process begins at the point of waste generation. Strict segregation is the most critical step to ensure safe and compliant disposal.
Step 1: Waste Segregation
Immediately upon generation, all waste contaminated with this compound must be classified as Halogenated Organic Waste .[9][10]
-
DO NOT mix this waste with non-halogenated organic solvents (e.g., acetone, ethanol, hexanes).[10]
-
DO NOT mix with aqueous waste, acids, or bases.[10]
-
Solid Waste: Includes contaminated filter paper, weighing boats, gloves, and any unreacted solid compound.
-
Liquid Waste: Includes solutions containing the compound, mother liquors from crystallization, and solvent rinses from contaminated glassware (e.g., dichloromethane, chloroform).
The diagram below illustrates the critical decision point for waste segregation.
Caption: Waste Segregation Decision Flowchart.
Step 2: Containerization and Labeling
Proper containerization prevents leaks and ensures waste handlers are aware of the contents.
-
Select an Appropriate Container:
-
Affix a Hazardous Waste Label:
-
Attach a completed hazardous waste tag to the container before adding any waste.
-
The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" and any other components (e.g., solvents). List all constituents by percentage.
-
The specific hazard characteristics (e.g., "Toxic," "Irritant").
-
The accumulation start date.
-
Your name, lab number, and contact information.
-
-
Step 3: Accumulation and Storage
Store the waste container safely in a designated Satellite Accumulation Area (SAA) within your laboratory.
-
The container must remain closed at all times except when adding waste.[9][11]
-
Store the container in a secondary containment bin to catch any potential leaks.
-
Do not fill the container beyond 90% of its capacity to allow for expansion.[9]
-
The exterior of the container must be kept clean and free of contamination.[9]
Step 4: Final Disposal
Arrange for pickup by your institution’s certified hazardous waste management service.
-
Once the container is full or you are finished with the process, submit a chemical waste pickup request through your EHS department.
-
The waste will be transported to a licensed Treatment, Storage, and Disposal Facility (TSDF).
-
The required method of disposal for this type of waste is high-temperature incineration .[1][3] This process destroys the organic molecule, and the resulting acidic gases (HCl, HF) are neutralized in a scrubber system, preventing their release into the atmosphere.
The complete disposal workflow is summarized in the following diagram.
Caption: End-to-End Disposal Workflow.
Emergency Procedures: Spills and Exposure
In the event of an accidental release, immediate and correct action is critical.
Spill Cleanup:
-
Alert Personnel: Notify others in the lab immediately.
-
Evacuate: If the spill is large or outside of a fume hood, evacuate the area and call emergency services.
-
Isolate and Ventilate: If the spill is small and contained within a fume hood, ensure the sash is lowered and ventilation is active.
-
Wear Full PPE: Before cleanup, don all required PPE as listed in the table above.
-
Contain and Absorb: Cover the spill with a chemical absorbent material suitable for organic compounds. Do not use combustible materials like paper towels on a solvent spill.
-
Collect Waste: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent, and collect the cleaning materials as hazardous waste.
Personnel Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[6][12]
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[6][12]
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[6]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[5][12]
Always have the Safety Data Sheet (SDS) for the compound available for emergency responders.
References
- 1. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 2. p2infohouse.org [p2infohouse.org]
- 3. researchgate.net [researchgate.net]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. angenechemical.com [angenechemical.com]
- 7. aksci.com [aksci.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. ethz.ch [ethz.ch]
- 10. bucknell.edu [bucknell.edu]
- 11. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 12. WERCS Studio - Application Error [assets.thermofisher.cn]
Comprehensive Safety and Handling Guide for 2-(2,4-Dichloro-5-fluorophenyl)piperazine
This document provides essential safety protocols and operational guidance for the handling and disposal of 2-(2,4-Dichloro-5-fluorophenyl)piperazine (CAS No: 914348-92-8). As a valued professional in research and drug development, your safety is paramount. This guide is designed to empower you with the knowledge to manage this compound responsibly, grounded in established safety principles and an understanding of its chemical nature. The information herein is synthesized from best practices for handling halogenated aromatic compounds and piperazine derivatives, as a specific Safety Data Sheet (SDS) for this exact molecule is not publicly available.[1] It is imperative to treat this compound with the caution afforded to its structural analogues.
Hazard Identification and Risk Assessment: A Proactive Approach
Before any manipulation of this compound, a thorough risk assessment is mandatory. The chemical structure suggests a combination of hazards derived from its halogenated phenyl group and the piperazine moiety.
-
Piperazine Moiety: Piperazine and its derivatives are known to be corrosive and can cause severe skin burns and eye damage.[2][3][4] They are also recognized as potential skin and respiratory sensitizers, meaning repeated exposure can lead to allergic reactions, including asthma-like symptoms.[2][4]
-
Dichlorofluorophenyl Group: Halogenated aromatic compounds present a range of potential hazards, including toxicity and environmental persistence.[5][6] Dermal absorption, inhalation, and ingestion are all potential routes of exposure that must be mitigated. While specific toxicological data for this compound is scarce[7], similar structures are known to cause skin, eye, and respiratory irritation.[8][9]
Given these potential hazards, the compound should be handled as if it is toxic if swallowed, causes skin and eye irritation or burns, and may cause allergic skin and respiratory reactions.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is critical. The following table outlines the minimum required PPE and the rationale for its use.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber, minimum thickness >0.11 mm). For prolonged contact or immersion, consider heavier-duty gloves like butyl rubber. | To prevent skin contact, which can cause irritation, chemical burns, or allergic sensitization.[1][2] Always check glove manufacturer data for chemical compatibility. |
| Eye & Face Protection | Safety glasses with side-shields or chemical safety goggles.[1][2] A full-face shield is required when there is a significant risk of splashing. | To protect eyes from dust particles and splashes, which could cause serious, potentially permanent, eye damage.[2] |
| Skin & Body Protection | A flame-resistant lab coat, fully buttoned. Consider a chemically resistant apron for large quantities. Long pants and closed-toe shoes are mandatory. | To prevent contamination of personal clothing and skin.[2][10] |
| Respiratory Protection | All handling of solids must be done in a certified chemical fume hood. If weighing outside of an enclosure is unavoidable, a NIOSH-approved respirator with a particulate filter (e.g., N95 or P100) is required. | To avoid inhalation of fine dust particles, which may cause respiratory irritation or sensitization.[1][2][11] |
Engineering Controls: Creating a Safe Workspace
Your work environment is a critical component of your safety.
-
Chemical Fume Hood: All procedures that may generate dust or aerosols, including weighing, transferring, and preparing solutions, must be conducted within a properly functioning chemical fume hood.[5][6] This is the primary method for preventing respiratory exposure.
-
Ventilation: Ensure the laboratory is well-ventilated to maintain low background concentrations of any airborne contaminants.[2][11]
-
Safety Equipment: An operational eyewash station and safety shower must be readily accessible in the immediate work area.[3]
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict, methodical workflow minimizes the risk of exposure and contamination.
Workflow for Safe Handling and Disposal
Caption: Workflow for handling this compound.
Step 1: Preparation
-
Area Setup: Before bringing the chemical into the workspace, ensure the chemical fume hood is clean and uncluttered.[5] Place absorbent pads on the work surface to contain potential spills.
-
Gather Materials: Assemble all necessary equipment (spatulas, glassware, solvents) and place them inside the fume hood to minimize reaching in and out.
Step 2: Handling the Solid
-
Weighing: Carefully transfer the required amount of the solid from its container. Use a spatula and weighing paper or a contained balance within the fume hood. Avoid creating dust clouds.[10]
-
Transfers: When transferring the solid to a flask or vial, do so carefully to prevent spillage. If adding a solvent, add it slowly to avoid splashing.
Step 3: Post-Procedure Cleanup
-
Decontamination: Thoroughly decontaminate all surfaces and equipment. Rinse any contaminated glassware with a suitable solvent (e.g., acetone) inside the fume hood.[5]
-
Waste Collection: All rinsate and any contaminated disposable materials (gloves, weighing paper, absorbent pads) must be collected as hazardous waste.[5]
Disposal Plan: Environmental Responsibility
Proper disposal is crucial to protect the environment and comply with regulations.
-
Waste Segregation: Due to the presence of chlorine and fluorine, all waste containing this compound must be classified as Halogenated Organic Waste .[5][6][12] This waste stream must be kept separate from non-halogenated organic waste.[5][13]
-
Container Labeling: Use a designated, properly sealed, and clearly labeled waste container. The label must include the words "Hazardous Waste" and the full chemical name(s) of the contents.[5]
-
Disposal Procedure:
-
Collect all waste, including rinsates from cleaning glassware, in the designated halogenated waste container.[5]
-
Do not overfill the container. Leave adequate headspace.
-
Store the sealed waste container in a designated satellite accumulation area until it is collected by your institution's Environmental Health and Safety (EHS) department.[13]
-
Emergency Procedures
In case of accidental exposure, immediate action is critical.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][3]
-
Skin Contact: Immediately remove all contaminated clothing and wash the affected skin area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[2][3]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2][3][11]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3]
-
Spill: For a small spill within a fume hood, use an inert absorbent material to clean it up. Place the absorbent material in the designated halogenated waste container. For larger spills, evacuate the area and contact your EHS office immediately.[10]
By adhering to these protocols, you can significantly mitigate the risks associated with handling this compound, ensuring a safe and productive research environment.
References
- 1. benchchem.com [benchchem.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. mmbio.byu.edu [mmbio.byu.edu]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. scienceready.com.au [scienceready.com.au]
- 7. caymanchem.com [caymanchem.com]
- 8. assets.thermofisher.cn [assets.thermofisher.cn]
- 9. angenechemical.com [angenechemical.com]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. lobachemie.com [lobachemie.com]
- 12. uakron.edu [uakron.edu]
- 13. campusoperations.temple.edu [campusoperations.temple.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
